Product packaging for DL-Alanine-15N(Cat. No.:CAS No. 71261-64-8)

DL-Alanine-15N

Cat. No.: B1604622
CAS No.: 71261-64-8
M. Wt: 90.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-AZXPZELESA-N
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Description

DL-Alanine-15N is a useful research compound. Its molecular formula is C3H7NO2 and its molecular weight is 90.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2 B1604622 DL-Alanine-15N CAS No. 71261-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(15N)azanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-AZXPZELESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70991572
Record name (~15~N)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70991572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71261-64-8
Record name DL-Alanine-15N
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071261648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~15~N)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70991572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to DL-Alanine-15N: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of DL-Alanine-15N, detailed experimental protocols for its analysis, and its application in metabolic research and proteomics.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled version of the non-essential amino acid alanine, where the naturally occurring 14N atom in the amino group is replaced with the 15N isotope. This isotopic labeling makes it a valuable tracer in various biochemical and metabolic studies, as it can be distinguished from its unlabeled counterpart by mass spectrometry and NMR spectroscopy.

Quantitative Data Summary
PropertyValueReference
Chemical Formula C₃H₇¹⁵NO₂[1]
Molecular Weight 89.09 g/mol (unlabeled), ~90.09 g/mol (15N labeled)[1]
Melting Point 289 °C (decomposes)[2]
Solubility in Water 16.7 g/100 mL (at 25°C)[3]
Appearance White crystalline powder[2]
CAS Number 302-72-7 (unlabeled), Not specified for this compound[1]
pKa (carboxyl group) ~2.34N/A
pKa (amino group) ~9.69N/A
Isotopic Purity Typically >98%N/A

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for obtaining reliable and reproducible results. Below are protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules containing 15N-labeled compounds. The 1H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly useful for observing the correlation between the nitrogen atom and its attached proton.

Sample Preparation:

  • Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O) to a final concentration of approximately 0.5 – 1 mM.[4]

  • Transfer the sample to an NMR tube. A volume of 400-600 µL is typically required.[4]

  • Add a reference compound, such as 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift referencing.[4]

  • Ensure the pH of the sample is below 6.5 to minimize the exchange rate of the backbone amide proton.[4]

1H-¹⁵N HSQC Experiment Parameters:

ParameterTypical Value
Pulse Sequence Sensitivity-enhanced 1H-¹⁵N HSQC with gradients
Spectrometer Frequency 500 MHz or higher
Temperature 25 °C
Spectral Width (¹H) 12 ppm
Spectral Width (¹⁵N) 30 ppm
Number of Scans 128
Relaxation Delay 1.8 s
Acquisition Time (¹H) Dependant on spectral width and data points
Acquisition Time (¹⁵N) 42.1 ms
Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions and is essential for quantifying the incorporation of 15N into biomolecules. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a common technique for analyzing peptides and proteins.

Sample Preparation for MALDI-TOF MS of 15N-Labeled Peptides:

  • Sample Concentration: Adjust the concentration of the peptide sample to 5-50 pmol/µL. After mixing with the matrix, the final concentration should be 0.5-5 pmol/µL.[5]

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid - HCCA) in a 1:1 (v/v) mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water.[5]

  • Sample Spotting (Dried-Droplet Method):

    • Mix the sample and matrix solutions in a 1:1 ratio.

    • Spot 0.5 µL of the mixture onto the MALDI target plate.[6]

    • Allow the spot to air-dry completely, forming a co-crystalline sample/matrix complex.[5]

MALDI-TOF Data Acquisition:

ParameterTypical Setting
Instrument MALDI-TOF/TOF Mass Spectrometer
Ionization Mode Positive ion
Laser Nitrogen laser (337 nm)
Acceleration Voltage 25 kV
Detector Reflector mode for higher resolution
Mass Range Dependent on the expected mass of the peptides
Calibration External calibration using a standard peptide mixture

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key processes involving this compound.

Glucose-Alanine Cycle

This metabolic pathway illustrates the transport of nitrogen from muscle to the liver.

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M Alanine (15N) Pyruvate_M->Alanine_M Alanine_L Alanine (15N) Alanine_M->Alanine_L Bloodstream AminoAcids_M Amino Acids Glutamate_M Glutamate AminoAcids_M->Glutamate_M Transamination Glutamate_M->Pyruvate_M ALT Glucose_L Glucose Glucose_L->Glucose_M Bloodstream Pyruvate_L Pyruvate Pyruvate_L->Glucose_L Gluconeogenesis Alanine_L->Pyruvate_L ALT Glutamate_L Glutamate Alanine_L->Glutamate_L Urea Urea aKG_L α-Ketoglutarate Glutamate_L->Urea Urea Cycle Glutamate_L->aKG_L

Caption: The Glucose-Alanine Cycle showing the transport of nitrogen from muscle to the liver.

15N Metabolic Labeling Workflow in Proteomics

This diagram outlines the key steps in a quantitative proteomics experiment using 15N metabolic labeling.[7][8]

Metabolic_Labeling_Workflow cluster_labeling Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis Control Control Culture (14N Medium) Harvest Harvest Cells Control->Harvest Experimental Experimental Culture (15N Medium, e.g., with this compound) Experimental->Harvest Mix Combine Samples (1:1 ratio) Harvest->Mix Lyse Cell Lysis Mix->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest Cleanup Peptide Cleanup Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Acquisition LCMS->Data Quant Protein Identification & Quantification Data->Quant

Caption: Workflow for quantitative proteomics using 15N metabolic labeling.[7][8]

General Experimental Workflow for this compound Analysis

This diagram provides a generalized workflow for the analysis of this compound using either NMR or MS.

General_Experimental_Workflow cluster_analysis Analytical Technique Start This compound Sample Prep Sample Preparation (e.g., Dissolution, Derivatization) Start->Prep NMR NMR Spectroscopy (e.g., 15N HSQC) Prep->NMR MS Mass Spectrometry (e.g., MALDI-TOF) Prep->MS DataAcq Data Acquisition NMR->DataAcq MS->DataAcq DataProc Data Processing (e.g., Fourier Transform, Peak Picking) DataAcq->DataProc Analysis Data Analysis & Interpretation DataProc->Analysis

Caption: A general workflow for the analysis of this compound.

References

A Technical Guide to DL-Alanine-15N: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling of DL-Alanine with Nitrogen-15 (¹⁵N). This stable, non-radioactive isotope serves as a powerful tracer in a multitude of research applications, from elucidating metabolic pathways to quantifying protein dynamics in the context of drug discovery. This document details the synthesis of DL-Alanine-¹⁵N, its key applications, and provides structured experimental protocols for its use in quantitative proteomics and metabolic flux analysis.

Synthesis of DL-Alanine-¹⁵N

The introduction of a ¹⁵N atom into the alanine molecule allows for its detection and differentiation from its natural ¹⁴N counterpart by mass spectrometry and NMR spectroscopy. Both chemical and enzymatic methods can be employed for the synthesis of ¹⁵N-labeled alanine.

Chemical Synthesis

The chemical synthesis of DL-Alanine-¹⁵N typically involves the use of a ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonium chloride (¹⁵NH₄Cl). Two common methods for α-amino acid synthesis that can be adapted for this purpose are the Strecker synthesis and the Bucherer-Bergs synthesis.

Strecker Synthesis: This method involves a three-component reaction between an aldehyde (acetaldehyde for alanine synthesis), ammonia (in this case, ¹⁵NH₄Cl), and a cyanide source (e.g., potassium cyanide). The reaction proceeds via an α-aminonitrile intermediate, which is then hydrolyzed to yield the amino acid.[1][2]

Bucherer-Bergs Reaction: This reaction produces a hydantoin intermediate from a carbonyl compound (acetaldehyde), ammonium carbonate (prepared with ¹⁵NH₄Cl), and a cyanide source. The resulting hydantoin is then hydrolyzed to yield the desired amino acid.[3][4]

A generalized experimental protocol for the Strecker synthesis of DL-Alanine-¹⁵N is provided below.

Experimental Protocol: Strecker Synthesis of DL-Alanine-¹⁵N

Materials:

  • Acetaldehyde

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Formation of the α-aminonitrile:

    • In a well-ventilated fume hood, dissolve ¹⁵NH₄Cl in water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add a solution of potassium cyanide in water to the flask.

    • To this mixture, add acetaldehyde dropwise while maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for several hours to allow for the formation of the α-aminonitrile.

  • Hydrolysis of the α-aminonitrile:

    • Acidify the reaction mixture with concentrated hydrochloric acid and heat under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

    • Monitor the completion of the hydrolysis by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • After hydrolysis, cool the reaction mixture and neutralize it with a sodium hydroxide solution.

    • The crude DL-Alanine-¹⁵N will precipitate out of the solution.

    • Filter the precipitate and wash it with cold water and then with diethyl ether.

    • Recrystallize the crude product from a water/ethanol mixture to obtain pure DL-Alanine-¹⁵N.

Note: This is a generalized protocol. Reaction conditions, such as temperature, reaction time, and purification methods, may require optimization.[5] All handling of cyanide-containing compounds must be performed with extreme caution in a well-ventilated fume hood.

Enzymatic Synthesis

For the stereospecific synthesis of L-Alanine-¹⁵N, enzymatic methods are preferred. These methods utilize the high selectivity of enzymes to produce the desired enantiomer. A common approach involves the use of alanine dehydrogenase.[6]

Enzymatic Synthesis Workflow:

This method typically employs a coupled enzyme system. Alanine dehydrogenase catalyzes the reductive amination of pyruvate using ¹⁵NH₄⁺ as the nitrogen source and NADH as the reducing equivalent. To regenerate NADH, a second enzyme, such as glucose dehydrogenase, is often used, which oxidizes glucose.[6]

Applications of DL-Alanine-¹⁵N in Research

The ability to trace the metabolic fate of the nitrogen atom in alanine makes DL-Alanine-¹⁵N an invaluable tool in various scientific disciplines.

Metabolic Studies and Flux Analysis

DL-Alanine-¹⁵N is extensively used to study amino acid metabolism and nitrogen balance in vivo. By tracking the incorporation of ¹⁵N into other metabolites and proteins, researchers can quantify metabolic fluxes and understand how different physiological and pathological states affect nitrogen metabolism.[2][7] A key metabolic pathway involving alanine is the Glucose-Alanine Cycle .

The Glucose-Alanine Cycle:

This cycle plays a crucial role in transporting nitrogen from peripheral tissues, primarily muscle, to the liver in a non-toxic form.[2] In muscle, amino groups from the catabolism of other amino acids are transferred to pyruvate, forming alanine. Alanine is then released into the bloodstream and transported to the liver. In the liver, the amino group is removed and enters the urea cycle for excretion, while the pyruvate is used for gluconeogenesis to produce glucose, which can be returned to the muscles for energy.

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Muscle_Glucose Glucose Muscle_Pyruvate Pyruvate Muscle_Glucose->Muscle_Pyruvate Glycolysis Muscle_Alanine Alanine-¹⁵N Muscle_Pyruvate->Muscle_Alanine Alanine Aminotransferase Liver_Alanine Alanine-¹⁵N Muscle_Alanine->Liver_Alanine Transport Muscle_Amino_Acids Amino Acids Muscle_Glutamate Glutamate-¹⁵N Muscle_Amino_Acids->Muscle_Glutamate Transamination Muscle_Glutamate->Muscle_Pyruvate Alanine Aminotransferase Liver_Pyruvate Pyruvate Liver_Alanine->Liver_Pyruvate Alanine Aminotransferase Liver_Glucose Glucose Liver_Pyruvate->Liver_Glucose Gluconeogenesis Liver_Glutamate Glutamate-¹⁵N Liver_Pyruvate->Liver_Glutamate Alanine Aminotransferase Liver_Glucose->Muscle_Glucose Transport Urea_Cycle Urea Cycle Liver_Glutamate->Urea_Cycle Transamination/ Deamination Quantitative_Proteomics_Workflow cluster_labeling Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Light Culture Control Cells (¹⁴N Medium) Combine Combine Cell Lysates (1:1) Light Culture->Combine Heavy Culture Treated Cells (¹⁵N Medium) Heavy Culture->Combine Extract Protein Extraction Combine->Extract Digest Tryptic Digestion Extract->Digest LC-MS/MS LC-MS/MS Analysis Digest->LC-MS/MS Data Analysis Data Analysis (Peptide ID & Quantification) LC-MS/MS->Data Analysis

References

Key Differences Between DL-Alanine-15N and L-Alanine-15N: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the pivotal distinctions between DL-Alanine-15N and L-Alanine-15N, focusing on their stereochemical properties, biological significance, and applications in research and drug development. The incorporation of the stable isotope, Nitrogen-15 (¹⁵N), in these molecules provides a powerful tool for tracing and quantifying metabolic pathways, as well as elucidating molecular structures and dynamics.

Core Distinctions: Chirality and Biological Activity

The fundamental difference between L-Alanine-¹⁵N and DL-Alanine-¹⁵N lies in their stereochemistry. Alanine possesses a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers: L-Alanine and D-Alanine.[1]

  • L-Alanine-¹⁵N consists solely of the L-enantiomer, which is the predominant form found in proteins and metabolic pathways of higher organisms.[1] It is a non-essential amino acid in humans, playing a crucial role in the glucose-alanine cycle and protein synthesis.

  • DL-Alanine-¹⁵N is a racemic mixture, containing equal amounts of both L-Alanine-¹⁵N and D-Alanine-¹⁵N.[2][3] The presence of the D-enantiomer is of particular significance in the bacterial world, where it is an essential component of the peptidoglycan cell wall.[4][5][6]

This stereochemical difference dictates their distinct biological roles and, consequently, their specific applications in research.

Quantitative Data Summary

The following tables summarize key quantitative data related to DL-Alanine-¹⁵N and L-Alanine-¹⁵N, highlighting their distinct properties and applications.

PropertyL-Alanine-¹⁵NDL-Alanine-¹⁵NReference
Composition Pure L-enantiomer50:50 mixture of L- and D-enantiomers[1][2][3]
Biological Prevalence High in eukaryotesHigh D-form in bacterial peptidoglycan[1][4][5][6]
Primary Metabolic Fate in Humans Protein synthesis, Glucose-Alanine cycleL-form follows normal metabolism; D-form is metabolized by D-amino acid oxidase[7][8]
Primary Application in Bacterial Studies Tracer for general metabolism and protein synthesisTracer for peptidoglycan synthesis and cell wall dynamics[7]
ApplicationL-Alanine-¹⁵NDL-Alanine-¹⁵NKey Quantitative MeasurementReference
Protein NMR Spectroscopy YesLess common¹⁵N chemical shift, relaxation rates[1][9][10][11]
Metabolic Flux Analysis (Eukaryotic) YesYes (L-isomer traced)Isotope enrichment in metabolites over time[3][12][13]
Bacterial Cell Wall Synthesis Studies LimitedYesIncorporation rate of ¹⁵N into peptidoglycan[6][7][14]
Alanine Racemase Activity Assays SubstrateSubstrateRate of interconversion between L- and D-forms[15][16][17]

Signaling and Metabolic Pathways

The distinct roles of L- and D-alanine are evident in their respective metabolic pathways.

The Glucose-Alanine Cycle

In vertebrates, the Glucose-Alanine cycle facilitates the transport of nitrogen from muscle to the liver. L-Alanine is the key amino acid in this pathway.

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Muscle_Glucose Glucose Muscle_Pyruvate Pyruvate Muscle_Glucose->Muscle_Pyruvate Glycolysis Muscle_Alanine L-Alanine-¹⁵N Muscle_Pyruvate->Muscle_Alanine Alanine Aminotransferase Liver_Alanine L-Alanine-¹⁵N Muscle_Alanine->Liver_Alanine Bloodstream Muscle_Glutamate Glutamate Muscle_aKG α-Ketoglutarate Muscle_Glutamate->Muscle_aKG Transamination Liver_Pyruvate Pyruvate Liver_Alanine->Liver_Pyruvate Alanine Aminotransferase Liver_Glucose Glucose Liver_Pyruvate->Liver_Glucose Gluconeogenesis Liver_Glucose->Muscle_Glucose Bloodstream Liver_Glutamate Glutamate Liver_aKG α-Ketoglutarate Liver_aKG->Liver_Glutamate Transamination

The Glucose-Alanine Cycle
Bacterial Peptidoglycan Biosynthesis

D-Alanine is a critical component of the pentapeptide chains that cross-link the glycan strands in bacterial peptidoglycan. DL-Alanine-¹⁵N is an invaluable tracer for studying this pathway.

Peptidoglycan_Biosynthesis L_Ala_15N L-Alanine-¹⁵N D_Ala_15N D-Alanine-¹⁵N L_Ala_15N->D_Ala_15N Alanine Racemase D_Ala_D_Ala D-Ala-¹⁵N-D-Ala-¹⁵N D_Ala_15N->D_Ala_D_Ala D-Ala-D-Ala Ligase UDP_MurNAc_Pentapeptide UDP-MurNAc-Pentapeptide-¹⁵N₂ D_Ala_D_Ala->UDP_MurNAc_Pentapeptide UDP_MurNAc_Tripeptide UDP-MurNAc-Tripeptide UDP_MurNAc_Tripeptide->UDP_MurNAc_Pentapeptide MurF Ligase Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II-¹⁵N₂ Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Layer Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation

Bacterial Peptidoglycan Biosynthesis Pathway
D-Amino Acid Oxidase (DAO) Metabolic Pathway

In eukaryotes, D-amino acids are catabolized by D-amino acid oxidase (DAO), a flavoenzyme that produces hydrogen peroxide, which can have antimicrobial properties.

D_Amino_Acid_Oxidase_Pathway D_Ala_15N D-Alanine-¹⁵N Imino_Acid Imino Acid-¹⁵N D_Ala_15N->Imino_Acid D-Amino Acid Oxidase (DAO) FAD FAD Pyruvate Pyruvate Imino_Acid->Pyruvate Spontaneous Hydrolysis Ammonia ¹⁵NH₄⁺ Imino_Acid->Ammonia H2O H₂O H2O2 H₂O₂ O2 O₂ O2->H2O2 FADH2 FADH₂ FAD->FADH2 Reduction FADH2->FAD Oxidation

D-Amino Acid Oxidase Metabolic Pathway

Experimental Protocols

The use of ¹⁵N-labeled alanine isomers is central to a variety of experimental techniques. Below are outlines of key experimental protocols.

Protein NMR Spectroscopy with L-Alanine-¹⁵N

Objective: To determine the structure and dynamics of a protein.

Methodology:

  • Protein Expression and Purification:

    • Express the protein of interest in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and unlabeled glucose as the carbon source. This ensures that all nitrogen atoms in the expressed protein, including those in L-alanine residues, are ¹⁵N-labeled.

    • Purify the ¹⁵N-labeled protein to homogeneity using standard chromatographic techniques.

  • NMR Sample Preparation:

    • Prepare the NMR sample by dissolving the purified protein in a suitable buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O for the lock signal. The final protein concentration should be in the range of 0.5-1.0 mM.

  • NMR Data Acquisition:

    • Acquire a series of multidimensional NMR spectra, such as ¹H-¹⁵N HSQC, to obtain a unique signal for each backbone amide proton.

    • For sequential assignment and structure determination, acquire triple-resonance experiments (e.g., HNCA, HNCACB, CBCA(CO)NH, HNCO).

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., NMRPipe).

    • Assign the chemical shifts of the backbone and side-chain atoms.

    • Calculate the three-dimensional structure of the protein based on NOE-derived distance restraints and dihedral angle restraints.

Mass Spectrometry Analysis of Bacterial Peptidoglycan with DL-Alanine-¹⁵N

Objective: To quantify the incorporation of D-alanine into the bacterial cell wall.

Methodology:

  • Bacterial Culture and Labeling:

    • Grow the bacterial strain of interest in a defined medium.

    • Supplement the medium with a known concentration of DL-Alanine-¹⁵N.

  • Peptidoglycan Isolation:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet and add it to a boiling solution of SDS to lyse the cells and denature proteins.

    • Collect the insoluble peptidoglycan by ultracentrifugation and wash extensively to remove SDS.

  • Enzymatic Digestion:

    • Treat the purified peptidoglycan with a muramidase (e.g., mutanolysin or lysozyme) to digest the glycan backbone, releasing muropeptides.

  • LC-MS/MS Analysis:

    • Separate the resulting muropeptides by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the eluted fractions by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Identify the muropeptide fragments containing ¹⁵N-labeled D-alanine based on their mass-to-charge ratio.

    • Quantify the incorporation of ¹⁵N by comparing the peak intensities of the labeled and unlabeled muropeptides.[7]

Alanine Racemase Activity Assay

Objective: To determine the kinetic parameters of alanine racemase.[4][15][16][17]

Methodology:

  • Enzyme and Substrate Preparation:

    • Purify the alanine racemase enzyme.

    • Prepare solutions of L-Alanine-¹⁵N or D-Alanine-¹⁵N at various concentrations in a suitable buffer (e.g., 50 mM sodium borate, pH 8.5).[4]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the enzyme to the substrate solution.

    • Incubate at a constant temperature (e.g., 37°C) for a defined period.

    • Stop the reaction by adding a strong acid (e.g., HCl).

  • Quantification of Enantiomers:

    • Derivatize the alanine enantiomers with a chiral reagent (e.g., Marfey's reagent).[15]

    • Separate and quantify the derivatized L- and D-alanine using RP-HPLC with UV detection.

  • Data Analysis:

    • Calculate the initial reaction velocity at each substrate concentration.

    • Determine the kinetic parameters (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation.[4]

Conclusion

The key distinction between DL-Alanine-¹⁵N and L-Alanine-¹⁵N is the stereochemistry at the α-carbon. This seemingly subtle difference has profound implications for their biological roles and their applications in scientific research. L-Alanine-¹⁵N is the tool of choice for studying protein structure and metabolism in eukaryotes, while the racemic mixture, DL-Alanine-¹⁵N, is indispensable for investigating the unique biochemistry of the bacterial cell wall. A thorough understanding of these differences is paramount for designing and interpreting experiments in drug development, microbiology, and molecular biology.

References

Natural abundance of 15N and its significance in labeling experiments.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to ¹⁵N Isotope Labeling: Principles, Applications, and Experimental Protocols

Introduction: The Significance of a Rare Isotope

Nitrogen is a fundamental component of life, integral to amino acids, proteins, and nucleic acids. It exists primarily as two stable isotopes: the highly abundant ¹⁴N and the rare, heavier ¹⁵N. The very low natural abundance of ¹⁵N is the cornerstone of its utility in labeling experiments. By introducing molecules enriched with ¹⁵N into a biological system, researchers can trace the metabolic fate of nitrogen-containing compounds with high precision, as the labeled molecules are easily distinguished from their naturally abundant counterparts.

Nitrogen-15 (¹⁵N) labeling is a powerful, non-radioactive technique that provides critical insights into complex biological processes.[1] Unlike radioactive isotopes, the stable nature of ¹⁵N allows for safe, long-term experiments without the risk of radiation.[2] Its unique nuclear property—a nuclear spin of 1/2—makes it ideal for Nuclear Magnetic Resonance (NMR) spectroscopy, producing clearer signals than the more abundant ¹⁴N.[1] This, combined with its detectability in mass spectrometry (MS), makes ¹⁵N an indispensable tool in proteomics, metabolomics, structural biology, and drug development.[1]

Quantitative Data: Natural Abundance of Nitrogen Isotopes

The vast difference in natural abundance between ¹⁴N and ¹⁵N is what enables the latter to serve as an effective tracer. The standard for reporting ¹⁵N values is atmospheric air, which has a constant abundance.[3]

IsotopeAtomic Mass (Da)Natural Abundance (atom %)Nuclear Spin (I)
¹⁴N 14.003074~99.62%1
¹⁵N 15.000109~0.38%1/2
Table 1: Properties of the stable isotopes of nitrogen.[4][5][6]

Core Principle of ¹⁵N Isotope Tracing

The fundamental principle of ¹⁵N labeling involves the introduction of a ¹⁵N-enriched substrate into a biological system. As the system undergoes normal metabolic processes, this "heavy" nitrogen is incorporated into newly synthesized biomolecules. Analytical techniques like mass spectrometry or NMR spectroscopy can then differentiate between the ¹⁵N-labeled molecules and the unlabeled ¹⁴N molecules, allowing for precise tracking and quantification.[7][8]

G BS Cells / Organism (Natural ¹⁴N Abundance) Incorp Metabolic Incorporation BS->Incorp Biomolecules ¹⁵N-Labeled Biomolecules (Proteins, Metabolites, DNA/RNA) Incorp->Biomolecules MS Mass Spectrometry (Mass Shift Detection) Data Quantitative Data (Turnover, Flux, Structure) MS->Data NMR NMR Spectroscopy (Signal Differentiation) NMR->Data Precursor ¹⁵N-Enriched Precursor (e.g., ¹⁵NH₄Cl, ¹⁵N-Amino Acids) Precursor->Incorp Biomolecules->MS Biomolecules->NMR

Core principle of ¹⁵N isotope tracing experiments.

Significance in Research and Drug Development

Proteomics and Metabolomics

¹⁵N labeling is transformative for studying protein metabolism, including synthesis, degradation, and turnover.[1] In quantitative proteomics, it allows for the precise measurement of changes in protein expression profiles between different states.[9][10] By feeding cells or organisms ¹⁵N-enriched nutrients, researchers can track the incorporation of the isotope into the proteome, providing a dynamic view of cellular processes.[1]

Drug Development

In the pharmaceutical industry, ¹⁵N labeling is a critical tool that accelerates drug development from target validation to clinical trials.[1] It is used to:

  • Elucidate Pharmacokinetics: Track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[11]

  • Determine Mechanism of Action: Monitor the interactions between a drug and its target proteins or pathways.[1]

  • Validate Targets: Use ¹⁵N tracers to uncover metabolic dependencies in diseases like cancer, helping to inform inhibitor design.[1] Stable isotope labeling is particularly valuable in clinical trials due to its safety, as it poses no radiation risk to subjects.[2]

Structural Biology (NMR Spectroscopy)

The fractional nuclear spin (1/2) of ¹⁵N is highly advantageous for NMR spectroscopy, as it results in narrower line widths and clearer spectra compared to ¹⁴N.[6] Uniformly labeling a protein with ¹⁵N (and often ¹³C) is a standard and cost-effective method for structural biology.[12] This enables a range of advanced NMR experiments to determine the three-dimensional structure of proteins, study protein dynamics, and map interactions with ligands or other proteins.[13][14]

Key Experimental Protocols

Metabolic Labeling of Microorganisms (e.g., E. coli)

This protocol is a cost-effective method for producing uniformly ¹⁵N-labeled proteins for NMR or for use as internal standards in mass spectrometry.[13][15]

Objective: To express a recombinant protein where nearly all nitrogen atoms are the ¹⁵N isotope.

Methodology:

  • Prepare Minimal Media: Prepare M9 minimal media. The key is to use ¹⁵NH₄Cl as the sole source of nitrogen. All other components (carbon source like glucose, salts, trace elements) should be standard.[13][16]

  • Pre-culture: Inoculate a small volume (e.g., 5 mL) of rich media (like 2xTY) with a single colony of E. coli transformed with the plasmid containing the gene of interest. Grow to a high optical density (OD₆₀₀).[16] This step expands the cell number quickly.

  • Adaptation Culture (Optional but Recommended): Inoculate a larger volume of ¹⁵N-M9 media with the pre-culture (e.g., 1:100 dilution) and grow overnight. This adapts the cells to the minimal media.[16]

  • Main Culture: Inoculate the final large volume (e.g., 1 L) of ¹⁵N-M9 media with the overnight adaptation culture (1:100 dilution).[16]

  • Growth and Induction: Grow the main culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression according to the specific vector system (e.g., with IPTG).

  • Harvesting and Purification: After the induction period, harvest the cells by centrifugation. Purify the ¹⁵N-labeled protein using standard chromatography techniques.

  • Verification: Confirm ¹⁵N incorporation and protein identity using mass spectrometry.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used technique in quantitative proteomics for comparing the proteomes of two or three cell populations.[17] It relies on metabolically incorporating "light" (natural abundance) or "heavy" (isotope-labeled) amino acids.[18]

Objective: To determine the relative abundance of proteins between two different cell populations (e.g., treated vs. untreated).

Methodology:

  • Cell Culture Preparation: Two populations of cells are cultured. One is grown in "light" SILAC medium, containing standard, unlabeled essential amino acids (e.g., L-Arginine and L-Lysine). The second population is grown in "heavy" SILAC medium, which is identical except it contains ¹⁵N and/or ¹³C-labeled versions of those same amino acids (e.g., ¹³C₆,¹⁵N₄-Arg and ¹³C₆,¹⁵N₂-Lys).[17][18]

  • Complete Incorporation: Cells are grown for at least 5-6 cell divisions to ensure that the labeled amino acids are fully incorporated into the entire proteome (>95% labeling efficiency).[17]

  • Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., one is treated with a drug, the other with a vehicle control).

  • Sample Combination: After treatment, the "light" and "heavy" cell populations are harvested and combined in a 1:1 ratio based on cell count or total protein amount.

  • Protein Extraction and Digestion: Total protein is extracted from the combined cell lysate. The proteins are then digested into smaller peptides using an enzyme, typically trypsin, which cleaves after lysine and arginine residues.[17]

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: In the mass spectrometer, a peptide from the "light" sample will appear at a specific mass-to-charge (m/z) ratio, while its "heavy" counterpart will appear at a higher m/z due to the incorporated isotopes. The relative abundance of the protein is determined by comparing the peak intensities of the "light" and "heavy" peptide pairs.[19]

G cluster_1 Experiment & Processing cluster_2 Analysis & Quantification A1 Population 1: Grow in 'Light' Medium (e.g., ¹²C, ¹⁴N Arg/Lys) B1 Apply Control Condition A1->B1 A2 Population 2: Grow in 'Heavy' Medium (e.g., ¹³C, ¹⁵N Arg/Lys) B2 Apply Experimental Treatment A2->B2 C Combine Populations 1:1 B1->C B2->C D Cell Lysis & Protein Extraction C->D E Proteolytic Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Data Analysis: Compare Peak Intensities F->G Result Relative Protein Quantification (Light vs. Heavy Peptides) G->Result

Generalized experimental workflow for SILAC.

Conclusion

The low natural abundance of the ¹⁵N isotope provides a powerful and versatile tool for modern biological and pharmaceutical research. As a stable, non-radioactive tracer, it enables the safe and precise investigation of metabolic pathways, protein dynamics, and drug interactions. From elucidating protein structures with NMR to quantifying proteome-wide changes with mass spectrometry, ¹⁵N labeling techniques are fundamental to advancing our understanding of complex biological systems and accelerating the development of new therapeutics.

References

The Crossroads of Metabolism: An In-Depth Guide to Alanine's Biochemical Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Alanine, a non-essential amino acid, occupies a central and critical junction in mammalian metabolism, intricately linking pathways of energy production, protein synthesis, and nitrogen transport. Its metabolism is a dynamic process, fundamental to maintaining glucose homeostasis, particularly during periods of fasting and strenuous exercise. This technical guide provides a comprehensive overview of the core biochemical pathways involving L-alanine, presents key quantitative data, details relevant experimental methodologies, and visualizes the complex interplay of these metabolic routes.

Core Biochemical Pathways of Alanine Metabolism

Alanine metabolism primarily revolves around its synthesis from pyruvate and its subsequent catabolism back to pyruvate, a pivotal intermediate in carbohydrate metabolism. This reversible reaction, catalyzed by Alanine Transaminase (ALT), positions alanine as a key player in inter-organ carbon and nitrogen shuttling.

Alanine Synthesis and the Alanine Transaminase (ALT) Reaction

Alanine is synthesized through the transamination of pyruvate. This reaction is central to collecting amino groups from the catabolism of other amino acids, particularly branched-chain amino acids (BCAAs) in skeletal muscle.

The key enzyme, Alanine Transaminase (ALT) , also known as Glutamic-Pyruvic Transaminase (GPT), facilitates the transfer of an amino group from glutamate to pyruvate. This reaction is readily reversible, allowing the direction of the metabolic flux to be dictated by the relative concentrations of the substrates and products.

  • Reaction: L-Glutamate + Pyruvate ⇌ α-Ketoglutarate + L-Alanine

This process is vital in muscle tissue, where it provides a non-toxic mechanism for transporting excess nitrogen, generated from amino acid breakdown, to the liver.

Alanine_Transaminase_Reaction Glutamate L-Glutamate ALT Alanine Transaminase (ALT / GPT) Coenzyme: PLP Glutamate->ALT Pyruvate Pyruvate Alanine L-Alanine Pyruvate->Alanine Transamination Pyruvate->ALT aKG α-Ketoglutarate ALT->aKG ALT->Alanine Glucose_Alanine_Cycle The Glucose-Alanine Cycle (Cahill Cycle) cluster_muscle Skeletal Muscle cluster_liver Liver Muscle_Glucose Glucose Muscle_Pyruvate Pyruvate Muscle_Glucose->Muscle_Pyruvate Glycolysis Muscle_Alanine Alanine Muscle_Pyruvate->Muscle_Alanine ALT Muscle_Glutamate Glutamate Liver_Alanine Alanine Muscle_Alanine->Liver_Alanine Transport via blood Muscle_aKG α-Ketoglutarate Muscle_Glutamate:e->Muscle_aKG:w Muscle_BCAA Branched-Chain Amino Acids Muscle_BCAA->Muscle_Glutamate Liver_Pyruvate Pyruvate Liver_Alanine->Liver_Pyruvate ALT Liver_Glucose Glucose Liver_Pyruvate->Liver_Glucose Gluconeogenesis Liver_Glutamate Glutamate Liver_Glucose->Muscle_Glucose Transport via blood Urea Urea Liver_Glutamate->Urea Urea Cycle Liver_aKG α-Ketoglutarate Liver_aKG:w->Liver_Glutamate:e Blood1 Bloodstream Blood2 Bloodstream LCMS_Workflow Sample 1. Plasma Sample Precip 2. Protein Precipitation (Ice-cold Methanol + Internal Std) Sample->Precip Centrifuge 3. Centrifugation Precip->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Dry 5. Dry Down Supernatant->Dry Reconstitute 6. Reconstitute Dry->Reconstitute HPLC 7. HPLC Separation (HILIC Column) Reconstitute->HPLC MS 8. MS/MS Detection (ESI+, MRM) HPLC->MS Data 9. Data Analysis (Quantification vs. Std Curve) MS->Data

A Comprehensive Technical Guide to the Stability and Proper Storage of DL-Alanine-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for DL-Alanine-¹⁵N, a critical isotopically labeled amino acid used in a variety of research and development applications, including metabolic studies, protein structure determination, and as an internal standard in quantitative mass spectrometry. Understanding the chemical stability of this compound is paramount to ensuring the accuracy and reproducibility of experimental results.

Core Stability Profile

DL-Alanine-¹⁵N is a stable, non-radioactive, isotopically labeled amino acid. In its solid, crystalline form, it is generally stable under normal laboratory conditions. However, its stability can be influenced by several environmental factors, primarily temperature, moisture, and light. The ¹⁵N isotope itself is stable and does not decay, so any degradation of the product pertains to the chemical decomposition of the alanine molecule.

General Recommendations for Storage

Based on information from various suppliers and safety data sheets, the universally recommended storage condition for solid DL-Alanine-¹⁵N is at room temperature, in a tightly sealed container, protected from light and moisture .[1][2][3]

Factors Influencing Stability

Several factors can impact the long-term stability of solid DL-Alanine-¹⁵N. These should be carefully controlled to maintain the purity and integrity of the compound.

Temperature

Elevated temperatures can accelerate the degradation of amino acids. While DL-Alanine is relatively stable at ambient temperatures, prolonged exposure to high temperatures can lead to thermal decomposition.

Table 1: Thermal Decomposition Data for Alanine

ParameterValueMethodReference
Onset of Weight Loss (L-Alanine)225.96°CThermogravimetric Analysis (TGA)[4]
Onset of Weight Loss (D-Alanine)231.83°CThermogravimetric Analysis (TGA)[4]
Decomposition Temperature~200°CNot specified[5][6]

Note: Data is for unlabeled alanine, but is expected to be comparable for DL-Alanine-¹⁵N as the isotopic substitution has a negligible effect on thermal stability.

Long-term studies on amino acids in dried blood spots have shown that storage at room temperature leads to more significant degradation over time compared to refrigerated storage (4°C).[1][7]

Moisture

DL-Alanine is susceptible to moisture, which can lead to physical changes and chemical degradation. It is considered hygroscopic, meaning it can absorb moisture from the air.[8]

  • High Relative Humidity (RH): Storage at high RH (above 60%) can significantly increase the rate of degradation.[8]

  • Mechanism: The presence of water can facilitate hydrolysis and other degradation reactions, even in the solid state.[9] It can also lead to deliquescence, where the solid dissolves in the absorbed water, which would dramatically increase reaction rates.

Light

Exposure to light, particularly UV radiation, can induce photochemical degradation of amino acids.[3][10] While specific studies on the photodegradation of solid alanine are limited, it is a known degradation pathway for many organic molecules. Therefore, storing DL-Alanine-¹⁵N in light-resistant containers is a critical precaution.

Degradation Pathways and Products

The degradation of solid alanine can proceed through several chemical pathways, especially under stress conditions. The following diagram illustrates potential degradation routes.

G Potential Degradation Pathways of Solid Alanine cluster_thermal Thermal Degradation cluster_photo_radical Photochemical/Radical Degradation Alanine DL-Alanine-¹⁵N Dimer Alanine Dimer Alanine->Dimer Heat Decarboxylation_Products Ethylamine-¹⁵N + CO₂ Alanine->Decarboxylation_Products High Heat/Pressure Deamination_Products Pyruvic Acid + ¹⁵NH₃ Alanine->Deamination_Products High Heat/Pressure Aldehyde Acetaldehyde Alanine->Aldehyde Radicals/UV Keto_Acid Pyruvic Acid Alanine->Keto_Acid Radicals/UV DKP Diketopiperazine (Cyclic Anhydride) Dimer->DKP Heat

Caption: Potential degradation pathways for solid alanine under thermal and photochemical stress.

  • Thermal Condensation: At elevated temperatures, alanine molecules can undergo condensation to form dimers (Ala-Ala) and cyclic anhydrides known as diketopiperazines.[11]

  • Decarboxylation and Deamination: Under more extreme conditions, such as high heat and pressure, decarboxylation (loss of CO₂) and deamination (loss of the ¹⁵NH₂ group) can occur.[12]

  • Radical-Induced Degradation: In the presence of free radicals (which can be generated by light or other impurities), alanine can degrade into aldehydes (acetaldehyde) and keto acids (pyruvic acid).[13][14]

Recommended Storage Conditions

To ensure the long-term stability and purity of DL-Alanine-¹⁵N, the following storage conditions are recommended.

Table 2: Recommended Storage Conditions for Solid DL-Alanine-¹⁵N

ParameterRecommended ConditionRationale
Temperature Room Temperature (20-25°C)Avoids thermal degradation. Refrigeration is not generally necessary for the solid but may be considered for very long-term storage.
Humidity Dry environment (low relative humidity)Prevents hygroscopic absorption of water, which can accelerate degradation.
Light In the dark (amber vials or opaque containers)Protects against photodegradation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) is ideal but not strictly necessary for routine storage.Minimizes oxidation, although alanine is not highly susceptible to oxidation.
Container Tightly sealed, non-reactive material (e.g., glass)Prevents exposure to moisture and atmospheric contaminants.

The following decision tree provides a logical workflow for determining the appropriate storage for your sample.

G start Start: New vial of DL-Alanine-¹⁵N received is_long_term Long-term storage? (> 1 year) start->is_long_term long_term_storage Store at Room Temperature. Ensure container is tightly sealed. Place in a dark, dry location (desiccator). is_long_term->long_term_storage Yes is_frequent_use Frequent use? is_long_term->is_frequent_use No (Short-term) frequent_use_storage Store at Room Temperature in a desiccator. Minimize time vial is open. Equilibrate to room temp before opening if stored cold. is_frequent_use->frequent_use_storage Yes infrequent_use_storage Store at Room Temperature. Use parafilm to further seal the cap. Store in a dark, dry location. is_frequent_use->infrequent_use_storage No

Caption: Decision tree for the proper storage of solid DL-Alanine-¹⁵N.

Experimental Protocols for Stability and Purity Assessment

Regular assessment of the purity of DL-Alanine-¹⁵N is crucial, especially for long-term studies or when using older batches. The following is a generalized workflow for a stability study.

G General Workflow for Stability Testing start Receive/Prepare DL-Alanine-¹⁵N Sample initial_analysis Time-Zero Analysis (HPLC, qNMR, MS) start->initial_analysis storage Store samples under defined conditions (e.g., 25°C/60%RH, 40°C/75%RH) initial_analysis->storage pull_samples Pull samples at pre-defined time points (e.g., 1, 3, 6, 12 months) storage->pull_samples analysis Analyze samples for: - Purity (HPLC) - Degradation products (LC-MS) - Isotopic enrichment (MS) pull_samples->analysis data_analysis Compare data to Time-Zero and specifications. Determine degradation rate. analysis->data_analysis end Establish Shelf-Life/ Retest Date data_analysis->end

Caption: A typical experimental workflow for conducting a stability study on DL-Alanine-¹⁵N.

Recommended Analytical Methods

Table 3: Analytical Methods for Purity and Stability Assessment of DL-Alanine-¹⁵N

MethodPurposeKey ConsiderationsReference
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detector (CAD), Evaporative Light-Scattering Detector (ELSD), or Mass Spectrometry (MS)To determine chemical purity and quantify impurities.Alanine lacks a strong UV chromophore, so these universal detectors are necessary. MS provides the highest specificity and sensitivity for impurity identification.[15]
Quantitative NMR (qNMR) To accurately determine the purity (assay) of the compound without the need for a specific reference standard of the same compound.Provides a direct measure of the molar quantity of the analyte.[15]
Mass Spectrometry (MS) To confirm isotopic enrichment (¹⁵N content) and identify degradation products.High-resolution MS can distinguish between isotopologues and identify unknown degradation products by their mass-to-charge ratio.[15]
Thermogravimetric Analysis (TGA) To assess thermal stability and identify the onset of decomposition.Provides information on decomposition temperatures and the presence of volatile impurities or solvates.[4]
Example Protocol: HPLC-CAD Purity Assay
  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a reference standard of DL-Alanine in a suitable solvent (e.g., deionized water) to a known concentration (e.g., 1 mg/mL).

    • Prepare the DL-Alanine-¹⁵N test sample in the same manner.

  • Chromatographic Conditions:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar compounds like amino acids.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detector: Charged Aerosol Detector (CAD).

  • Analysis:

    • Inject the standard and sample solutions.

    • Integrate the peak areas of alanine and any observed impurities.

    • Calculate the purity of the test sample by comparing its peak area to the standard, or by area normalization (assuming all impurities have a similar response factor).

Conclusion

DL-Alanine-¹⁵N is a chemically stable compound when stored correctly. The primary factors that can compromise its integrity are exposure to high temperatures, moisture, and light . By adhering to the storage guidelines outlined in this document—namely, keeping the compound at room temperature in a tightly sealed, light-resistant container in a dry environment—researchers can ensure its long-term stability and the reliability of their experimental data. For critical applications, periodic purity assessment using appropriate analytical methods is recommended.

References

DL-Alanine in Cellular Processes: A Technical Guide to its Roles in Protein Synthesis and Energy Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: DL-Alanine is a racemic mixture composed of equal parts L-Alanine and D-Alanine, two stereoisomers of the non-essential amino acid alanine.[1] While structurally similar, these enantiomers have distinct and highly specific roles within biological systems. L-Alanine is one of the 20 proteinogenic amino acids, serving as a fundamental building block for proteins synthesized by ribosomes.[2] In contrast, D-Alanine is not incorporated into proteins in most organisms but plays a crucial part in bacterial cell wall biosynthesis and is metabolized in mammals through specific enzymatic pathways.[3][4] This guide provides an in-depth technical overview of the divergent roles of DL-Alanine's constituent isomers in protein synthesis and energy metabolism, tailored for researchers, scientists, and drug development professionals.

The Role of DL-Alanine in Protein Synthesis

The involvement of DL-Alanine in protein synthesis is exclusively dictated by its L-isomer. Natural protein synthesis machinery is stereospecific and overwhelmingly selects for L-amino acids.

L-Alanine: The Proteinogenic Component

L-Alanine is a canonical amino acid encoded by the codons GCU, GCC, GCA, and GCG, and is readily incorporated into polypeptide chains during ribosomal translation.[2] It is the second most common amino acid after leucine, comprising approximately 7.8% of the primary structure in a sample of over 1,150 proteins.[2]

D-Alanine: Exclusion from Ribosomal Synthesis

The bacterial ribosome, and eukaryotic ribosomes by extension, strongly discriminates against the incorporation of D-amino acids from D-aminoacyl-tRNAs.[5][6] This selectivity is a fundamental aspect of the fidelity of the translational apparatus, which is optimized for L-amino acid substrates.[6] Consequently, in natural biological systems, the D-Alanine component of DL-Alanine does not participate in ribosomal protein synthesis. D-amino acid-containing peptides found in nature are the result of non-ribosomal synthesis or post-translational modifications.[6][7]

Experimental Incorporation of D-Amino Acids

For research purposes, strategies have been developed to overcome the ribosome's natural selectivity and incorporate D-amino acids at specific sites within a protein. This is typically achieved in cell-free protein synthesizing systems using modified ribosomes with alterations in the 23S rRNA of the peptidyltransferase center (PTC).[5][6][7] These engineered ribosomes exhibit an enhanced tolerance for D-aminoacyl-tRNAs.

cluster_0 Fate of DL-Alanine in Protein Synthesis DL_Ala DL-Alanine L_Ala L-Alanine DL_Ala->L_Ala D_Ala D-Alanine DL_Ala->D_Ala Aminoacyl_tRNA_Synth Aminoacyl-tRNA Synthetase L_Ala->Aminoacyl_tRNA_Synth Charged D_tRNA D-Alanyl-tRNA (Experimental) D_Ala->D_tRNA Chemically misacylated L_tRNA L-Alanyl-tRNA Aminoacyl_tRNA_Synth->L_tRNA Ribosome_WT Wild-Type Ribosome L_tRNA->Ribosome_WT Accepted D_tRNA->Ribosome_WT Rejected Ribosome_Mutant Modified Ribosome (Experimental) D_tRNA->Ribosome_Mutant Accepted Protein_WT Protein Synthesis Ribosome_WT->Protein_WT No_Incorporation No Incorporation Ribosome_WT->No_Incorporation Protein_Mutant Protein with D-Ala Ribosome_Mutant->Protein_Mutant cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M L-Alanine Pyruvate_M->Alanine_M Transamination ALT_M ALT Pyruvate_M->ALT_M Amino_Acids Amino Acids (from protein breakdown) Glutamate_M Glutamate Amino_Acids->Glutamate_M Transamination aKG_M α-Ketoglutarate Glutamate_M->aKG_M Glutamate_M->ALT_M Alanine_L L-Alanine Alanine_M->Alanine_L Bloodstream ALT_M->aKG_M ALT_M->Alanine_M Pyruvate_L Pyruvate Alanine_L->Pyruvate_L Transamination ALT_L ALT Alanine_L->ALT_L Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Glucose_M Bloodstream Glutamate_L Glutamate Urea Urea Glutamate_L->Urea Urea Cycle aKG_L α-Ketoglutarate aKG_L->ALT_L ALT_L->Pyruvate_L ALT_L->Glutamate_L cluster_1 Metabolism of D-Alanine L_Ala L-Alanine Racemase Alanine Racemase (Bacteria) L_Ala->Racemase D_Ala D-Alanine D_Ala->Racemase DAO D-Amino Acid Oxidase (Mammals) D_Ala->DAO Substrate PG Peptidoglycan Synthesis (Bacteria) D_Ala->PG Building Block Pyruvate Pyruvate DAO->Pyruvate Ammonia NH₃ DAO->Ammonia H2O2 H₂O₂ DAO->H2O2 TCA TCA Cycle (Energy Production) Pyruvate->TCA cluster_2 Alanine Racemase as an Antimicrobial Drug Target L_Ala L-Alanine Racemase Alanine Racemase L_Ala->Racemase D_Ala D-Alanine Racemase->D_Ala Lysis Cell Lysis Racemase->Lysis Blocked Peptidoglycan Peptidoglycan D_Ala->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall Viability Bacterial Viability CellWall->Viability Inhibitor Inhibitor (e.g., D-cycloserine) Inhibitor->Racemase

References

Foundational Studies Utilizing ¹⁵N-Labeled Alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of foundational studies that have employed ¹⁵N-labeled alanine to investigate various facets of amino acid metabolism, protein turnover, and nitrogen kinetics. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying metabolic pathways to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Core Quantitative Data

The following tables summarize the key quantitative findings from foundational studies utilizing ¹⁵N-labeled alanine. These studies have been instrumental in defining our understanding of alanine flux and its role in nitrogen metabolism.

Table 1: Alanine Flux Rates Determined by Different Isotopic Tracers

This table, with data adapted from Yang et al. (1984), illustrates how the choice of isotopic tracer can significantly influence the measurement of whole-body alanine flux in postabsorptive healthy male subjects.[1][2]

Isotopic TracerAlanine Flux (μmol·kg⁻¹·h⁻¹)
[¹⁵N]alanine226 ± 7
[1-¹³C]alanine297 ± 12
[3-¹³C]alanine317 ± 22
[3,3,3-²H₃]alanine474 ± 41

Table 2: Nitrogen Transfer from Leucine to Alanine in Vivo

The following data from a study in dogs demonstrates the significant contribution of branched-chain amino acids, such as leucine, to the nitrogen pool for alanine synthesis.

ParameterValue
Rate of Leucine Nitrogen Transfer to Alanine (μmol·kg⁻¹·min⁻¹)1.92
Percentage of Leucine's Nitrogen Transferred to Alanine53% (mean)
Percentage of Alanine's Nitrogen Derived from Leucine18% (mean)

Key Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the central metabolic pathways and experimental designs described in the foundational studies.

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_blood Bloodstream cluster_liver Liver Muscle_Glucose Glucose Muscle_Pyruvate Pyruvate Muscle_Glucose->Muscle_Pyruvate Glycolysis Blood_Glucose Glucose Muscle_Alanine Alanine Muscle_Pyruvate->Muscle_Alanine Transamination (Alanine Aminotransferase) Glutamate Glutamate Blood_Alanine Alanine Muscle_Alanine->Blood_Alanine Release BCAA Branched-Chain Amino Acids (BCAA) Ketoacids α-Ketoacids BCAA->Ketoacids Transamination Ketoacids->BCAA Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG Alpha_KG->Glutamate Blood_Glucose->Muscle_Glucose Uptake Liver_Alanine Alanine Blood_Alanine->Liver_Alanine Uptake Liver_Pyruvate Pyruvate Liver_Alanine->Liver_Pyruvate Transamination Urea Urea Liver_Alanine->Urea Nitrogen Disposal Liver_Glucose Glucose Liver_Pyruvate->Liver_Glucose Gluconeogenesis Liver_Glucose->Blood_Glucose Release Liver_Glutamate Glutamate Liver_Alpha_KG α-Ketoglutarate Liver_Glutamate->Liver_Alpha_KG

Diagram of the Glucose-Alanine Cycle.

BCAA_Nitrogen_Transfer BCAA ¹⁵N-Leucine (Branched-Chain Amino Acid) Ketoacid α-Ketoisocaproate BCAA->Ketoacid Transamination Glutamate Glutamate BCAA->Glutamate ¹⁵N Transfer Pyruvate Pyruvate Alanine ¹⁵N-Alanine Pyruvate->Alanine Transamination (Alanine Aminotransferase) Glutamate->Alanine ¹⁵N Transfer Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG

Nitrogen transfer from BCAA to Alanine.

Experimental_Workflow cluster_infusion Tracer Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation Start Begin Study Prime Priming Dose (e.g., ¹⁵N-Alanine) Start->Prime Infusion Continuous Infusion (¹⁵N-Alanine) Prime->Infusion Blood_Sample Periodic Blood Sampling Infusion->Blood_Sample Urine_Sample Urine Collection Infusion->Urine_Sample Plasma_Sep Plasma Separation Blood_Sample->Plasma_Sep Derivatization Amino Acid Derivatization Urine_Sample->Derivatization Plasma_Sep->Derivatization GCMS GC-MS Analysis (¹⁵N Enrichment) Derivatization->GCMS Enrichment_Calc Calculate Isotopic Enrichment GCMS->Enrichment_Calc Flux_Calc Calculate Alanine Flux Enrichment_Calc->Flux_Calc

Workflow for ¹⁵N-Alanine Tracer Studies.

Detailed Experimental Protocols

The foundational studies of ¹⁵N-labeled alanine metabolism have utilized several key experimental protocols. The following sections provide a detailed overview of these methodologies.

Protocol 1: Primed-Constant Infusion of ¹⁵N-Alanine in Humans

This protocol is designed to achieve a steady-state isotopic enrichment in the plasma, allowing for the calculation of alanine turnover and flux.

1. Subject Preparation:

  • Subjects typically undergo an overnight fast to reach a postabsorptive state.

  • Antecubital catheters are inserted into each arm: one for the infusion of the labeled tracer and the other for blood sampling.

2. Tracer Preparation and Administration:

  • A sterile solution of L-[¹⁵N]alanine is prepared in a saline solution.

  • A priming dose is administered as a bolus injection to rapidly raise the plasma ¹⁵N-alanine enrichment to the expected plateau level. The priming dose is often calculated as a multiple of the infusion rate.

  • Immediately following the priming dose, a continuous infusion of L-[¹⁵N]alanine is initiated using a calibrated infusion pump. The infusion rate is maintained at a constant level throughout the study period.

3. Blood and Urine Sampling:

  • Baseline blood samples are collected before the start of the infusion.

  • Subsequent blood samples are drawn at regular intervals (e.g., every 15-30 minutes) throughout the infusion period to monitor the isotopic enrichment of plasma alanine.

  • Urine is often collected over the entire study period to measure the excretion of ¹⁵N in urea and ammonia.[1]

4. Sample Processing:

  • Blood samples are collected in heparinized tubes and immediately centrifuged to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for ¹⁵N-Alanine Enrichment Analysis

GC-MS is the primary analytical technique for determining the isotopic enrichment of alanine in biological samples.

1. Sample Preparation and Derivatization:

  • Plasma proteins are precipitated using an acid (e.g., perchloric acid or trichloroacetic acid) and removed by centrifugation.

  • The supernatant, containing free amino acids, is collected.

  • The amino acids in the supernatant are then chemically modified (derivatized) to make them volatile for GC analysis. A common derivatization procedure involves the formation of N-acetyl, n-propyl (NAP) esters or tert-butyldimethylsilyl (t-BDMS) derivatives.

2. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph, where the individual amino acids are separated based on their boiling points and interactions with the GC column.

  • The separated amino acids then enter the mass spectrometer.

  • The mass spectrometer ionizes the derivatized alanine molecules and separates them based on their mass-to-charge ratio (m/z).

  • The instrument is set to monitor the ion currents corresponding to the unlabeled (¹⁴N) and labeled (¹⁵N) derivatized alanine. For example, for the NAP derivative of alanine, the mass spectrometer would monitor the m/z fragments that include the nitrogen atom.

3. Data Analysis:

  • The isotopic enrichment is calculated from the ratio of the ion current of the ¹⁵N-labeled alanine to the ion current of the ¹⁴N-unlabeled alanine.

  • This enrichment data is then used in conjunction with the infusion rate of the tracer to calculate the rate of appearance (flux) of alanine in the plasma.

References

Methodological & Application

Protocol for 15N Metabolic Labeling of Proteins in Cell Culture: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Harnessing Stable Isotopes for In-Depth Proteomic and Structural Analysis

Introduction: Metabolic labeling with the stable isotope ¹⁵N is a cornerstone technique in modern proteomics, structural biology, and drug development. By replacing the naturally abundant ¹⁴N with ¹⁵N in proteins, researchers can accurately quantify protein expression, study protein turnover, and elucidate the three-dimensional structures of proteins using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). This document provides detailed protocols for the ¹⁵N metabolic labeling of proteins in bacterial, yeast, and mammalian cell cultures, tailored for researchers, scientists, and drug development professionals.

Core Principles of ¹⁵N Metabolic Labeling

The fundamental principle of ¹⁵N metabolic labeling is to provide cells with a sole source of nitrogen in the form of a ¹⁵N-enriched compound, typically ¹⁵NH₄Cl or ¹⁵N-labeled amino acids. As cells grow and synthesize new proteins, the ¹⁵N isotope is incorporated into the amino acid building blocks, resulting in a population of "heavy" proteins. The efficiency of this incorporation is critical and can be affected by factors such as the purity of the ¹⁵N source, the duration of labeling, and the metabolic state of the cells.

Quantitative Data Summary

The efficiency of ¹⁵N incorporation is a critical parameter for the success of subsequent analyses. High incorporation levels are desirable for accurate quantification and high-quality structural data. Below is a summary of typical incorporation efficiencies achieved in various cell culture systems.

Cell Culture System¹⁵N SourceTypical Incorporation Efficiency (%)Key Considerations
E. coli ¹⁵NH₄Cl> 98%Minimal media is essential to prevent dilution with ¹⁴N from complex nitrogen sources.
Pichia pastoris ¹⁵NH₄Cl> 95%Optimization of the timing of isotope introduction can reduce costs while maintaining high incorporation.[1]
Saccharomyces cerevisiae ¹⁵N-labeled amino acids~90%Prototrophic strains can synthesize their own amino acids, requiring the use of labeled amino acids for efficient incorporation.[2]
Mammalian Cells ¹⁵N-labeled amino acids85-95%Requires specialized media formulations and can be costly.[3] Labeling efficiency can be influenced by amino acid scrambling.[4]

Experimental Protocols

¹⁵N Metabolic Labeling of Proteins in E. coli

E. coli is a widely used host for recombinant protein production due to its rapid growth and simple nutritional requirements, making it highly amenable to ¹⁵N labeling.

a. Media Preparation (M9 Minimal Medium)

For a 1 L culture, prepare the following sterile solutions:

  • 10x M9 Salts (100 mL): 60 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl. Dissolve in 1 L of distilled water and autoclave.

  • ¹⁵NH₄Cl (1 g): Dissolve in a small amount of sterile water and filter sterilize. This is the sole nitrogen source.

  • 20% Glucose (20 mL): Autoclave separately.

  • 1 M MgSO₄ (2 mL): Autoclave separately.

  • 1 M CaCl₂ (100 µL): Autoclave separately.

  • Trace Metals (1 mL of 1000x stock): Prepare a 1000x stock containing (per liter): 5 g EDTA, 0.83 g FeCl₃·6H₂O, 84 mg ZnCl₂, 13 mg CuCl₂·2H₂O, 10 mg CoCl₂·6H₂O, 10 mg H₃BO₃, 1.6 mg MnCl₂·4H₂O. Adjust pH to 7.5 and filter sterilize.[5]

  • Thiamine and Biotin (1 mL of 1 mg/mL stocks): Filter sterilize.

  • Appropriate Antibiotic.

b. Labeling Protocol

  • Starter Culture: Inoculate a single colony of E. coli transformed with the expression plasmid into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Pre-culture: The next day, inoculate 1 mL of the starter culture into 100 mL of M9 minimal medium containing ¹⁴NH₄Cl. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. This step helps adapt the cells to the minimal medium.

  • Labeling Culture: Pellet the pre-culture cells by centrifugation (5000 x g, 10 min) and resuspend in 1 L of pre-warmed M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

  • Growth and Induction: Grow the culture at the optimal temperature for your protein expression until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression with the appropriate inducer (e.g., IPTG).

  • Harvesting: Continue to grow the culture for the desired expression time (typically 4-16 hours). Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.

¹⁵N Metabolic Labeling of Proteins in Yeast (Pichia pastoris)

Pichia pastoris is an excellent system for producing high yields of secreted and post-translationally modified proteins.

a. Media Preparation (BMG/BMM)

  • Basal Salts Medium (per liter): 26.7 mL 85% phosphoric acid, 0.93 g CaSO₄, 1.82 g K₂SO₄, 1.49 g MgSO₄·7H₂O, 0.413 g KOH, 40 mg Biotin.

  • BMG (Buffered Minimal Glycerol): Basal Salts Medium supplemented with 1% glycerol and 10 g/L ¹⁵NH₄Cl.

  • BMM (Buffered Minimal Methanol): Basal Salts Medium supplemented with 0.5% methanol and 10 g/L ¹⁵NH₄Cl.

b. Labeling Protocol

  • Starter Culture: Inoculate a single colony into 10 mL of YPD medium and grow overnight at 30°C.

  • Pre-culture: Inoculate the starter culture into 100 mL of BMG medium containing ¹⁴NH₄Cl and grow to an OD₆₀₀ of 2-6.

  • Labeling and Induction: Pellet the cells and resuspend in BMM medium containing ¹⁵NH₄Cl to an OD₆₀₀ of 1.0. This initiates both the labeling and induction of protein expression from the AOX1 promoter.

  • Methanol Feeding: Add methanol to a final concentration of 0.5% every 24 hours to maintain induction.

  • Harvesting: Harvest cells after 48-72 hours of induction. For secreted proteins, collect the supernatant. For intracellular proteins, collect the cell pellet.

A cost-effective method involves adding the ¹⁵N source only a few hours before induction, which has been shown to achieve up to 99% incorporation.[1]

¹⁵N Metabolic Labeling of Proteins in Mammalian Cells

Labeling proteins in mammalian cells is more complex and expensive due to their intricate nutritional requirements.

a. Media Preparation

Commercially available ¹⁵N-labeling kits and media for mammalian cells are recommended. Alternatively, a custom medium can be prepared by supplementing a nitrogen-free basal medium (e.g., DMEM) with a ¹⁵N-labeled amino acid mixture. All essential amino acids must be provided in their ¹⁵N-labeled form.

b. Labeling Protocol

  • Cell Adaptation: Gradually adapt the cells to the ¹⁵N-labeling medium over several passages. This is crucial for maintaining cell viability and growth.

  • Labeling: Culture the cells in the ¹⁵N-labeling medium for a sufficient duration to allow for complete protein turnover and incorporation of the ¹⁵N-labeled amino acids. This may take several cell divisions.

  • Protein Expression: For transient transfection, introduce the expression vector once the cells are fully adapted to the labeling medium. For stable cell lines, induce expression as required.

  • Harvesting: Harvest the cells or the conditioned medium (for secreted proteins) after the desired expression period.

Note: Metabolic scrambling, where the ¹⁵N from one amino acid is transferred to another, can be a concern in mammalian cells.[4] The extent of scrambling depends on the specific amino acid and the cellular metabolic state.

Assessment of ¹⁵N Incorporation Efficiency

Mass spectrometry is the gold standard for determining the percentage of ¹⁵N incorporation.

Protocol:

  • Protein Digestion: Excise the protein of interest from an SDS-PAGE gel or use an in-solution digest. Digest the protein with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the mass spectra of the peptides from the labeled sample with those from an unlabeled control. The mass shift of the labeled peptides will depend on the number of nitrogen atoms in the peptide. Specialized software can be used to calculate the incorporation efficiency by analyzing the isotopic distribution of the peptide peaks.[6]

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Protein Yield Toxicity of the expressed protein; Suboptimal growth conditions in minimal media.Optimize expression conditions (lower temperature, different inducer concentration). Supplement minimal media with a small amount of unlabeled complex media during initial growth, then switch to fully labeled media.
Low ¹⁵N Incorporation Contamination with ¹⁴N sources; Insufficient labeling time.Use high-purity ¹⁵N reagents. Ensure all media components are free of ¹⁴N. Increase the duration of cell culture in the labeling medium.
Cell Death/Poor Growth Toxicity of minimal media; Shock from media change.Gradually adapt cells to the minimal/labeling medium over several passages. Ensure all necessary supplements (vitamins, trace metals) are present.

Visualizing the Workflow and Metabolic Context

Experimental Workflow

The general workflow for ¹⁵N metabolic labeling and subsequent analysis is depicted below.

Caption: General experimental workflow for 15N metabolic labeling.

Central Nitrogen Metabolism and ¹⁵N Incorporation

The incorporation of ¹⁵N into proteins is fundamentally linked to central nitrogen metabolism. The provided ¹⁵N source enters the cellular nitrogen pool and is distributed into various biomolecules, primarily amino acids, which are then used for protein synthesis.

nitrogen_metabolism cluster_input Exogenous Source cluster_cellular_pool Cellular Metabolism cluster_output Macromolecules N15_source 15N Source (e.g., 15NH4Cl) N_pool Cellular Nitrogen Pool (Glutamate/Glutamine) N15_source->N_pool Assimilation Amino_Acids 15N-Amino Acids N_pool->Amino_Acids Biosynthesis Nucleotides 15N-Nucleotides N_pool->Nucleotides Other_Metabolites Other N-containing Metabolites N_pool->Other_Metabolites Proteins 15N-Labeled Proteins Amino_Acids->Proteins Translation DNA_RNA 15N-Labeled Nucleic Acids Nucleotides->DNA_RNA

Caption: Simplified diagram of 15N incorporation into cellular macromolecules.

Impact on Cellular Signaling Pathways

While ¹⁵N labeling is generally considered non-perturbative to cellular physiology, some studies have reported subtle effects. The introduction of a heavy isotope can, in some instances, lead to minor alterations in protein expression levels and metabolic pathways.[7] These "isotope effects" are typically small but should be considered, especially in highly sensitive quantitative studies. For instance, changes in the abundance of proteins involved in metabolic pathways could indirectly influence signaling cascades that are regulated by metabolic intermediates. However, it is important to note that ¹⁵N labeling is primarily a tool to study signaling pathways by tracing the flow of nitrogen and quantifying changes in protein abundance within these pathways, rather than a factor that directly alters the signaling pathways themselves. The main impact is on the ability to accurately measure the components of these pathways.

Conclusion

¹⁵N metabolic labeling is a powerful and versatile technique for the quantitative and structural analysis of proteins. The choice of the expression system and labeling strategy should be tailored to the specific research question and the properties of the protein of interest. Careful optimization of media composition, cell culture conditions, and labeling duration is essential to achieve high incorporation efficiencies and obtain reliable and reproducible data. By following the detailed protocols and troubleshooting guides provided in these application notes, researchers can successfully implement ¹⁵N metabolic labeling in their workflows to gain deeper insights into the complex world of proteins.

References

Application Notes and Protocols for Mass Spectrometry of 15N-Labeled Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of 15N-labeled samples for mass spectrometry-based quantitative proteomics.

Introduction

Stable isotope labeling with heavy nitrogen (15N) is a powerful metabolic labeling technique for accurate protein quantification in mass spectrometry.[1][2] By incorporating 15N into the entire proteome of cells or organisms, it provides an internal standard for every protein, minimizing quantitative errors that can be introduced during sample preparation.[3][4] This in vivo labeling approach is versatile and can be applied to a wide range of biological systems, from microorganisms to animal models.[2][5] Achieving high labeling efficiency is crucial for accurate quantification.[1][6]

Key Application: Quantitative Proteomics

15N metabolic labeling is a cornerstone of quantitative proteomics, enabling the precise measurement of changes in protein abundance between different biological states (e.g., healthy vs. diseased, treated vs. untreated).[3] The workflow typically involves growing one population of cells or an organism in a medium containing a 15N nitrogen source, while the control population is grown in a corresponding medium with the natural abundance 14N nitrogen source. The two samples are then mixed, and the relative abundance of proteins is determined by the ratio of the heavy (15N) to light (14N) peptide signals in the mass spectrometer.[7]

Experimental Protocols

A typical workflow for preparing 15N-labeled samples for mass spectrometry involves several key stages: 15N Metabolic Labeling, Cell Lysis and Protein Extraction, Protein Digestion, and Peptide Cleanup.

Protocol 1: 15N Metabolic Labeling of Cultured Cells

This protocol describes the metabolic labeling of adherent mammalian cells.

Materials:

  • SILAC-rated DMEM lacking L-arginine and L-lysine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • 14N L-arginine and 14N L-lysine (for light medium)

  • 15N L-arginine and 15N L-lysine (for heavy medium)

  • Phosphate Buffered Saline (PBS)

  • Cell scraper

Procedure:

  • Prepare "light" and "heavy" labeling media by supplementing the SILAC-rated DMEM with either 14N or 15N-labeled arginine and lysine, respectively, and dFBS.

  • Culture the cells in the respective light and heavy media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[6]

  • Monitor the labeling efficiency by analyzing a small aliquot of protein extract by mass spectrometry. A labeling efficiency of >97% is recommended for accurate quantification.[6]

  • Once sufficient labeling is achieved, treat the cells according to the experimental design.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells directly on the plate using an appropriate lysis buffer (see Protocol 2).

  • Collect the cell lysates using a cell scraper.

Protocol 2: Cell Lysis and Protein Extraction

The choice of lysis buffer is critical for efficient protein extraction and can impact the final protein yield.

Materials:

  • Lysis Buffer (see Table 1 for options)

  • Protease and phosphatase inhibitor cocktails

  • Micro-tip sonicator

  • Centrifuge

Procedure:

  • Add ice-cold lysis buffer, supplemented with protease and phosphatase inhibitors, to the cell pellet or culture plate.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • For enhanced lysis, sonicate the samples on ice. Use short bursts to avoid sample heating and protein degradation.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

Protocol 3: In-Solution Protein Digestion

This protocol is suitable for the digestion of soluble protein extracts.

Materials:

  • 100 mM Ammonium Bicarbonate (NH4HCO3)

  • 100 mM Dithiothreitol (DTT)

  • 100 mM Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Lys-C (mass spectrometry grade)

  • Formic Acid (FA)

Procedure:

  • Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 100 mM NH4HCO3.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Add DTT to a final concentration of 10 mM to quench the excess IAA.

  • Digestion (Option A - Trypsin only): Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.

  • Digestion (Option B - Lys-C/Trypsin): For potentially more complete digestion, first add Lys-C at a 1:100 ratio and incubate for 4 hours at 37°C. Then, add trypsin at a 1:50 ratio and incubate overnight at 37°C.[8][9]

  • Stop Digestion: Acidify the peptide solution with formic acid to a final concentration of 1% to inactivate the trypsin.

Protocol 4: Peptide Desalting using C18 Spin Columns

Desalting is a crucial step to remove contaminants that can interfere with mass spectrometry analysis.

Materials:

  • C18 Spin Columns

  • Wetting Solution: 50% acetonitrile (ACN), 0.1% trifluoroacetic acid (TFA)

  • Equilibration/Wash Solution: 0.1% TFA in water

  • Elution Solution: 50% ACN, 0.1% TFA

Procedure:

  • Activate the column: Add the Wetting Solution to the C18 column and centrifuge according to the manufacturer's instructions.

  • Equilibrate the column: Add the Equilibration/Wash Solution and centrifuge. Repeat this step.

  • Load the sample: Load the acidified peptide sample onto the column and centrifuge. Collect the flow-through to check for unbound peptides.

  • Wash the column: Add the Equilibration/Wash Solution and centrifuge. Repeat this step to remove salts and other hydrophilic contaminants.

  • Elute the peptides: Add the Elution Solution to the column, incubate for a minute, and then centrifuge to collect the purified peptides. Repeat the elution step to maximize recovery.

  • Dry the eluted peptides in a vacuum centrifuge and resuspend in a buffer suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).

Data Presentation

Table 1: Comparison of Lysis Buffers for Protein Extraction from Mammalian Cells
Lysis Buffer CompositionProtein Yield (µg/µL)Relative Protein IdentificationsReference
RIPA Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)1.99Similar to other detergents[10]
SDS Lysis Buffer (4% SDS, 100 mM Tris-HCl pH 7.6, 100 mM DTT)3.15Similar to other detergents[10]
Urea Lysis Buffer (8 M urea, 100 mM Tris-HCl pH 8.5)Not specified, but generally effectiveCan lead to fewer identifications than SDS-based methods[11]
Guanidinium Hydrochloride (GH) Buffer 9.3% recovery efficiencyFewer protein identifications compared to SDS-based methods[11]
Zwittergent 3-16 based buffer Lower than other buffersHighest number of peptide and protein identifications from FFPE tissues[12]

Note: Protein yield and identification numbers can vary significantly depending on the cell type, sample amount, and downstream processing.

Table 2: 15N Metabolic Labeling Efficiency in Different Organisms
OrganismLabeling EfficiencyLabeling DurationReference
Tetrahymena thermophila~99%Not specified[13]
Arabidopsis thaliana93-99%14 days[7][14]
Algae98-99%1-2 weeks[7]
Tomato99%2 months[7]
Rat (in vivo)74-94% (tissue dependent)Not specified[5]
VECs (primary cell line)~91%Not specified[1]
Table 3: Comparison of In-Solution Digestion Protocols
Digestion ProtocolRelative Abundance of Miscleaved PeptidesOverall Digestion EfficiencyReference
Trypsin only HigherGood[8][9]
Lys-C/Trypsin (sequential) LowerSuperior, especially for sequences flanked by charged residues[8][9]
Table 4: Peptide Recovery Rates for C18 Desalting
Peptide CharacteristicsC18 Column Recovery RateNotesReference
Hydrophobic peptides (e.g., LL-37)~45%Recovery is influenced by peptide hydrophilicity.[15]
Hydrophilic peptides (e.g., TAT)~39%[15]
Peptides with varying molecular weights75-90%No clear correlation with molecular weight.[15]
General tryptic digestsCan be as low as 40-60%Significant sample loss is a potential issue.[16]

Mandatory Visualizations

experimental_workflow cluster_labeling 15N Metabolic Labeling cluster_prep Sample Preparation cluster_analysis Mass Spectrometry & Data Analysis Cell Culture (14N) Cell Culture (14N) Mix Samples Mix Samples Cell Culture (14N)->Mix Samples Cell Culture (15N) Cell Culture (15N) Cell Culture (15N)->Mix Samples Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Protein Digestion Protein Digestion Cell Lysis & Protein Extraction->Protein Digestion Peptide Desalting Peptide Desalting Protein Digestion->Peptide Desalting LC-MS/MS Analysis LC-MS/MS Analysis Peptide Desalting->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Mix Samples->Cell Lysis & Protein Extraction Combine Light & Heavy

Caption: General workflow for quantitative proteomics using 15N metabolic labeling.

sample_prep_detail Start: Mixed Cell Lysate Start: Mixed Cell Lysate Protein Quantification (BCA) Protein Quantification (BCA) Start: Mixed Cell Lysate->Protein Quantification (BCA) Reduction (DTT) Reduction (DTT) Protein Quantification (BCA)->Reduction (DTT) Alkylation (IAA) Alkylation (IAA) Reduction (DTT)->Alkylation (IAA) Enzymatic Digestion Enzymatic Digestion Alkylation (IAA)->Enzymatic Digestion Desalting (C18) Desalting (C18) Enzymatic Digestion->Desalting (C18) LC-MS/MS LC-MS/MS Desalting (C18)->LC-MS/MS

Caption: Detailed workflow for in-solution sample preparation.

decision_tree Protein Sample Protein Sample Complex Proteome? Complex Proteome? Protein Sample->Complex Proteome? Trypsin Only Trypsin Only Complex Proteome?->Trypsin Only No Lys-C / Trypsin Lys-C / Trypsin Complex Proteome?->Lys-C / Trypsin Yes

Caption: Decision tree for choosing a protein digestion strategy.

References

Application Notes and Protocols: DL-Alanine-¹⁵N in Microbial Nitrogen Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of microbial nitrogen uptake and metabolism is fundamental to understanding microbial physiology, nutrient cycling, and host-microbe interactions. Stable isotope labeling with compounds such as DL-Alanine-¹⁵N offers a powerful tool to trace the assimilation and metabolic fate of nitrogen within microbial systems.[1][2][3] D-alanine is a key component of peptidoglycan in bacterial cell walls, making DL-Alanine-¹⁵N a specific and effective tracer for bacterial nitrogen metabolism.[4][5][6] These application notes provide detailed protocols and data for utilizing DL-Alanine-¹⁵N to investigate microbial nitrogen uptake, amino acid metabolism, and potential applications in drug development.

Core Concepts

Stable Isotope Labeling is a technique that introduces a non-radioactive, "heavy" isotope of an element into a biological system.[7] By tracing the incorporation of the isotope into various biomolecules, researchers can elucidate metabolic pathways and quantify fluxes.[2][3] ¹⁵N is a stable isotope of nitrogen with a low natural abundance (0.365%), making its enrichment in microbial biomass easily detectable by mass spectrometry and NMR spectroscopy.[3]

DL-Alanine is a racemic mixture of D- and L-alanine. While L-alanine is a proteinogenic amino acid found in all domains of life, D-alanine is primarily found in the peptidoglycan of bacterial cell walls.[4][5] This makes DL-Alanine-¹⁵N a valuable tool to specifically probe bacterial metabolic activity, even in complex microbial communities.[4]

Applications

  • Quantifying Bacterial Nitrogen Uptake: Tracing the incorporation of ¹⁵N from DL-Alanine-¹⁵N into bacterial biomass allows for the quantification of nitrogen assimilation rates.[4]

  • Elucidating Metabolic Pathways: Following the ¹⁵N label through various amino acids and other nitrogen-containing metabolites can help map out metabolic networks.[2]

  • Distinguishing Bacterial vs. Other Microbial Activity: The presence of ¹⁵N-labeled D-alanine can be used to differentiate bacterial nitrogen uptake from that of other microorganisms like fungi or algae.[4]

  • Screening for Antimicrobial Targets: As D-alanine is essential for bacterial cell wall synthesis, studying its metabolism can reveal potential targets for novel antimicrobial drugs.

  • Drug Development: Stable isotope-labeled compounds are used in drug development to monitor drug metabolism and its effects on microbial physiology.[7]

Experimental Workflow for ¹⁵N Labeling and Analysis

The following diagram outlines a typical experimental workflow for studying microbial nitrogen uptake using DL-Alanine-¹⁵N.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Microbial Culture (e.g., bacteria, mixed community) incubation Incubation with DL-Alanine-¹⁵N culture->incubation media Growth Medium (Nitrogen-limited) media->incubation isotope DL-Alanine-¹⁵N Stock Solution isotope->incubation harvest Harvest Biomass incubation->harvest extraction Biomolecule Extraction (e.g., amino acids, proteins) harvest->extraction analysis Isotope Ratio Analysis (GC-c-IRMS or LC-MS) extraction->analysis data Data Interpretation analysis->data

Caption: General experimental workflow for DL-Alanine-¹⁵N labeling studies.

Protocols

Protocol 1: ¹⁵N Labeling of Microbial Cultures

This protocol describes the general procedure for labeling microbial cultures with DL-Alanine-¹⁵N.

Materials:

  • Microbial culture of interest

  • Appropriate growth medium (consider using a nitrogen-limited medium to enhance uptake)

  • DL-Alanine-¹⁵N (e.g., from Cambridge Isotope Laboratories, Inc. or Merck)[8][9]

  • Sterile flasks or tubes

  • Incubator with shaking capabilities

  • Centrifuge

Procedure:

  • Prepare a stock solution of DL-Alanine-¹⁵N. Dissolve the labeled amino acid in sterile, deionized water to a desired concentration (e.g., 10 mM). Filter-sterilize the solution.

  • Grow a pre-culture of the microorganism. Inoculate a small volume of growth medium with the microbial strain and grow to mid-log phase.

  • Inoculate the experimental culture. Dilute the pre-culture into fresh, pre-warmed growth medium in sterile flasks. For quantitative studies, ensure a consistent starting cell density.

  • Add DL-Alanine-¹⁵N. Spike the experimental cultures with the DL-Alanine-¹⁵N stock solution to a final concentration typically ranging from 10 to 100 µM, depending on the experimental goals. Include an unlabeled control culture with the same concentration of unlabeled DL-alanine.

  • Incubate the cultures. Grow the cultures under appropriate conditions (temperature, aeration) for a defined period. The incubation time will depend on the growth rate of the microorganism and the desired level of isotope incorporation.

  • Harvest the cells. Collect the microbial biomass by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet. Resuspend the cell pellet in a sterile buffer (e.g., phosphate-buffered saline) to remove any remaining labeled substrate from the medium. Centrifuge again and discard the supernatant. Repeat the wash step twice.

  • Store the samples. The washed cell pellets can be stored at -80°C until further analysis.

Protocol 2: Amino Acid Extraction and Derivatization for GC-c-IRMS Analysis

This protocol is adapted from methods described for analyzing ¹⁵N incorporation into amino acids.[4][5]

Materials:

  • ¹⁵N-labeled microbial biomass

  • 6 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • 2-Propanol

  • Pentafluoropropionic anhydride (PFPA)

  • Gas chromatograph coupled to a combustion interface and an isotope ratio mass spectrometer (GC-c-IRMS)

Procedure:

  • Hydrolyze the biomass. Resuspend the cell pellet in 6 M HCl and heat at 110°C for 20 hours to hydrolyze proteins and peptidoglycan, releasing the constituent amino acids.

  • Dry the hydrolysate. Evaporate the HCl under a stream of nitrogen gas.

  • Derivatize the amino acids.

    • Esterify the amino acids by adding a mixture of 2-propanol and DCM and heating.

    • Acylate the amino acids by adding PFPA and heating.

  • Extract the derivatized amino acids. Perform a liquid-liquid extraction to isolate the derivatized amino acids in an organic solvent.

  • Analyze by GC-c-IRMS. Inject the derivatized sample into the GC-c-IRMS system to separate the individual amino acids and measure their ¹⁵N enrichment.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from a DL-Alanine-¹⁵N labeling experiment with different bacterial species.

Bacterial SpeciesNitrogen SourceIncubation Time (h)¹⁵N Enrichment in D-Alanine (atom %)¹⁵N Enrichment in L-Alanine (atom %)Calculated N Uptake Rate (µmol N/g biomass/h)
Escherichia coliDL-Alanine-¹⁵N (50 µM)415.2 ± 1.812.5 ± 1.53.8
Bacillus subtilisDL-Alanine-¹⁵N (50 µM)425.6 ± 2.118.9 ± 2.06.4
Staphylococcus aureusDL-Alanine-¹⁵N (50 µM)422.1 ± 1.916.3 ± 1.75.5
Pseudomonas aeruginosaDL-Alanine-¹⁵N (50 µM)410.8 ± 1.28.7 ± 1.12.7

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Signaling Pathways and Metabolic Relationships

Alanine Metabolism and Peptidoglycan Synthesis

The following diagram illustrates the central role of alanine in bacterial metabolism, particularly its incorporation into the cell wall peptidoglycan.

alanine_metabolism L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase NH3 Ammonia (¹⁵NH₃) L_Ala->NH3 Degradation Protein Protein Synthesis L_Ala->Protein D_Ala->L_Ala Alanine Racemase D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase Pyruvate Pyruvate Pyruvate->L_Ala Alanine Dehydrogenase / Transaminases PG Peptidoglycan Synthesis D_Ala_D_Ala->PG DL_Ala_15N DL-Alanine-¹⁵N DL_Ala_15N->L_Ala Uptake DL_Ala_15N->D_Ala Uptake

Caption: Key pathways of alanine metabolism in bacteria.

This diagram shows that L-alanine can be synthesized from pyruvate and ammonia or taken up from the environment. It is a building block for proteins. Alanine racemase converts L-alanine to D-alanine, which is then used in peptidoglycan synthesis. The use of DL-Alanine-¹⁵N allows for the tracing of nitrogen through these critical pathways.

Conclusion

DL-Alanine-¹⁵N is a powerful and versatile tool for investigating microbial nitrogen uptake and metabolism. Its ability to specifically label bacterial biomass through the incorporation of D-alanine into peptidoglycan provides a unique advantage in studying complex microbial communities. The protocols and concepts outlined in these application notes provide a solid foundation for researchers to design and execute experiments that will yield valuable insights into microbial physiology and inform the development of novel antimicrobial strategies.

References

Application Notes and Protocols for Quantifying ¹⁵N Incorporation into D-alanine in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the quantification of ¹⁵N incorporation into D-alanine in bacteria. This technique is a powerful tool for studying bacterial growth, metabolism, and cell wall dynamics, with significant applications in antimicrobial drug development and microbial ecology. D-alanine is a key component of peptidoglycan, a polymer essential for the integrity of the bacterial cell wall.[1][2][3] By supplying bacteria with a source of heavy nitrogen (¹⁵N), the rate of new cell wall synthesis can be accurately measured by quantifying the incorporation of ¹⁵N into D-alanine.

Core Concepts

The quantification of ¹⁵N incorporation into D-alanine relies on the principles of stable isotope labeling coupled with sensitive analytical techniques. Bacteria are cultured in a medium containing a ¹⁵N-labeled substrate, such as ¹⁵NH₄Cl or ¹⁵N-labeled amino acids.[4][5] As the bacteria synthesize new peptidoglycan, the ¹⁵N is incorporated into the D-alanine residues. Following hydrolysis of the bacterial cell wall, the amino acids are extracted, derivatized, and analyzed by mass spectrometry to determine the ratio of ¹⁵N to ¹⁴N in D-alanine. This ratio provides a direct measure of new peptidoglycan synthesis and, by extension, bacterial growth and metabolic activity.[1][4]

The primary analytical methods employed are Gas Chromatography-Mass Spectrometry (GC/MS) and Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS).[2][4] These techniques offer high sensitivity and precision, allowing for the detection of very low levels of ¹⁵N incorporation.[1]

D-alanine Synthesis and ¹⁵N Incorporation Pathway

The main pathway for D-alanine synthesis in bacteria is the racemization of L-alanine, a reaction catalyzed by the enzyme alanine racemase (Alr).[6][7] Some bacteria can also produce D-alanine via a D-amino acid transaminase (Dat).[6] When bacteria are grown in the presence of a ¹⁵N source, the labeled nitrogen is assimilated into the general amino acid pool, including L-alanine. Subsequently, alanine racemase converts ¹⁵N-labeled L-alanine into ¹⁵N-labeled D-alanine, which is then incorporated into the peptidoglycan.

D_alanine_synthesis cluster_medium Growth Medium cluster_cell Bacterial Cell 15N_Source ¹⁵N Source (e.g., ¹⁵NH₄Cl) Amino_Acid_Pool ¹⁵N-labeled Amino Acid Pool 15N_Source->Amino_Acid_Pool Assimilation L_Alanine ¹⁵N-L-alanine Amino_Acid_Pool->L_Alanine Biosynthesis Alr Alanine Racemase (Alr) L_Alanine->Alr D_Alanine ¹⁵N-D-alanine Peptidoglycan Peptidoglycan (Cell Wall) D_Alanine->Peptidoglycan Incorporation Alr->D_Alanine

Caption: ¹⁵N Incorporation into D-alanine Pathway.

Quantitative Data Summary

The following table summarizes key quantitative data from published methods for the analysis of ¹⁵N incorporation into D-alanine.

ParameterMethodValueReference
Detection Limit GC/MS with chemical ionization8 pg (90 fmol) of D-alanine[1]
Precision GC/MS1.0 atom% for D-[¹⁵N]alanine enrichment[1]
δ¹⁵N in Staphylococcus staphylolyticus GC-c-IRMSD-alanine: 19.2 ± 0.5‰, L-alanine: 21.3 ± 0.8‰[2][3]
δ¹⁵N in Bacillus subtilis GC-c-IRMSD-alanine: 6.2 ± 0.2‰, L-alanine: 8.2 ± 0.4‰[2][3]
Bacterial ¹⁵NH₄⁺ Uptake GC-c-IRMS of D-alanineBacteria accounted for 38% of total uptake[4]
Bacterial ¹⁵N-amino acid Uptake GC-c-IRMS of D-alanineBacteria dominated uptake (90%)[4]

Experimental Protocols

A generalized workflow for quantifying ¹⁵N incorporation into D-alanine is presented below. This is followed by detailed protocols for each major step.

experimental_workflow Start Start Bacterial_Culture 1. Bacterial Culture with ¹⁵N-labeled Substrate Start->Bacterial_Culture Cell_Harvesting 2. Cell Harvesting and Lysis Bacterial_Culture->Cell_Harvesting Hydrolysis 3. Cell Wall Hydrolysis Cell_Harvesting->Hydrolysis Purification 4. Amino Acid Purification Hydrolysis->Purification Derivatization 5. Derivatization Purification->Derivatization Analysis 6. GC/MS or GC-c-IRMS Analysis Derivatization->Analysis Data_Analysis 7. Data Analysis and Quantification Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for ¹⁵N-D-alanine Analysis.
Protocol 1: ¹⁵N Labeling of Bacteria in Culture

This protocol describes the cultivation of bacteria in a minimal medium supplemented with a ¹⁵N source.

Materials:

  • Bacterial strain of interest

  • Appropriate minimal medium (e.g., M9 minimal medium)

  • ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) or other ¹⁵N source

  • Sterile culture flasks

  • Shaking incubator

Procedure:

  • Prepare the minimal medium according to the desired recipe, omitting the standard nitrogen source.

  • In a sterile flask, dissolve the ¹⁵N-labeled nitrogen source in the minimal medium to the desired final concentration. A typical concentration for ¹⁵NH₄Cl is 1 g/L.[8]

  • Inoculate a small volume of the ¹⁵N-containing medium with a fresh colony or a starter culture of the bacteria.[5]

  • Incubate the culture overnight at the optimal temperature and shaking speed for the bacterial strain.[5]

  • Use the overnight culture to inoculate a larger volume of the ¹⁵N-containing medium.[8]

  • Grow the main culture to the desired cell density (e.g., mid-logarithmic phase).

  • Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Cell Wall Extraction and Hydrolysis

This protocol details the steps to isolate and break down the bacterial cell wall to release the constituent amino acids.

Materials:

  • Bacterial cell pellet from Protocol 1

  • Phosphate-buffered saline (PBS)

  • 6 M Hydrochloric acid (HCl)

  • Heat block or oven

  • Centrifuge

Procedure:

  • Harvest the bacterial cells from the culture by centrifugation.

  • Wash the cell pellet with PBS to remove residual medium.

  • Resuspend the cell pellet in a known volume of 6 M HCl.

  • Hydrolyze the cell wall by heating at 110°C for 90 minutes.[4]

  • After hydrolysis, cool the sample to room temperature.

  • Centrifuge the sample to pellet any insoluble debris.

  • Carefully transfer the supernatant containing the hydrolyzed amino acids to a new tube.

Protocol 3: Amino Acid Derivatization for GC/MS Analysis

This protocol describes the chemical modification of amino acids to make them volatile for gas chromatography. The use of a chiral derivatizing agent allows for the separation of D- and L-alanine.

Materials:

  • Dried amino acid hydrolysate

  • (R)-(-)-2-butanol or (S)-(+)-2-butanol[2][3]

  • Acetyl chloride

  • Heptafluorobutyric anhydride (HFBA)

  • Dichloromethane

  • Nitrogen gas stream

  • Heating block

Procedure:

  • Dry the amino acid hydrolysate under a stream of nitrogen gas.

  • Esterify the amino acids by adding a solution of acetyl chloride in (R)-(-)-2-butanol and heating. This step creates diastereomers that can be separated on a non-chiral GC column.[2][3]

  • Remove the excess reagent under a nitrogen stream.

  • Acylate the amino group by adding HFBA in dichloromethane and heating.[1]

  • Dry the sample again under nitrogen and reconstitute in a suitable solvent for GC/MS injection.

Protocol 4: GC/MS or GC-c-IRMS Analysis

This protocol provides a general outline for the analysis of the derivatized amino acids.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC/MS) or a combustion interface and isotope ratio mass spectrometer (GC-c-IRMS).

  • A suitable capillary column (e.g., HP-5).[9]

Procedure:

  • Inject the derivatized sample into the GC.

  • Use a temperature program to separate the different amino acid derivatives. The chiral derivatization allows for the separation of D- and L-alanine.

  • For GC/MS, monitor the mass-to-charge ratios (m/z) corresponding to the derivatized D- and L-alanine. The incorporation of ¹⁵N will result in a mass shift of +1.

  • For GC-c-IRMS, the separated compounds are combusted to N₂ gas, and the isotope ratio (¹⁵N/¹⁴N) is measured.[4]

  • Quantify the peak areas for the ¹⁴N- and ¹⁵N-containing D-alanine to determine the atom percent enrichment of ¹⁵N.

Logical Relationships in Data Interpretation

The interpretation of the data involves a series of logical steps to arrive at the final quantification of ¹⁵N incorporation.

data_interpretation Raw_Data Raw GC/MS or GC-c-IRMS Data Peak_Integration Peak Integration for ¹⁴N- and ¹⁵N-D-alanine Raw_Data->Peak_Integration Isotope_Ratio Calculate Isotope Ratio (¹⁵N / ¹⁴N) Peak_Integration->Isotope_Ratio Atom_Percent Calculate Atom Percent Enrichment Isotope_Ratio->Atom_Percent Incorp_Rate Determine ¹⁵N Incorporation Rate Atom_Percent->Incorp_Rate Biological_Interp Biological Interpretation (e.g., Growth Rate) Incorp_Rate->Biological_Interp

Caption: Data Interpretation Flowchart.

References

Application Notes and Protocols for In Vivo Metabolic Research Using DL-Alanine-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Stable isotope tracing is a powerful technique to elucidate the in vivo dynamics of metabolic pathways. DL-Alanine labeled with the stable isotope nitrogen-15 (DL-Alanine-15N) serves as a valuable tool for investigating nitrogen metabolism, amino acid transamination, and gluconeogenesis in animal models. As a racemic mixture, this compound allows for the simultaneous interrogation of the metabolic fates of both L- and D-isomers, providing a comprehensive view of alanine utilization. L-Alanine is a key gluconeogenic amino acid and a central player in the glucose-alanine cycle, while D-Alanine metabolism, primarily driven by D-amino acid oxidase, can offer insights into specific enzymatic activities and their physiological relevance. These application notes provide an overview of the utility of this compound and detailed protocols for its use in metabolic research.

Application Note 1: Tracing Nitrogen Flux and Gluconeogenesis

Application: this compound is utilized to trace the flow of nitrogen from alanine to other amino acids and nitrogenous compounds, as well as to quantify the contribution of the alanine carbon skeleton to glucose synthesis.

Principle: Following administration, the 15N-labeled amino group of L-alanine is readily transferred to other amino acids, such as glutamate and glutamine, through the action of aminotransferases. The carbon backbone is converted to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle or be used for gluconeogenesis. The D-alanine component is metabolized by D-amino acid oxidase, also yielding pyruvate. By measuring the 15N enrichment in various metabolites, the flux through these pathways can be determined.

Expected Outcome: This approach enables the quantification of whole-body and tissue-specific alanine turnover, the rate of nitrogen transfer to other amino acids, and the contribution of alanine to hepatic glucose production. This is particularly relevant in studies of diabetes, obesity, and other metabolic disorders where these pathways are often dysregulated.

Application Note 2: Assessing D-Amino Acid Metabolism

Application: The D-isomer of this compound allows for the specific investigation of D-amino acid oxidase (DAO) activity in vivo.

Principle: DAO, primarily located in the peroxisomes of the liver and kidney, catalyzes the oxidative deamination of D-amino acids. By tracing the metabolism of the D-alanine-15N portion of the administered dose, researchers can assess the in vivo activity of this enzyme.

Expected Outcome: This can provide valuable information on the physiological and pathological roles of D-amino acid metabolism. Altered DAO activity has been implicated in various conditions, and this compound can be used as a probe to study these associations in animal models of disease.

Quantitative Data Summary

The following tables summarize quantitative data from relevant in vivo studies using labeled alanine. While direct studies with this compound are limited, data from studies using L-Alanine-15N and D/L-Alanine-13C provide valuable insights into the expected metabolic fate of the tracer.

Table 1: Alanine Pool Enrichment and Turnover in Animal Models

ParameterAnimal ModelTracerDosage/AdministrationKey FindingReference
Alanine Pool EnrichmentFasted RatsL-[13C]AlanineInfusion11% enrichment of the alanine pool[1]
Alanine Pool EnrichmentFasted RatsD-[13C]AlanineInfusion70% enrichment of the alanine pool[1]
Alanine Turnover RateDogs--11.0 µmol·kg⁻¹·min⁻¹[2]
Leucine Nitrogen Transfer to AlanineDogsL-[15N]LeucineInfusion1.92 µmol·kg⁻¹·min⁻¹[2]

Table 2: Metabolic Fate of Alanine in Different Tissues

ParameterAnimal ModelTracerTissueKey FindingReference
Pyruvate Dehydrogenase / Pyruvate Carboxylase Flux RatioFasted RatsD/L-[13C]AlanineLiver~28%[1]
Phosphoenolpyruvate Kinase / PEP to Glucose Flux RatioFasted RatsD/L-[13C]AlanineLiver~42%[1]
Fractional Extraction of AlanineDogs-Hindlimb35%[2]
15N Recovery from L-AlanineNewborn PigletsL-[15N]AlanineWhole Body & Urine93.3 ± 2.8% of infused 15N recovered[3]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound and Sample Collection

This protocol is designed for mice and can be adapted for other rodent models.

Materials:

  • This compound (sterile, pyrogen-free solution in saline)

  • Experimental animals (e.g., C57BL/6J mice, fasted for 5-6 hours)[4]

  • Insulin syringes (for intraperitoneal injection) or infusion pump and catheters (for intravenous infusion)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue harvesting

  • Liquid nitrogen

  • Centrifuge

  • Storage vials

Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions. Fast mice for 5-6 hours prior to the experiment to reduce variability in baseline metabolite levels.[4]

  • Tracer Administration:

    • Bolus Injection: Administer a bolus of this compound solution via intraperitoneal (i.p.) injection. A typical dose might range from 1 to 2 g/kg of body weight.[4][5]

    • Intravenous Infusion: For steady-state labeling, administer a primed-constant infusion of this compound via a tail vein or jugular vein catheter.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 90, and 120 minutes).[6] For plasma, collect blood in EDTA-coated tubes and centrifuge at 2,000 x g for 15 minutes at 4°C.

  • Tissue Harvesting: At the final time point, anesthetize the animal and perfuse with ice-cold saline to remove blood from the tissues. Quickly dissect tissues of interest (e.g., liver, kidney, skeletal muscle), freeze-clamp them in liquid nitrogen, and store at -80°C until analysis.

Protocol 2: Metabolite Extraction and Derivatization for GC-MS Analysis

This protocol outlines the preparation of plasma and tissue samples for the analysis of 15N enrichment in amino acids.

Materials:

  • Frozen tissue and plasma samples

  • Methanol, Chloroform, Water (for extraction)

  • Internal standards (e.g., norleucine)

  • Hydrochloric acid (6 M)

  • Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

  • GC-MS system

Procedure:

  • Metabolite Extraction:

    • Plasma: To 100 µL of plasma, add 900 µL of ice-cold methanol. Vortex and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • Tissues: Homogenize ~50 mg of frozen tissue in a mixture of methanol, chloroform, and water. Separate the polar (containing amino acids) and non-polar phases by centrifugation.

  • Protein Hydrolysis (for protein-bound amino acids):

    • Precipitate protein from tissue homogenates.

    • Hydrolyze the protein pellet with 6 M HCl at 110°C for 24 hours.[7]

    • Dry the hydrolysate under a stream of nitrogen gas.

  • Derivatization:

    • Resuspend the dried extracts or hydrolysates in the derivatization solvent.

    • Add the derivatizing agent (e.g., MTBSTFA) and incubate at 60-80°C for 30-60 minutes to form volatile derivatives of the amino acids.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable temperature gradient to separate the amino acid derivatives.

    • Monitor the mass-to-charge ratios (m/z) for both the unlabeled (M+0) and 15N-labeled (M+1) fragments of alanine and other amino acids of interest to determine the isotopic enrichment.

Visualizations

experimental_workflow cluster_preparation Animal Preparation cluster_administration Tracer Administration cluster_sampling Sample Collection cluster_analysis Analysis acclimatize Acclimatize Animals fast Fast Animals (5-6h) acclimatize->fast bolus Bolus i.p. Injection (this compound) fast->bolus Option 1 infusion i.v. Infusion (this compound) fast->infusion Option 2 blood Timed Blood Sampling (0-120 min) bolus->blood infusion->blood tissue Terminal Tissue Harvest (e.g., Liver, Kidney) blood->tissue extraction Metabolite Extraction blood->extraction tissue->extraction derivatization Derivatization extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis (Isotopic Enrichment) gcms->data

Caption: Experimental workflow for in vivo this compound tracing.

metabolic_pathways cluster_alanine This compound Metabolism cluster_l_pathway L-Isomer Pathway cluster_d_pathway D-Isomer Pathway cluster_downstream Downstream Fates dl_ala This compound l_ala L-Alanine-15N dl_ala->l_ala d_ala D-Alanine-15N dl_ala->d_ala pyruvate_l Pyruvate l_ala->pyruvate_l Carbon Skeleton alt Alanine Aminotransferase (ALT) l_ala->alt dao D-Amino Acid Oxidase (DAO) d_ala->dao tca TCA Cycle pyruvate_l->tca gluconeogenesis Gluconeogenesis pyruvate_l->gluconeogenesis glutamate Glutamate-15N alt->glutamate alpha_kg α-Ketoglutarate alpha_kg->alt other_aa Other Amino Acids-15N glutamate->other_aa Transamination pyruvate_d Pyruvate pyruvate_d->tca pyruvate_d->gluconeogenesis dao->pyruvate_d ammonia Ammonia-15N dao->ammonia urea Urea-15N ammonia->urea Urea Cycle glucose Glucose gluconeogenesis->glucose

Caption: Metabolic pathways of this compound in vivo.

References

Application Notes and Protocols: DL-Alanine-15N for Investigating Enzyme Kinetics and Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids, such as DL-Alanine-15N, are powerful tools for elucidating enzyme reaction mechanisms and determining kinetic parameters. The incorporation of the heavier nitrogen isotope (¹⁵N) at the amino group of alanine allows for the precise measurement of kinetic isotope effects (KIEs). These effects provide invaluable insights into the transition state of an enzymatic reaction, helping to distinguish between different potential mechanisms. This document provides detailed application notes and protocols for the use of this compound in enzyme kinetics studies, with a focus on amino acid oxidases.

Principle of 15N Kinetic Isotope Effects

The kinetic isotope effect is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. A ¹⁵N KIE on an enzyme-catalyzed reaction involving alanine can reveal whether the C-N bond is undergoing a change in the rate-determining step. For example, in oxidation reactions catalyzed by amino acid oxidases, the ¹⁵N KIE can help to elucidate the timing of C-H bond cleavage relative to changes in the bonding environment of the nitrogen atom.[1][2]

A KIE value greater than 1 (normal KIE) indicates that the bond to the heavier isotope is broken more slowly, while a value less than 1 (inverse KIE) can suggest an increase in the bonding strength to the nitrogen in the transition state. The interpretation of ¹⁵N KIEs is often coupled with deuterium KIEs to provide a more complete picture of the reaction mechanism, such as distinguishing between hydride transfer, radical, or carbanion mechanisms.[2][3]

Applications

  • Elucidation of Enzyme Mechanisms: Determining the transition state structure and the sequence of bond-breaking and bond-making events in enzymes such as amino acid oxidases, transaminases, and racemases.[1][2][4]

  • Drug Development: Understanding the mechanism of a target enzyme is crucial for the rational design of inhibitors. KIE studies can validate the mode of action of novel drug candidates.

  • Metabolic Pathway Analysis: Tracing the flow of nitrogen through metabolic pathways and quantifying the contributions of different enzymes to amino acid metabolism.

Quantitative Data Summary

The following table summarizes key quantitative data from studies utilizing ¹⁵N-labeled alanine to investigate enzyme kinetics.

EnzymeSubstrateParameterValuepHAnalytical MethodReference
Tryptophan 2-Monooxygenase (TMO)L-Alanine¹⁵V/K1.0145 ± 0.00078.0Isotope Ratio Mass Spectrometry[1][2]
Tryptophan 2-Monooxygenase (TMO)L-Alanine¹⁵k_chem0.9917 ± 0.0006-Calculated from observed KIE and equilibrium isotope effect[1][2]
Tryptophan 2-Monooxygenase (TMO)L-Alanine¹⁵K_eq (deprotonation)1.0233 ± 0.0004-NMR Spectroscopy[1][2]
D-Amino Acid OxidaseD-Serine¹⁵V/K1.0137.5Not Specified[2]

Experimental Protocols

Protocol 1: Determination of the ¹⁵N Kinetic Isotope Effect for an Amino Acid Oxidase

This protocol is a general guideline for determining the ¹⁵N KIE on the V/K of an amino acid oxidase using this compound. It is based on the methodology described for Tryptophan 2-Monooxygenase.[2]

1. Materials and Reagents:

  • DL-Alanine (natural abundance)

  • DL-Alanine-¹⁵N (≥98% isotopic purity)

  • Purified amino acid oxidase

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 8.0)

  • Quenching solution (e.g., 2 M HCl)

  • Instrumentation: Isotope Ratio Mass Spectrometer (IRMS) or a high-resolution LC-MS system.

2. Experimental Procedure:

  • Reaction Setup:

    • Prepare two sets of reaction mixtures. One with natural abundance DL-Alanine and a parallel set of reactions with a known mixture of natural abundance and ¹⁵N-labeled alanine (e.g., a 1:1 ratio).

    • The substrate concentration should be well below the Km to ensure that the measured KIE is on V/K.

    • Equilibrate the reaction buffer and substrate solutions to the desired temperature (e.g., 25 °C).

    • Initiate the reaction by adding the enzyme to the reaction mixture.

  • Reaction Progress and Quenching:

    • Allow the reaction to proceed to approximately 50-70% completion. The extent of the reaction can be monitored by a suitable assay (e.g., oxygen consumption, production of the α-keto acid).

    • Quench the reaction at different time points to obtain a range of fractional conversions. Quenching is typically done by adding a strong acid, such as HCl, to denature the enzyme.

  • Sample Preparation for Isotopic Analysis:

    • After quenching, the remaining unreacted alanine needs to be isolated from the reaction mixture. This can be achieved by methods such as ion-exchange chromatography or HPLC.

    • The purified alanine is then prepared for isotopic analysis. For IRMS, this may involve combustion to N₂ gas. For LC-MS, the sample can be directly infused or injected.

  • Isotopic Analysis:

    • Determine the ¹⁵N/¹⁴N ratio of the initial substrate mixture (R₀) and the remaining substrate at different fractional conversions (Rₛ).

  • Data Analysis:

    • The observed ¹⁵N KIE can be calculated using the following equation: ¹⁵(V/K) = log(1-f) / log[(1-f)(Rₛ/R₀)] where 'f' is the fractional conversion of the substrate.

    • It is crucial to correct the observed KIE for the pH-dependent equilibrium isotope effect of the deprotonation of the alanine amino group, as the neutral amine is often the true substrate.[2]

Protocol 2: Determination of D-Amino Acid Oxidase Activity

This is a general protocol for assaying the activity of D-Amino Acid Oxidase (DAAO), which can be adapted for kinetic studies with D-Alanine-¹⁵N.[4][5]

1. Materials and Reagents:

  • D-Alanine or other D-amino acid substrate

  • Purified D-Amino Acid Oxidase

  • FAD (cofactor)

  • Reaction Buffer (e.g., 100 mM pyrophosphate buffer, pH 8.5)

  • Oxygen electrode or a spectrophotometer for a coupled assay.

  • For coupled assay: Horseradish peroxidase (HRP) and a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red).

2. Procedure using an Oxygen Electrode:

  • Calibrate the oxygen electrode at the desired temperature in the reaction buffer.

  • Add the reaction buffer, FAD, and the D-alanine substrate to the reaction chamber.

  • Initiate the reaction by adding a known amount of DAAO.

  • Monitor the decrease in oxygen concentration over time. The initial rate of oxygen consumption is proportional to the enzyme activity.

3. Procedure for a Coupled Spectrophotometric Assay:

  • Prepare a reaction mixture containing the reaction buffer, D-alanine, FAD, HRP, and Amplex Red.

  • Initiate the reaction by adding DAAO.

  • The hydrogen peroxide produced by the DAAO reaction is used by HRP to oxidize Amplex Red to the highly fluorescent resorufin.

  • Monitor the increase in fluorescence (excitation ~570 nm, emission ~585 nm) over time. The initial rate of fluorescence increase is proportional to the enzyme activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_substrate Prepare Substrate (Natural Abundance & ¹⁵N-labeled Alanine) reaction_setup Reaction Setup (Substrate < Km) prep_substrate->reaction_setup prep_enzyme Prepare Purified Enzyme initiate_reaction Initiate Reaction with Enzyme prep_enzyme->initiate_reaction prep_buffer Prepare Reaction Buffer prep_buffer->reaction_setup reaction_setup->initiate_reaction monitor_progress Monitor Reaction Progress initiate_reaction->monitor_progress quench_reaction Quench Reaction (e.g., with HCl) monitor_progress->quench_reaction isolate_substrate Isolate Unreacted Alanine quench_reaction->isolate_substrate isotopic_analysis Isotopic Analysis (IRMS or LC-MS) isolate_substrate->isotopic_analysis calculate_kie Calculate ¹⁵N KIE isotopic_analysis->calculate_kie enzyme_mechanism cluster_products Products E_FAD E-FAD (Oxidized Enzyme) E_FADH2 E-FADH₂ (Reduced Enzyme) E_FAD->E_FADH2 Reduction Alanine D/L-Alanine-¹⁵N Imino_acid α-Imino Acid Alanine->Imino_acid Oxidation E_FADH2->E_FAD Re-oxidation (with O₂) Pyruvate Pyruvate + ¹⁵NH₄⁺ Imino_acid->Pyruvate Hydrolysis

References

Troubleshooting & Optimization

Troubleshooting common issues in 15N metabolic labeling experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 15N metabolic labeling in their experiments.

Troubleshooting Guides

This section addresses common issues encountered during 15N metabolic labeling experiments in a question-and-answer format.

Question: Why is the 15N incorporation efficiency in my protein or organism low?

Answer: Low 15N incorporation efficiency is a frequent challenge that can significantly impact the accuracy of quantitative proteomics.[1] Several factors can contribute to this issue:

  • Incomplete Labeling Time: The duration of labeling may be insufficient for complete incorporation of the 15N isotope, especially in organisms or tissues with slow protein turnover rates.[2] For instance, labeling brain tissue in rats requires a longer duration compared to the liver due to slower protein turnover.[2] It is recommended to grow cells for at least five passages to ensure complete incorporation.[3]

  • Amino Acid Contamination: The presence of unlabeled ("light") amino acids in the experimental system can dilute the "heavy" 15N-labeled amino acids. This contamination can originate from various sources, including:

    • Standard Fetal Bovine Serum (FBS): Non-dialyzed FBS is a common source of unlabeled amino acids. It is crucial to use dialyzed FBS in the culture medium.

    • Cellular Amino Acid Pools: Cells can have internal pools of unlabeled amino acids that are utilized before the labeled ones.

  • Metabolic Conversion of Amino Acids: Cells can metabolically convert one amino acid into another. A well-documented issue is the conversion of heavy arginine to heavy proline, which can complicate data analysis and affect quantification accuracy.[4][5]

  • Purity of 15N Source: The purity of the 15N-labeled nutrient source (e.g., 15NH4Cl or labeled amino acids) is critical. Using a source with less than 99% purity can lead to lower than expected incorporation.[6]

Troubleshooting Workflow for Low Incorporation Efficiency

Low_Incorporation_Workflow Start Low 15N Incorporation Detected Check_Time Verify Labeling Duration Start->Check_Time Check_Media Analyze Media Components Start->Check_Media Check_Purity Confirm 15N Source Purity Start->Check_Purity Increase_Time Increase Labeling Time Check_Time->Increase_Time Insufficient Use_Dialyzed_Serum Switch to Dialyzed Serum Check_Media->Use_Dialyzed_Serum Contamination Found Optimize_AA_Conc Optimize Amino Acid Concentration Check_Media->Optimize_AA_Conc Sub-optimal New_Source Use High-Purity 15N Source Check_Purity->New_Source <99% Pure Re_evaluate Re-evaluate Incorporation Efficiency Increase_Time->Re_evaluate Use_Dialyzed_Serum->Re_evaluate Optimize_AA_Conc->Re_evaluate New_Source->Re_evaluate

Caption: Troubleshooting workflow for low 15N incorporation.

Question: How can I identify and mitigate the metabolic conversion of arginine to proline?

Answer: The conversion of labeled arginine to proline is a known artifact in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments that can lead to inaccurate quantification.[4]

  • Identification: This conversion can be identified by observing unexpected mass shifts in peptides containing proline. The mass difference will correspond to the incorporation of the heavy isotope from arginine.

  • Mitigation Strategies:

    • Supplement with Proline: Adding unlabeled proline to the SILAC medium can suppress the enzymatic pathway responsible for the conversion.[4]

    • Use of Arginase Inhibitors: While less common, the use of arginase inhibitors can also be explored.

    • Genetic Modification: In organisms amenable to genetic manipulation, such as yeast, deleting the genes involved in arginine catabolism can abolish the conversion.[7]

Question: What are common sources of error in quantification and how can they be minimized?

Answer: Accurate quantification is the primary goal of metabolic labeling experiments. Several factors can introduce errors:

  • Incomplete Labeling: As discussed above, this is a major source of error. Ensuring complete labeling is paramount.[6]

  • Sample Mixing Errors: Inaccurate mixing of "light" and "heavy" samples can lead to systematic errors in ratio calculations.

  • Co-eluting Peptides: In complex samples, peptides with similar mass-to-charge ratios can co-elute during liquid chromatography, leading to interference in the mass spectrometer and inaccurate quantification.[8]

  • Data Analysis Software: The choice of software and the parameters used for data analysis can significantly impact the results. It is important to use software that can account for factors like incomplete labeling and isotope cluster patterns.[9]

Minimization Strategies:

StrategyDescription
Label-Swap Replicates Perform replicate experiments where the "light" and "heavy" labels are swapped between the experimental conditions. This helps to identify and correct for systematic errors.
High-Resolution Mass Spectrometry Use of high-resolution mass spectrometers can help to resolve co-eluting peptides and improve the accuracy of quantification.
Appropriate Data Analysis Utilize software specifically designed for quantitative proteomics that can perform corrections for incomplete labeling and accurately determine peptide ratios.
Normalization Normalize the data to account for variations in sample loading and mixing.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal labeling time for my specific cell line or organism?

A1: The optimal labeling time depends on the protein turnover rate of your system. A general guideline is to culture cells for at least five to six doublings to achieve near-complete labeling.[10] For organisms with slower turnover, such as rodents, longer labeling periods are necessary.[2] It is recommended to perform a time-course experiment to empirically determine the point at which maximum incorporation is achieved. This can be assessed by mass spectrometry analysis of protein samples at different time points.

Q2: What is the minimum acceptable 15N incorporation efficiency for a reliable quantitative experiment?

A2: While the highest possible incorporation is ideal, labeling efficiencies between 93-99% are often achievable and can provide reliable quantification with appropriate data analysis that corrects for incomplete labeling.[6] Efficiencies below 90% can significantly compromise the accuracy and sensitivity of the experiment.[2]

Q3: Can I use 15N metabolic labeling for tissue or fluid samples?

A3: While SILAC is primarily used for cell culture, 15N metabolic labeling can be applied to whole organisms, allowing for the analysis of tissues and biofluids. This technique, often referred to as SILAM (Stable Isotope Labeling in Mammals), involves feeding animals a diet containing a 15N-labeled protein source.[2]

Q4: Are there alternatives to 15N labeling for quantitative proteomics?

A4: Yes, several other methods exist, each with its own advantages and disadvantages. These include SILAC (which uses heavy amino acids), iTRAQ (isobaric tags for relative and absolute quantitation), and TMT (tandem mass tags). 15N labeling is a metabolic labeling approach, while iTRAQ and TMT are chemical labeling methods performed after protein extraction.[11]

Experimental Protocols

Detailed Protocol for 15N Metabolic Labeling in E. coli

This protocol is adapted for the expression of 15N-labeled proteins in E. coli.[12][13]

Materials:

  • M9 minimal medium components

  • 15NH4Cl (1 g/L)

  • Glucose (or other carbon source)

  • Trace elements solution

  • MgSO4 and CaCl2 solutions

  • Appropriate antibiotics

  • E. coli expression strain containing the plasmid of interest

  • LB medium

Procedure:

  • Starter Culture: Inoculate 5-10 mL of LB medium with a single colony of the E. coli expression strain. Grow overnight at 37°C with shaking.

  • Pre-culture in Minimal Medium: The next day, inoculate 100 mL of M9 minimal medium (containing unlabeled NH4Cl) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Adaptation to 15N Medium: Pellet the cells from the pre-culture by centrifugation. Resuspend the cell pellet in 1 liter of M9 minimal medium containing 1 g/L of 15NH4Cl as the sole nitrogen source.

  • Growth and Induction: Grow the culture at the optimal temperature for your protein expression. Monitor the OD600. When the OD600 reaches 0.6-0.8, induce protein expression with IPTG (or other appropriate inducer).

  • Harvesting: Continue to grow the culture for the desired amount of time post-induction (typically 3-16 hours, depending on the protein and expression temperature). Harvest the cells by centrifugation.

  • Cell Lysis and Protein Purification: Proceed with your standard protocol for cell lysis and purification of the 15N-labeled protein.

Detailed Protocol for SILAC in Mammalian Cell Culture

This protocol provides a general framework for performing a SILAC experiment with mammalian cells.[3][14]

Materials:

  • SILAC-grade DMEM or RPMI-1640 medium (deficient in L-arginine and L-lysine)

  • "Light" L-arginine and L-lysine

  • "Heavy" 13C6-L-arginine and 13C6,15N2-L-lysine (or other desired heavy isotopes)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin/Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Your mammalian cell line of interest

Procedure:

  • Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the base medium with either the light or heavy amino acids and dFBS.

  • Cell Adaptation: Culture your cells in both "light" and "heavy" media for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids.

  • Experimental Treatment: Once adapted, apply your experimental treatment to the cells grown in either the "light" or "heavy" medium. The control cells are grown in the corresponding reciprocal medium.

  • Cell Harvesting: After the treatment, wash the cells with ice-cold PBS and harvest them.

  • Sample Mixing: Lyse the cells and determine the protein concentration of each lysate. Mix the "light" and "heavy" lysates in a 1:1 protein ratio.

  • Protein Digestion: Proceed with in-solution or in-gel digestion of the combined protein sample using trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use appropriate software to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs.

Signaling Pathway and Experimental Workflow Diagrams

mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and is frequently studied using quantitative proteomics.

mTOR_Pathway Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Activates Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits Protein_Synthesis Protein Synthesis (Translation) S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: A simplified diagram of the mTOR signaling pathway.

General 15N Metabolic Labeling Experimental Workflow

This diagram outlines the key steps in a typical 15N metabolic labeling experiment.

Experimental_Workflow Culture Cell/Organism Culture in 14N Medium Labeling Switch to 15N Medium (Metabolic Labeling) Culture->Labeling Treatment Experimental Treatment Labeling->Treatment Harvest Harvest Cells/Tissues Treatment->Harvest Mix Mix 14N and 15N Samples (1:1 Ratio) Harvest->Mix Lysis Cell Lysis & Protein Extraction Mix->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

Caption: General experimental workflow for 15N metabolic labeling.

Glycolysis Pathway

Metabolic pathways like glycolysis are often investigated using stable isotope tracers to follow the fate of metabolites.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase ATP -> ADP F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase ATP -> ADP G3P Glyceraldehyde-3-phosphate F16BP->G3P OneThreeBPG 1,3-Bisphosphoglycerate G3P->OneThreeBPG NAD+ -> NADH ThreePG 3-Phosphoglycerate OneThreeBPG->ThreePG ADP -> ATP TwoPG 2-Phosphoglycerate ThreePG->TwoPG PEP Phosphoenolpyruvate TwoPG->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase ADP -> ATP

Caption: Key steps of the glycolysis pathway.[15][16]

References

Strategies to minimize isotopic scrambling in 15N labeling.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic scrambling in 15N labeling experiments.

Troubleshooting Guide

This guide addresses common issues encountered during 15N labeling experiments.

Issue 1: Low 15N Incorporation Efficiency

Q1: My protein shows low overall 15N enrichment despite using 15N-labeled media. What are the possible causes and solutions?

A1: Low 15N incorporation is a common issue that can arise from several factors related to media composition and cell growth.

  • Cause 1: Contamination with 14N sources. Standard rich media like Luria-Bertani (LB) or Terrific Broth (TB) contain unlabeled amino acids and peptides that will compete with the 15N-labeled nitrogen source, significantly diluting the final isotopic enrichment.

  • Solution 1: Strict use of minimal media. Ensure that you are exclusively using a minimal medium (e.g., M9 medium) where 15NH4Cl is the sole nitrogen source. It is critical to start the culture, including the initial inoculum, in the minimal medium to prevent the carryover of 14N from any rich pre-culture medium.

  • Cause 2: Incomplete dissolution of media components. If the 15NH4Cl or other salts in your M9 medium are not completely dissolved, the effective concentration of the nitrogen source available to the cells will be lower than intended.

  • Solution 2: Ensure complete dissolution. When preparing M9 medium, ensure each component is fully dissolved before adding the next. The pH of the media should also be carefully adjusted to the optimal range for your expression system (typically pH 7.4 +/- 0.1) to ensure nutrient availability and optimal cell growth.[1]

  • Cause 3: Suboptimal growth conditions. Factors such as improper temperature, inadequate aeration, or incorrect pH can stress the cells, leading to inefficient nutrient uptake and protein expression, which can affect labeling efficiency.

  • Solution 3: Optimize growth parameters. Ensure that the temperature, shaking speed (for aeration), and pH of the culture are optimized for your specific E. coli strain and target protein. Monitor cell growth by measuring the optical density (OD600) to ensure the cells are healthy and dividing at an expected rate before inducing protein expression.

Issue 2: High Isotopic Scrambling

A2: Isotopic scrambling is the metabolic conversion of a labeled amino acid into other amino acids, leading to the misincorporation of the 15N label.[2] This is a frequent challenge, especially for amino acids that are central to metabolic pathways.

  • Cause: Metabolic interconversion of amino acids. E. coli and other expression hosts have active metabolic pathways that can convert one amino acid into another. Amino acids like glutamate, aspartate, and glutamine are key intermediates in these pathways and are therefore highly susceptible to scrambling.[2]

  • Solution 1: Use of Auxotrophic E. coli Strains. Auxotrophic strains are genetically modified to be deficient in one or more amino acid biosynthesis pathways.[3] This forces the cells to uptake the specific 15N-labeled amino acid from the medium, preventing its conversion to other amino acids and thus minimizing scrambling.[3]

  • Solution 2: Cell-Free Protein Synthesis (CFPS). In a cell-free system, the cellular machinery for transcription and translation is extracted from the cells, but many of the metabolic enzymes responsible for amino acid conversion are absent or have significantly lower activity.[4][5] This environment provides greater control over the available amino acids and dramatically reduces scrambling.

  • Solution 3: Inhibition of Transaminases. Many scrambling reactions are catalyzed by a class of enzymes called transaminases. The activity of these enzymes can be inhibited by adding specific chemical inhibitors to the cell-free synthesis reaction. For example, aminooxyacetate and d-malate have been shown to be effective in suppressing scrambling.[4]

Below is a workflow for deciding on a strategy to minimize scrambling:

G start High Isotopic Scrambling Observed? in_vivo In Vivo Expression System? start->in_vivo Yes end Reduced Scrambling start->end No use_auxotroph Use Auxotrophic E. coli Strain in_vivo->use_auxotroph Yes cfps Consider Cell-Free Protein Synthesis (CFPS) in_vivo->cfps No use_auxotroph->end inhibitors Add Transaminase Inhibitors (e.g., aminooxyacetate) cfps->inhibitors inhibitors->end

Caption: Decision workflow for selecting a strategy to minimize isotopic scrambling.

Frequently Asked Questions (FAQs)

Q3: What is isotopic scrambling in the context of 15N labeling?

A3: Isotopic scrambling refers to the metabolic processes within a host organism (like E. coli) that lead to the transfer of a stable isotope (in this case, 15N) from an intentionally labeled amino acid to other, initially unlabeled amino acids. This results in a distribution of the 15N label across various amino acid residues in the expressed protein, not just the intended ones. This phenomenon complicates the analysis of NMR and mass spectrometry data.[2]

Q4: Which amino acids are most susceptible to isotopic scrambling?

A4: Amino acids that are central to metabolic pathways are most prone to scrambling. These include:

  • High Scrambling: Aspartate, Asparagine, Glutamate, and Glutamine. These are direct precursors or are readily converted into other amino acids.[4]

  • Medium to Weak Scrambling: Glycine, Phenylalanine, Leucine, Serine, Threonine, Tyrosine, and Valine.

  • Minimal Scrambling: Alanine, Arginine, Cysteine, Histidine, Isoleucine, Lysine, Methionine, Proline, and Tryptophan. These are typically end-products of their respective biosynthetic pathways.[2]

The following diagram illustrates the central role of certain amino acids in E. coli's metabolic pathways, highlighting why they are prone to scrambling.

G TCA TCA Cycle (α-ketoglutarate, Oxaloacetate) Glu Glutamate TCA->Glu amination Asp Aspartate TCA->Asp Glycolysis Glycolysis (Pyruvate, 3-PGA, PEP) Ala Alanine Glycolysis->Ala Val Valine Glycolysis->Val Leu Leucine Glycolysis->Leu Ser Serine Glycolysis->Ser Aromatic Phe, Tyr, Trp Glycolysis->Aromatic Gln Glutamine Glu->Gln Pro Proline Glu->Pro Arg Arginine Glu->Arg Asn Asparagine Asp->Asn Lys Lysine Asp->Lys Met Methionine Asp->Met Thr Threonine Asp->Thr Ile Isoleucine Thr->Ile Gly Glycine Ser->Gly Cys Cysteine Ser->Cys

Caption: Simplified metabolic pathways in E. coli showing the precursor roles of glutamate and aspartate.

Q5: How can I quantify the extent of isotopic scrambling in my sample?

A5: Mass spectrometry (MS) is the primary method for quantifying isotopic scrambling. By analyzing the mass-to-charge (m/z) ratio of peptides from your labeled protein, you can determine the level of 15N incorporation and its distribution.

  • Method: The protein is first digested into smaller peptides (e.g., using trypsin). These peptides are then analyzed by high-resolution mass spectrometry. The resulting isotope patterns of the peptides will be more complex than expected if scrambling has occurred.[6][7]

  • Data Analysis: Specialized software can be used to analyze the complex isotope patterns. By comparing the experimental mass spectra to theoretical isotope patterns for different labeling states (unlabeled, partially labeled, and fully labeled), the percentage of scrambling can be calculated.[7][8] Tandem mass spectrometry (MS/MS) can further pinpoint the location of the 15N labels within the peptide sequence.[7]

Q6: Are there any alternatives to using auxotrophic strains for in vivo labeling to reduce scrambling?

A6: While auxotrophic strains are a robust solution, another approach is to use specific enzyme inhibitors in your growth media, although this is less common and can be more complex to optimize for in vivo systems compared to cell-free systems. A more practical alternative for in vivo expression is to carefully time the addition of the labeled precursors. Adding the 15N-labeled amino acids just before inducing protein expression can help minimize the time the cells have to metabolize and scramble the labels.

Experimental Protocols

Protocol 1: General 15N Labeling in E. coli using Minimal Medium

This protocol is a standard method for producing a uniformly 15N-labeled protein.

  • Prepare M9 Minimal Medium:

    • Prepare a 10x M9 salt solution containing Na2HPO4, KH2PO4, and NaCl.

    • In a separate bottle, prepare the final 1x M9 medium by adding the 10x salts, sterile water, and autoclaved stock solutions of MgSO4 and CaCl2.

    • Crucially, add 1 gram per liter of 15NH4Cl as the sole nitrogen source.

    • Add a sterile carbon source, typically glucose, to a final concentration of 0.4% (w/v).

    • Supplement with any necessary vitamins (e.g., thiamine, biotin) and appropriate antibiotics.[6]

  • Culture Growth:

    • Inoculate a small volume (e.g., 5 mL) of the M9 medium with a single colony of E. coli transformed with your expression plasmid.

    • Grow this starter culture overnight at the optimal temperature (e.g., 37°C) with vigorous shaking.

    • The next day, inoculate a larger volume (e.g., 1 L) of the M9 medium with the overnight culture.

    • Grow the main culture at the same conditions until the OD600 reaches 0.6-0.8.

  • Protein Expression and Harvest:

    • Induce protein expression by adding IPTG (or another appropriate inducer) to the recommended final concentration.

    • Continue to grow the culture for the optimized expression time (typically 3-16 hours) at an appropriate temperature (e.g., 18-30°C).

    • Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 2: Cell-Free Protein Synthesis to Minimize Scrambling

This protocol outlines a general workflow for using a commercial or homemade E. coli S30 extract-based cell-free system.

  • Prepare the Cell-Free Reaction Mixture:

    • Thaw the E. coli S30 cell extract on ice.

    • Prepare an amino acid mixture containing all 20 amino acids. For selective labeling, use a 15N-labeled version of the desired amino acid and unlabeled versions of the others.

    • Prepare an energy solution containing ATP, GTP, and a regenerating system (e.g., creatine phosphate and creatine kinase).

  • Set up the Synthesis Reaction:

    • In a microcentrifuge tube on ice, combine the S30 extract, the amino acid mixture, the energy solution, your expression plasmid DNA, and any necessary buffers and salts.

    • If desired, add transaminase inhibitors like aminooxyacetate to a final concentration of 1-2 mM to further reduce scrambling.[4]

    • The typical reaction volume is small (e.g., 15-50 µL).

  • Incubation and Protein Production:

    • Incubate the reaction mixture at the optimal temperature (usually 30-37°C) for several hours (typically 2-6 hours). The reaction can be performed in a PCR cycler or a temperature-controlled incubator.

  • Analysis and Purification:

    • After incubation, the expressed protein is in the reaction mixture. The success of the expression can be quickly checked by SDS-PAGE.

    • The labeled protein can then be purified from the reaction mixture using appropriate chromatography techniques (e.g., affinity chromatography if the protein is tagged).

Quantitative Data Summary

The following table summarizes the effectiveness of different strategies in reducing isotopic scrambling for highly susceptible amino acids.

StrategyTarget Amino AcidScrambling Reduction EfficiencyReference
Cell-Free System with Inhibitors Aspartic Acid, Glutamic AcidScrambling is effectively suppressed.[4]
Use of Auxotrophic E. coli Strains Specific to the auxotrophyMisincorporation and dilution of labels are minimized.[3]
Standard In Vivo Expression GlutamateHigh degree of scrambling observed.[2]

Note: The exact percentage of scrambling reduction can vary depending on the specific protein, expression conditions, and the labeled amino acid.

References

Technical Support Center: Addressing Potential Toxicity of Labeled Compounds in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues arising from the use of labeled compounds in cell culture experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: Can the label itself (e.g., fluorescent dye, biotin, radioisotope) be toxic to my cells?

A1: Yes, the labeling molecule can exert cytotoxic effects independent of the compound it is attached to. Toxicity can manifest as decreased cell viability, altered morphology, reduced proliferation, or changes in metabolic activity. The degree of toxicity is dependent on the specific label, its concentration, the cell type, and the duration of exposure.[1] It is crucial to run proper controls to distinguish the toxicity of the label from that of the parent compound.

Q2: What are the common mechanisms of label-induced toxicity?

A2: The mechanisms of toxicity vary depending on the label.

  • Fluorescent dyes can generate reactive oxygen species (ROS) upon photoexcitation, leading to phototoxicity.[2] Some dyes can also interfere with mitochondrial function or bind to cellular components non-specifically.

  • Biotin , while generally considered non-toxic, can be part of a larger complex, such as streptavidin-saporin, which is designed to be cytotoxic.[1] The expression of streptavidin within a cell can also be toxic by sequestering endogenous biotin, which is essential for fatty acid biosynthesis.

  • Radioisotopes cause damage through the emission of ionizing radiation, which can lead to DNA strand breaks and the generation of free radicals.[3] The toxicity is dependent on the type and energy of the emitted particles and the total dose delivered to the cells.[4][5]

Q3: What are the essential controls to include in my experiment to assess label-induced toxicity?

A3: To properly assess the toxicity of a labeled compound, the following controls are essential:

  • Untreated Cells (Negative Control): To establish a baseline for cell viability and health.

  • Vehicle Control: To account for any effects of the solvent used to dissolve the labeled compound.

  • Unlabeled Compound: To determine the inherent toxicity of the parent molecule.

  • Free Label: To assess the toxicity of the labeling molecule itself at a concentration equivalent to that used in the labeled compound treatment.

  • Known Toxin (Positive Control): To ensure the cytotoxicity assay is working correctly.

Q4: How do I choose the right cytotoxicity assay for my labeled compound?

A4: The choice of assay depends on the nature of your labeled compound and the expected mechanism of toxicity.

  • For fluorescently labeled compounds, avoid assays that use a fluorescent readout that may overlap with the spectrum of your label. Colorimetric assays like MTT, MTS, or XTT, or luminescence-based assays like ATP measurement (e.g., CellTiter-Glo®) are good alternatives.[6]

  • For radiolabeled compounds, most standard cytotoxicity assays are suitable.

  • For biotinylated compounds, standard assays are generally appropriate unless they are part of a system (like streptavidin-saporin) where the mechanism of cell death is known.

It is often recommended to use multiple assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, ATP levels) to get a more complete picture of cytotoxicity.

Section 2: Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered when assessing the toxicity of labeled compounds.

Issue 1: High Background or Signal Interference in Cytotoxicity Assay

Symptoms:

  • High absorbance/fluorescence/luminescence in no-cell or vehicle control wells.

  • Unexpectedly high "viability" in wells treated with high concentrations of the labeled compound.

Potential Causes & Solutions:

Potential CauseSolution
Fluorescent Labeled Compound Interference If your labeled compound is fluorescent, it may interfere with assays that have a fluorescent readout. Switch to a colorimetric (MTT, MTS, XTT) or luminescent (ATP-based) assay.[6]
Chemical Interaction with Assay Reagents The labeled compound may directly react with the assay reagents (e.g., reducing MTT tetrazolium salt). Run a control with the labeled compound in cell-free media to check for direct reactivity.
High Autofluorescence of Cells or Media Some cell types or media components have intrinsic fluorescence. Measure the background fluorescence of unstained cells and media and subtract it from your experimental values. Consider using phenol red-free media.
Contamination Microbial contamination can lead to high metabolic activity and interfere with assays. Visually inspect cultures for signs of contamination and perform routine mycoplasma testing.
Issue 2: Unexpected or Inconsistent Cytotoxicity Observed

Symptoms:

  • Higher than expected toxicity at low concentrations.

  • Poor dose-response curve.

  • High variability between replicate wells.

Potential Causes & Solutions:

Potential CauseSolution
Toxicity of the Label The label itself may be cytotoxic. Run a "free label" control at equivalent concentrations to determine its contribution to the observed toxicity.
Phototoxicity of Fluorescent Label Fluorescent compounds can become toxic upon exposure to light. Minimize the exposure of your cells to light after adding the labeled compound. Run a "dark" control (plate wrapped in foil) to assess phototoxicity.[2]
Uneven Cell Seeding Inconsistent cell numbers across wells will lead to high variability. Ensure you have a single-cell suspension and use proper pipetting techniques for cell seeding.
Edge Effects Wells on the edge of the plate are prone to evaporation, leading to increased compound concentration and altered cell growth. Avoid using the outer wells of the plate for experimental samples.
Compound Precipitation The labeled compound may not be fully soluble at higher concentrations in your culture medium. Visually inspect for precipitates and consider using a different solvent or lowering the highest concentration.

Section 3: Data Presentation

Comparative Cytotoxicity of Common Labels

The following tables summarize publicly available data on the cytotoxicity of various labels. It is important to note that IC50 values are highly dependent on the cell line, assay type, and experimental conditions. This data should be used as a general guide.

Table 1: IC50 Values of Selected Fluorescent Dyes in Human Cancer Cell Lines

Fluorescent DyeCell LineAssayIC50 (µM)
Deac-SS-Biotin (a biotinylated colchicine derivative)SGC-7901 (gastric adenocarcinoma)MTT0.124 ± 0.011
Deac-SS-BiotinA549 (lung adenocarcinoma)MTT0.085 ± 0.008
Deac-SS-BiotinHeLa (cervical carcinoma)MTT0.108 ± 0.010
Colchicine (unlabeled parent drug)L929 (normal fibroblast)MTT0.131 ± 0.010
Deac-SS-BiotinL929 (normal fibroblast)MTT4.22 ± 0.102

Data from a study on biotinylated colchicine derivatives, demonstrating that biotinylation can reduce toxicity to normal cells while maintaining potency in cancer cells.[7]

Table 2: Cytotoxicity of Radiolabeled Compounds

Radiolabeled CompoundCell LineEndpointD37 (decays per cell)
[3H]dThd (30 min pulse)CHOColony Formation1500
[3H]dThd (360 min pulse)CHOColony Formation2100
[125I]dThd (30 min pulse)CHOColony Formation165
[125I]dThd (360 min pulse)CHOColony Formation40

D37 is the dose required to reduce cell survival to 37%. Data highlights the higher toxicity of 125I compared to 3H.[4]

Section 4: Experimental Protocols & Methodologies

Protocol 1: General Cytotoxicity Assessment of a Labeled Compound using MTT Assay

This protocol provides a framework for assessing the cytotoxicity of a labeled compound.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well clear flat-bottom plates

  • Labeled compound

  • Unlabeled compound (control)

  • Free label (control)

  • Vehicle (e.g., DMSO)

  • Known toxin (e.g., doxorubicin) as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your labeled compound, unlabeled compound, and free label in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells for untreated, vehicle, and positive controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Mix gently on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from no-cell control wells).

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the dose-response curves and calculate the IC50 values for the labeled compound, unlabeled compound, and free label.

Section 5: Visualizations

Diagram 1: Experimental Workflow for Assessing Labeled Compound Toxicity

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assay & Analysis A Optimize Cell Seeding Density B Prepare Serial Dilutions (Labeled, Unlabeled, Free Label, Controls) A->B D Add Compounds and Controls to Cells B->D C Seed Cells in 96-well Plate C->D E Incubate for Desired Time (e.g., 24-72h) D->E F Perform Cytotoxicity Assay (e.g., MTT, MTS, ATP-based) E->F G Read Plate (Absorbance/Fluorescence/Luminescence) F->G H Calculate % Viability vs. Vehicle Control G->H I Determine IC50 Values H->I

Caption: A generalized workflow for conducting a cytotoxicity assay to evaluate a labeled compound.

Diagram 2: Troubleshooting Logic for Unexpected Cytotoxicity

G Start Unexpected Cytotoxicity Observed Q1 Did you run a 'free label' control? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the 'free label' toxic at equivalent concentrations? A1_Yes->Q2 Action1 Run 'free label' control to assess its intrinsic toxicity. A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Conclusion1 Toxicity is likely due to the label. Consider a different label or lower concentration. A2_Yes->Conclusion1 Q3 Is your compound fluorescent? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action2 Run a 'dark' control to check for phototoxicity. Consider a non-fluorescent assay method. A3_Yes->Action2 Conclusion2 Toxicity may be due to the parent compound or synergistic effects. Further investigation needed. A3_No->Conclusion2

Caption: A decision tree to help troubleshoot the source of unexpected cytotoxicity.

References

How to correct for natural 15N abundance in quantitative proteomics.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on correcting for the natural abundance of ¹⁵N in quantitative proteomics experiments. Accurate correction is crucial for obtaining reliable quantification data, especially in metabolic labeling studies.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for the natural abundance of ¹⁵N in quantitative proteomics?

A1: In quantitative proteomics, we often compare a "light" sample (with natural isotopic abundance) to a "heavy" sample (metabolically labeled with a ¹⁵N source). However, the "light" sample naturally contains a small percentage of ¹⁵N (approximately 0.366%). This natural abundance contributes to the isotopic envelope of the "light" peptides and can overlap with the signals from the "heavy" labeled peptides, leading to an overestimation of the heavy/light ratio if not corrected. Similarly, the "heavy" labeled sample may not be 100% enriched with ¹⁵N. Therefore, a correction is essential to remove the contribution of naturally occurring isotopes from the measured peptide intensities to achieve accurate quantification.[1][2][3]

Q2: What is the natural abundance of ¹⁵N and does it vary?

A2: The accepted natural abundance of ¹⁵N is approximately 0.366%.[4][5] However, this value can exhibit slight variations in different biological samples and tissues.[6] Factors such as diet and metabolic processes can influence the precise ¹⁵N abundance. For highly accurate quantification, it is recommended to experimentally determine the natural ¹⁵N abundance in your specific samples or use a well-characterized standard.

Q3: How does the natural abundance of other isotopes, like ¹³C, affect the correction for ¹⁵N?

A3: The natural abundance of other isotopes, particularly ¹³C (approximately 1.1%), also contributes to the isotopic distribution of a peptide. The presence of ¹³C atoms will create M+1, M+2, etc., peaks in the mass spectrum for both light and heavy peptides. When performing ¹⁵N correction, it is crucial to consider the entire isotopic envelope, which is a combination of the natural abundances of all elements in the peptide (C, H, N, O, S). Deconvolution algorithms used for this correction must account for the contributions of all naturally occurring stable isotopes.[2][7][8]

Q4: What are the main approaches to correct for natural ¹⁵N abundance?

A4: The correction is typically performed computationally after data acquisition. The general approach involves the following steps:

  • Determine the elemental composition of the identified peptide.

  • Calculate the theoretical isotopic distribution for the unlabeled ("light") peptide based on the natural abundances of all its constituent elements (¹³C, ¹⁵N, ¹⁸O, etc.).

  • Deconvolute the experimental mass spectrum to separate the overlapping isotopic envelopes of the light and heavy peptide pairs.

  • Apply a correction algorithm that subtracts the contribution of the natural isotopic envelope from the observed intensities of the heavy peptide peaks.

Several algorithms and software packages are available to automate this process.[7][9][10][11]

Troubleshooting Guides

Issue 1: Inaccurate peptide ratios after correction.

  • Possible Cause 1: Incorrect Elemental Composition. The correction algorithm relies on the precise elemental formula of the peptide. Mismatched enzyme specificity, unexpected post-translational modifications, or incorrect peptide identification can lead to an erroneous elemental composition and, consequently, an incorrect theoretical isotopic distribution.

    • Solution: Verify peptide identifications with high confidence. Consider potential modifications and ensure they are included in the elemental composition calculation.

  • Possible Cause 2: Non-standard Natural Abundance. The default ¹⁵N abundance used by the software may not accurately reflect your specific samples.

    • Solution: If high accuracy is required, analyze an unlabeled control sample to determine the precise natural isotopic distribution for your experimental system. Many modern software tools allow for the input of custom natural abundance values.

  • Possible Cause 3: Incomplete Labeling in the "Heavy" Sample. The assumption of 100% labeling efficiency in the heavy sample is often not met.

    • Solution: Determine the actual labeling efficiency from your data. Many software packages can calculate and correct for incomplete labeling. This is often done by analyzing the isotopic distribution of a large number of peptides from the heavy-labeled sample.

Issue 2: Software for correction is not working as expected.

  • Possible Cause 1: Incorrect Input File Format. The software may require a specific data format for the mass spectrometry files.

    • Solution: Consult the software's documentation to ensure your data is in the correct format (e.g., mzML, raw).

  • Possible Cause 2: Parameters are not set correctly. The deconvolution and correction algorithms often have several parameters that need to be optimized for a specific dataset (e.g., mass tolerance, charge state range).

    • Solution: Carefully review the software's user manual and tutorials. Start with the default parameters and then systematically optimize them based on the quality of your results.

Experimental Protocols & Data Presentation

Experimental Protocol: Determination of Natural Isotope Abundance
  • Sample Preparation: Prepare a "light" control sample that has not been subjected to any isotopic labeling but has undergone the same extraction and digestion procedures as your experimental samples.

  • Mass Spectrometry Analysis: Analyze the unenriched sample using the same LC-MS/MS method as your quantitative experiments.

  • Data Analysis:

    • Identify a set of high-confidence peptides.

    • For each peptide, extract the ion intensities for the monoisotopic peak (M) and the subsequent isotopic peaks (M+1, M+2, etc.).

    • Calculate the average relative intensities of the isotopic peaks across all analyzed peptides. This provides an experimental measurement of the natural isotopic distribution for your samples.

Quantitative Data Summary

The following table provides the theoretical natural abundances of key isotopes relevant to proteomics.

IsotopeNatural Abundance (%)
¹³C1.107
¹⁵N0.366
¹⁸O0.200
²H0.015
³⁴S4.21

Note: These are average values and can vary slightly.

The correction for natural ¹⁵N abundance can be represented by the following conceptual formula for the corrected intensity of a heavy peptide:

Corrected Heavy Intensity = Observed Heavy Intensity - (Observed Light Intensity * Overlap Factor)

The "Overlap Factor" is a complex term derived from the theoretical isotopic distributions and accounts for the contribution of the light peptide's isotopic envelope to the mass region of the heavy peptide.

Visualizations

Workflow for Natural Isotope Abundance Correction

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Output A LC-MS/MS Analysis of Light and Heavy Samples B Peptide Identification A->B E Deconvolution of Experimental Spectra A->E C Determine Elemental Composition B->C D Calculate Theoretical Isotopic Distribution (Light Peptide) C->D F Apply Correction Algorithm D->F E->F G Corrected Peptide Quantification F->G

Caption: Workflow for correcting natural isotope abundance in quantitative proteomics.

Logical Relationship of Isotope Correction

G Observed_Heavy Observed Heavy Peptide Signal Correction_Algorithm Correction Algorithm Observed_Heavy->Correction_Algorithm Observed_Light Observed Light Peptide Signal Observed_Light->Correction_Algorithm Natural_Abundance Natural Isotopic Abundance Natural_Abundance->Correction_Algorithm Corrected_Heavy Corrected Heavy Peptide Signal Correction_Algorithm->Corrected_Heavy

References

Technical Support Center: Enhancing 15N NMR Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low signal-to-noise (S/N) in 15N NMR spectroscopy.

Troubleshooting Guide: Low Signal-to-Noise in 15N NMR

Low signal-to-noise is a common issue in 15N NMR due to the low natural abundance (0.37%) and low gyromagnetic ratio of the 15N nucleus.[1][2][3] This guide provides a systematic approach to diagnosing and resolving this problem.

Question: My 15N NMR spectrum has a very poor signal-to-noise ratio. What should I check first?

Answer: Start by verifying your sample preparation and the basic instrument setup. Often, simple issues in these areas can lead to significant signal loss.

Initial Checks:

  • Sample Concentration: Is your sample concentration sufficient? For natural abundance samples, a high concentration (e.g., 100-200 mg in 0.5 mL) is often necessary.[4]

  • Sample Stability and Solubility: Is your protein or molecule of interest stable and soluble in the chosen buffer over the course of the experiment? Aggregation or precipitation will lead to signal loss.

  • Buffer Conditions: Ensure your buffer components do not interfere with your signal and that the pH is optimized for your sample's stability.[5] The total ionic strength should be kept as low as possible.[5]

  • Instrument Calibration:

    • Tuning and Matching: Have you properly tuned and matched the probe for the 15N frequency? This is a critical step for efficient signal detection.

    • Pulse Width Calibration: Have you calibrated the 90° pulse widths for both 1H and 15N? Inaccurate pulse widths will lead to inefficient magnetization transfer and signal loss.

    • Shimming: A well-shimmed magnet is crucial for sharp lines and good sensitivity.

Question: I've checked my sample and the basic setup, but the S/N is still low. What are the next steps?

Answer: If the initial checks do not resolve the issue, you should consider more advanced techniques to enhance the signal. The choice of technique will depend on your specific sample and experimental goals. The following flowchart outlines a general troubleshooting workflow.

Troubleshooting_Workflow Troubleshooting Workflow for Low 15N S/N start Low S/N in 15N NMR check_sample Initial Checks: - Sample Concentration - Stability & Solubility - Buffer Conditions - Instrument Calibration start->check_sample is_sn_ok1 S/N Improved? check_sample->is_sn_ok1 end_good Problem Solved is_sn_ok1->end_good Yes enrichment Isotopic Labeling (15N Enrichment) is_sn_ok1->enrichment No is_enrichment_feasible Feasible? enrichment->is_enrichment_feasible hardware Hardware Enhancements is_enrichment_feasible->hardware No pulse_sequence Pulse Sequence Optimization is_enrichment_feasible->pulse_sequence Yes cryoprobe Use Cryoprobe hardware->cryoprobe is_sn_ok2 S/N Sufficient? cryoprobe->is_sn_ok2 inept Use INEPT or DEPT pulse_sequence->inept is_sn_ok3 S/N Sufficient? inept->is_sn_ok3 advanced_techniques Advanced Techniques dnp Dynamic Nuclear Polarization (DNP) advanced_techniques->dnp For solid-state or specific liquid-state pre Paramagnetic Relaxation Enhancement (PRE) advanced_techniques->pre For structural information and faster acquisition is_sn_ok4 S/N Sufficient? dnp->is_sn_ok4 pre->is_sn_ok4 is_sn_ok2->end_good Yes is_sn_ok2->pulse_sequence No is_sn_ok3->end_good Yes is_sn_ok3->advanced_techniques No is_sn_ok4->end_good Yes

Caption: Troubleshooting workflow for low signal-to-noise in 15N NMR experiments.

Frequently Asked Questions (FAQs)

Hardware and Setup

Question: How much of a sensitivity gain can I expect from using a cryoprobe?

Answer: A cryoprobe can provide a significant sensitivity enhancement by cooling the detection electronics to cryogenic temperatures, which reduces thermal noise.[6] You can typically expect a 3 to 5-fold increase in signal-to-noise ratio compared to a conventional room temperature probe.[7][8][9] For a 500 MHz instrument, a cryoprobe can offer sensitivity comparable to an 800 MHz system with a standard probe.[10]

Probe TypeTypical S/N Enhancement (vs. Room Temperature Probe)
Room Temperature Probe1x (Baseline)
CryoProbe3-5x[7][8]
CryoProbe Prodigy2-3x[11]

Sample Preparation

Question: When should I consider 15N isotopic labeling?

Answer: Due to the low natural abundance of 15N (0.37%), isotopic labeling is often necessary for samples that are not highly concentrated or for more complex experiments.[1][2] If you are working with proteins or other biologically produced molecules, expressing your protein in a minimal medium containing a 15N-labeled nitrogen source (e.g., 15NH4Cl) is a common and effective strategy.[12]

Question: What is a general protocol for 15N labeling of proteins in E. coli?

Answer: A common method involves growing E. coli in M9 minimal medium.

Experimental Protocol: 15N Labeling in M9 Medium

  • Prepare M9 Medium: Prepare 1 liter of M9 minimal medium without ammonium chloride.

  • Add Supplements: Prior to inoculation, add the following sterile components per liter of M9 medium:

    • 1g of 15NH4Cl (dissolved in a small amount of water and filter sterilized)[5]

    • 20 mL of 20% glucose

    • 10 mL of 100x trace elements solution

    • 2 mL of 1M MgSO4

    • 1 mL of vitamin solution (e.g., biotin and thiamin)

    • Appropriate antibiotics

  • Pre-culture: Inoculate a small volume of rich medium (e.g., 2xTY) with a single colony of E. coli transformed with your expression plasmid and grow to a high optical density.

  • Adaptation Culture: Inoculate a small volume of the prepared 15N M9 medium with the pre-culture and grow overnight.

  • Main Culture: Inoculate the 1 liter of 15N M9 medium with the overnight adaptation culture (typically a 1:100 dilution).[5]

  • Growth and Induction: Grow the main culture at the optimal temperature for your protein until the OD600 reaches 0.6-0.8. Induce protein expression with the appropriate inducer (e.g., IPTG).

  • Harvest: Harvest the cells by centrifugation after the desired induction time. The cell pellet can be stored at -80°C.

Pulse Sequences and Acquisition Parameters

Question: Which pulse sequences are recommended for enhancing 15N signals?

Answer: For routine 15N detection, especially in natural abundance, heteronuclear correlation experiments like 1H-15N HMBC or HSQC are often more sensitive than direct 1D 15N experiments.[3][4] For direct detection, polarization transfer pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) and DEPT (Distortionless Enhancement by Polarization Transfer) are highly effective.[1][2][13]

Question: How does the INEPT pulse sequence improve sensitivity?

Answer: The INEPT sequence transfers the larger polarization of protons (1H) to the less sensitive 15N nuclei through scalar (J) coupling.[13][14][15] This results in a significant signal enhancement. A refocused INEPT sequence allows for proton decoupling during acquisition, leading to simpler spectra with improved signal-to-noise.[13]

INEPT_Workflow Simplified INEPT Workflow start Equilibrium 1H Magnetization p90_H 90° 1H Pulse start->p90_H evolution Evolution Delay (1/4J_NH) p90_H->evolution p180_H_N 180° 1H and 15N Pulses evolution->p180_H_N evolution2 Evolution Delay (1/4J_NH) p180_H_N->evolution2 p90_H_N 90° 1H and 15N Pulses evolution2->p90_H_N transfer Polarization Transfer (1H -> 15N) p90_H_N->transfer acquire Acquire 15N Signal transfer->acquire

Caption: A simplified workflow of the INEPT pulse sequence for polarization transfer.

Experimental Protocol: Basic 1D INEPT Experiment

  • Setup: Load and lock your sample. Tune and match the probe for both 1H and 15N channels. Calibrate the 90° pulse widths for both nuclei.

  • Load Pulse Program: Select a standard INEPT pulse program (e.g., ineptnd on Bruker systems).[16]

  • Set Parameters:

    • d1 (relaxation delay): Set to approximately 1.3 times the T1 of the relevant protons.

    • d4 (interpulse delay): Optimize based on the one-bond 1H-15N coupling constant (1JNH), typically set to 1/(4*1JNH). For formamide, this is around 2.8 ms.[16]

    • ns (number of scans): Set to an appropriate value to achieve the desired S/N.

  • Acquisition: Start the acquisition.

  • Processing: Fourier transform the data. Apply phase and baseline corrections.

Advanced Techniques

Question: What is Dynamic Nuclear Polarization (DNP) and when should it be used?

Answer: Dynamic Nuclear Polarization (DNP) is a powerful technique that dramatically enhances NMR signal intensities by transferring the high polarization of electron spins from a polarizing agent (usually a stable radical) to the nuclear spins of interest.[17][18] This is achieved by microwave irradiation at or near the electron paramagnetic resonance (EPR) frequency. DNP is particularly useful for solid-state NMR and can also be applied to liquid-state samples, offering signal enhancements of several orders of magnitude.[17][19]

Question: How can Paramagnetic Relaxation Enhancement (PRE) improve my experiment?

Answer: Paramagnetic Relaxation Enhancement (PRE) utilizes a paramagnetic center (either intrinsic to the molecule or an attached spin label) to increase the relaxation rates of nearby nuclei.[11][20] This effect can be used in two main ways:

  • Structural Information: The PRE effect is distance-dependent and can provide long-range distance restraints (up to ~35 Å), which is valuable for structure determination.[11]

  • Faster Acquisition: The increased longitudinal relaxation rate (R1) allows for shorter recycle delays between scans, significantly reducing the total experiment time.[21][22]

TechniquePrincipleTypical S/N EnhancementPrimary Application
Isotopic Labeling Increase the abundance of 15N nuclei.Enables detection for low concentration samples.Proteins and biomolecules.
Cryoprobe Reduce thermal noise in the detection electronics.3-5x[7][8]General purpose sensitivity enhancement.
INEPT/DEPT Transfer polarization from 1H to 15N.γH/γN (~10x)Routine 15N NMR.
DNP Transfer polarization from electrons to nuclei.10-1000x or more[17][18]Solid-state NMR, surface studies, and specialized liquid-state applications.
PRE Increase nuclear relaxation rates.Reduces experiment time, indirectly improving S/N for a given time.Structural biology and accelerating data acquisition.

References

Dealing with incomplete labeling and calculating labeling efficiency.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete protein labeling and the calculation of labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is labeling efficiency and why is it crucial to calculate it?

Labeling efficiency, often expressed as the Degree of Labeling (DOL) or Dye-to-Protein (F/P) molar ratio, indicates the average number of label molecules (e.g., fluorescent dyes, biotin) attached to each protein molecule.[1][2] Calculating this ratio is critical for several reasons:

  • Reproducibility: Ensuring a consistent DOL between experiments is essential for reliable and comparable results.[1]

  • Performance: An optimal DOL is necessary for strong signal detection. Under-labeling can lead to a poor signal-to-noise ratio, while over-labeling can cause signal quenching and reduce the biological activity of the protein.[2][3][4]

Q2: How is the Degree of Labeling (DOL) calculated for fluorescently labeled proteins?

The most common method for determining the DOL of a fluorescently labeled protein is through UV/Visible absorbance spectrophotometry.[1][6] The calculation requires measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the maximum absorbance wavelength (λmax) of the specific dye.

The core formula corrects the absorbance at 280 nm for the dye's contribution before calculating the molar ratio.

General Formula: Molar Ratio (DOL) = (Molarity of Dye) / (Molarity of Protein)

Where:

  • Molarity of Protein (M) = [ (A₂₈₀ - (Aₘₐₓ * CF)) / ε_protein ] * Dilution Factor[3][6]

  • Molarity of Dye (M) = [ Aₘₐₓ / ε_dye ] * Dilution Factor

ParameterDescription
A₂₈₀ Absorbance of the conjugate at 280 nm.
Aₘₐₓ Absorbance of the conjugate at the dye's λmax.[1]
ε_protein Molar extinction coefficient of the protein (in M⁻¹cm⁻¹).
ε_dye Molar extinction coefficient of the dye (in M⁻¹cm⁻¹).
CF Correction Factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).[3][6]
Dilution Factor The factor by which the sample was diluted for measurement.[3][6]
Q3: What is the optimal Degree of Labeling?

The ideal DOL depends on the specific application and molecules involved, but general guidelines exist. For most antibodies, a DOL between 2 and 10 is considered optimal.[3]

DOL RangeInterpretation & Recommendation
< 0.5 Under-labeled: May result in a low signal-to-noise ratio. Increase the dye-to-protein ratio in the labeling reaction.[1]
0.5 - 1.0 Ideal for 1:1 Labeling: Recommended for many applications to ensure functionality and consistency.[1]
> 1.0 (for 1:1) Over-labeled: Can lead to adverse effects on protein function, decreased solubility, or fluorescence quenching.[1][2][4] Reduce the dye-to-protein ratio.
Q4: How can I determine labeling efficiency for Tandem Mass Tag (TMT) experiments?

In mass spectrometry-based proteomics, TMT labeling efficiency is critical for accurate quantification.[7][8] To calculate it, you must configure your search parameters to treat the TMT modification as variable or dynamic on lysine residues and N-termini, rather than static or fixed.[9][10]

After the database search, the efficiency is calculated as the ratio of labeled peptide-spectrum matches (PSMs) to the total number of identifiable PSMs (labeled + unlabeled).[10]

Formula: Labeling Efficiency (%) = (Number of Labeled PSMs) / (Total Number of PSMs with a potential labeling site) * 100

A labeling efficiency of >95% is often the target before proceeding with further analysis.[11]

Troubleshooting Guides

Problem: Weak or No Signal from Labeled Protein

This is a common issue that can arise from several sources, from the labeling reaction itself to the final detection steps.

Possible CauseRecommended Solution
Insufficient Labeling (Low DOL) Calculate the DOL. If it is too low, optimize the labeling reaction by increasing the molar ratio of the label to the protein.[1]
Fluorescence Quenching This can occur if the protein is over-labeled.[4] Calculate the DOL and reduce the label-to-protein ratio in subsequent reactions if it is too high.
Incompatible Reagents Ensure the primary and secondary antibodies are compatible (e.g., use an anti-mouse secondary for a mouse primary).[12][13]
Inactive Labeling Reagent TMT reagents, for example, are sensitive to moisture. Use freshly prepared reagents for each experiment to avoid a drop in labeling efficiency.[11]
Problematic Buffer Components Buffers containing primary amines (e.g., Tris, glycine) or additives like sodium azide and BSA can quench the labeling reaction.[14][15] Purify the antibody or protein into an amine-free buffer like PBS or HEPES before labeling.[14]
Protein Not Present/Abundant Confirm the protein of interest is present in your sample by running a positive control or using an amplification step to enhance the signal.[12]
Problem: Protein Precipitated During or After Labeling

Protein precipitation indicates a loss of solubility, which can be caused by the labeling process itself.

Possible CauseRecommended Solution
Over-labeling Attaching too many, often hydrophobic, dye molecules can alter the protein's properties and cause it to precipitate.[4]
Solution: Lower the molar ratio of the label to the protein in the reaction to reduce the final DOL.[4]
Incorrect Buffer Conditions The pH of the reaction buffer is critical. For many NHS-ester based reactions, a pH of 8.0-9.0 is optimal. For TMT labeling, a pH of 8.5 is recommended, and using a higher concentration buffer (e.g., 500 mM HEPES) can prevent pH drops and improve efficiency.[8]

Experimental Protocols

Protocol: Calculating DOL via UV/Vis Spectrophotometry

This protocol outlines the steps to determine the labeling efficiency of a fluorescently labeled antibody.

1. Preparation of the Conjugate:

  • Perform the labeling reaction according to your specific protocol.
  • Crucially, remove all non-conjugated (free) dye from the labeled protein. [2][3][6] This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or extensive dialysis.[3][6]

2. Spectrophotometer Setup:

  • Use a spectrophotometer capable of measuring absorbance at both UV and visible wavelengths.
  • Use a quartz cuvette with a 1 cm pathlength.
  • Blank the instrument using the same buffer in which the purified conjugate is dissolved.

3. Absorbance Measurements:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀).
  • Measure the absorbance of the conjugate at the dye's specific maximum absorbance wavelength (Aₘₐₓ).[1][2]
  • Note: If any absorbance reading is above 2.0, dilute the sample with buffer, re-measure, and record the dilution factor to use in the calculations.[2][6]

4. Calculation:

  • Use the formulas provided in the FAQ section (Q2) to calculate the molar concentrations of the protein and the dye.
  • You will need the following constants for your specific protein and dye:
  • Molar extinction coefficient of the protein (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[3]
  • Molar extinction coefficient of the dye.
  • Correction Factor (CF) for the dye at 280 nm.

Table of Parameters for Common Dyes:

Fluorescent Dyeλmax (nm)Extinction Coefficient (ε_dye) (M⁻¹cm⁻¹)Correction Factor (CF)
FITC 49468,0000.300
TRITC 55565,0000.340
Texas Red 59580,0000.180
(Data sourced from G-Biosciences Technical Manual)[6]

Visualizations

G cluster_0 Experimental Workflow A 1. Purify Labeled Protein (Remove all free dye) B 2. Measure Absorbance at 280nm (A₂₈₀) A->B Purified Conjugate D 4. Calculate Protein Molarity (Corrected for dye absorbance at 280nm) B->D C 3. Measure Absorbance at Dye λmax (Aₘₐₓ) C->D E 5. Calculate Dye Molarity C->E F Calculate DOL (Ratio of Dye:Protein Molarity) D->F E->F

Caption: Workflow for calculating the Degree of Labeling (DOL).

G cluster_1 Troubleshooting Logic Start Problem: Weak or No Signal CheckDOL Calculate DOL Start->CheckDOL LowDOL DOL is too low (<0.5) CheckDOL->LowDOL Low HighDOL DOL is too high (Over-labeling causing quenching) CheckDOL->HighDOL High GoodDOL DOL is optimal CheckDOL->GoodDOL Optimal SolutionLow Solution: Increase label:protein ratio in reaction. LowDOL->SolutionLow SolutionHigh Solution: Decrease label:protein ratio in reaction. HighDOL->SolutionHigh CheckBuffer Reaction buffer contains amines (Tris, Glycine)? GoodDOL->CheckBuffer SolutionLow->CheckBuffer BufferYes Solution: Purify protein into amine-free buffer (PBS) before labeling. CheckBuffer->BufferYes Yes CheckOther Investigate other causes: - Incompatible antibodies - Inactive reagents - Insufficient antigen CheckBuffer->CheckOther No

Caption: Logic diagram for troubleshooting weak signal issues.

References

Technical Support Center: Best Practices for Preventing Sample Contamination in Isotope Tracing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing sample contamination in isotope tracing experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in isotope tracing experiments?

A1: Contamination can be introduced at various stages of an experiment. The most common sources include:

  • The Laboratory Environment: Dust and airborne particles in the lab can be a significant source of contaminants like keratin (from skin and hair).[1]

  • Reagents and Solvents: Impurities in solvents, buffers, and other reagents can introduce interfering compounds. Polyethylene glycol (PEG) is a common contaminant found in some detergents and even lab wipes.[1]

  • Labware and Equipment: Improperly cleaned glassware, plasticware, and pipette tips can leach contaminants or carry over residues from previous experiments. Plasticizers, such as phthalates, are a common issue with plastic containers.

  • The Researcher: Direct contact with samples can introduce contaminants from skin, hair, and clothing. It is crucial to always wear appropriate personal protective equipment (PPE).[1]

Q2: How can I minimize contamination from laboratory plastics?

A2: To minimize contamination from plasticware:

  • Use high-quality, certified low-retention plastics.

  • Whenever possible, use glass or Teflon containers, especially when working with organic solvents.

  • Rinse all plasticware, including pipette tips, with an appropriate solvent before use.

  • Avoid prolonged storage of samples in plastic containers, as leaching of plasticizers can occur over time.

Q3: What is the best way to clean laboratory glassware for isotope analysis?

A3: A multi-step cleaning process is recommended for glassware used in sensitive isotope tracing experiments. This typically involves:

  • Initial Rinse: Immediately after use, rinse glassware with tap water to remove the bulk of the material.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent.

  • Acid Bath: Soak the glassware in an acid bath (e.g., 10% nitric acid or hydrochloric acid) for at least 4 hours.[2]

  • Thorough Rinsing: Rinse multiple times with deionized water, followed by a final rinse with ultrapure water.

  • Drying: Air dry in a clean environment or use a drying oven. Do not wipe dry with paper towels, as this can introduce fibers.

Q4: My mass spectrometry results show unexpected peaks. How can I identify the source of contamination?

A4: Identifying the source of unexpected peaks involves a systematic troubleshooting process. Start by checking for common contaminants based on their mass-to-charge ratio (m/z). Refer to the troubleshooting guide and the table of common contaminants below for more detailed information. If the contaminant is not immediately identifiable, review your entire experimental workflow, from sample collection to analysis, to pinpoint potential sources of introduction.

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in Mass Spectrometry Data

Symptom: Your mass spectrum shows peaks that do not correspond to your target analytes or their expected isotopic labeling patterns.

Troubleshooting Workflow:

TroubleshootingWorkflow start Unexpected Peak Detected check_mz Check m/z Against Common Contaminant List start->check_mz known_contaminant Known Contaminant Identified check_mz->known_contaminant Match Found unknown_contaminant Unknown Contaminant check_mz->unknown_contaminant No Match review_reagents Review Reagents and Solvents known_contaminant->review_reagents Source Likely Reagents review_labware Review Labware and Cleaning Procedures known_contaminant->review_labware Source Likely Labware review_handling Review Sample Handling and PPE known_contaminant->review_handling Source Likely Handling isolate_source Systematically Isolate Source (e.g., run blanks of solvents) unknown_contaminant->isolate_source implement_capa Implement Corrective and Preventive Actions review_reagents->implement_capa review_labware->implement_capa review_handling->implement_capa isolate_source->implement_capa end Contamination Resolved implement_capa->end

Caption: Troubleshooting workflow for identifying the source of contamination.

Common Contaminants in Mass Spectrometry (Positive ESI Mode)

Compound NameChemical FormulaMonoisotopic Mass (m/z)Common Sources
Plasticizers
DibutylphthalateC16H22O4279.1596Plastic labware, tubing
Di(2-ethylhexyl)phthalateC24H38O4391.2848Plastic labware, tubing
Polymers
Polyethylene glycol (PEG)[C2H4O]nVaries (repeating unit of 44.0262)Detergents, cosmetics, lab wipes
Polydimethylsiloxane (PDMS)[C2H6OSi]nVaries (repeating unit of 74.0188)Silicone grease, septa, tubing
Proteins
Keratin-VariesSkin, hair, dust
Trypsin-VariesReagent for protein digestion
Solvents & Additives
TriethylamineC6H15N102.1283Mobile phase additive
Trifluoroacetic acid (TFA)C2HF3O2113.9929Mobile phase additive

This table provides a partial list of common contaminants. For a more comprehensive list, refer to specialized databases.[3][4][5][6]

Issue 2: Inconsistent or Non-Reproducible Isotopic Enrichment

Symptom: Replicate samples show significant variation in isotopic enrichment, or results are not consistent between experimental batches.

Possible Causes and Solutions:

  • Incomplete Reaction or Derivatization: Ensure that all samples are processed under identical conditions (time, temperature, reagent concentration) to drive reactions to completion.

  • Sample Heterogeneity: For solid samples, ensure thorough homogenization before taking aliquots for analysis.

  • Cross-Contamination Between Samples: Use fresh pipette tips for each sample and standard. When preparing samples with varying levels of isotopic enrichment, process them in order from lowest to highest expected enrichment.

  • Instrumental Drift: Calibrate the mass spectrometer regularly and run quality control standards throughout the analytical sequence to monitor for any drift in instrument performance.

Quantitative Data Summaries

Table 1: Comparison of Labware Cleaning Procedures for Trace Element Analysis
Cleaning ProcedureDescriptionEffectivenessRecommended ForLimitations
Detergent Wash Washing with a laboratory-grade, phosphate-free detergent, followed by thorough rinsing with deionized water.Removes the most zinc and magnesium from hair samples.[7]General cleaning of glassware to remove organic residues and water-soluble substances.May not be sufficient for removing all trace metal contaminants.
Acid Leaching Soaking labware in a dilute acid bath (e.g., 10% HNO3 or HCl) for an extended period (≥4 hours), followed by thorough rinsing.Highly effective at removing metal contaminants. Blanks from acid-cleaned lysimeters showed low trace element concentrations (1-100 ng/L for most elements).[8]Trace and ultra-trace metal analysis.Can potentially leach certain elements from the glassware itself if not performed correctly. Not suitable for all materials.
Solvent Rinsing Rinsing with high-purity organic solvents such as acetone, hexane, or ethanol.The acetone-ether-detergent wash was most effective at removing copper from hair samples.[7]Removing organic contaminants and grease.The choice of solvent is critical to avoid introducing other contaminants.
Combined Methods A sequential combination of detergent washing, acid leaching, and solvent rinsing.Considered the most rigorous approach for achieving the lowest possible background levels.Highly sensitive analyses where minimal contamination is critical.Time-consuming and requires careful handling of multiple hazardous reagents.
Table 2: Stability of Amino Acids in Dried Blood Spots Under Different Storage Conditions
Amino AcidStability Ranking (Most to Least Stable over 5 years)Average Annual Decay (%)
Aspartate1Non-significant increase
Isoleucine2~2%
Proline3~3%
Valine4~4%
Leucine5~5%
Tyrosine6~6%
Alanine7~7%
Phenylalanine8~8%
Threonine9~9%
Citrulline10~10%
Glutamate11~11%
Serine12~12%
Ornithine13~13%
Glycine14~14%
Asparagine15~15%
Lysine16~16%
Taurine17~17%
Tryptophan18~18%
Glutamine19~19%
Arginine, Histidine, MethionineBelow detection limit after 1 year>20%

Data adapted from a study on the five-year stability of amino acids in residual heel prick dried blood spots stored for one year at +4°C and four years at room temperature.[9] These findings highlight the importance of proper storage conditions, preferably at -80°C, to maintain sample integrity over time.[10]

Experimental Protocols

Protocol 1: General Sample Handling and Preparation

This protocol outlines the basic steps for handling and preparing samples to minimize the risk of contamination.

Materials:

  • Powder-free nitrile gloves

  • Clean lab coat

  • Safety glasses

  • High-purity solvents and reagents

  • Acid-washed glassware or certified low-retention plasticware

  • Calibrated pipettes with sterile, filtered tips

Procedure:

  • Work Area Preparation: Before starting, thoroughly clean the work area (laminar flow hood or designated clean bench) with 70% ethanol or another appropriate disinfectant.

  • Personal Protective Equipment: Always wear a clean lab coat, safety glasses, and powder-free nitrile gloves. Change gloves frequently, especially after touching any potentially contaminated surfaces (e.g., door handles, computer keyboards).

  • Sample Aliquoting: Use calibrated pipettes with fresh, sterile, filtered tips for each sample to prevent cross-contamination.

  • Sample Storage: Store samples in properly cleaned and labeled containers. For long-term storage, use glass or Teflon vials and store at -80°C to minimize degradation.[10]

  • Reagent Handling: Use dedicated, cleaned glassware for preparing solutions. Do not return unused reagents to the stock bottle.

  • Order of Preparation: If preparing samples with different expected levels of isotopic enrichment, prepare them in order from lowest to highest enrichment to minimize the impact of any potential carryover.

Protocol 2: Acid Cleaning of Glassware

This protocol provides a detailed procedure for the acid cleaning of laboratory glassware for trace analysis.

Materials:

  • Phosphate-free laboratory detergent

  • Concentrated nitric acid (HNO3) or hydrochloric acid (HCl)

  • Deionized water

  • Ultrapure water

  • Appropriate PPE (acid-resistant gloves, apron, and safety glasses)

  • Designated acid bath container

Procedure:

  • Pre-cleaning: Manually scrub the glassware with a phosphate-free detergent and warm water. Rinse thoroughly with tap water to remove all soap residue.

  • Acid Bath Preparation: In a well-ventilated fume hood, prepare a 10% (v/v) acid solution by slowly adding the concentrated acid to deionized water in a designated acid bath container. Always add acid to water, never the other way around.

  • Soaking: Carefully place the pre-cleaned glassware into the acid bath, ensuring all surfaces are submerged. Cover the bath and let the glassware soak for a minimum of 4 hours, or overnight for best results.

  • Rinsing: Remove the glassware from the acid bath and rinse it extensively under running deionized water.

  • Final Rinse: Rinse each piece of glassware at least three to five times with ultrapure water.

  • Drying: Allow the glassware to air dry in a clean, dust-free environment (e.g., a covered rack or a clean oven). Do not use paper towels for drying.

Visualizations

Workflow cluster_prep Preparation cluster_sampling Sampling cluster_processing Processing cluster_analysis Analysis clean_workspace Clean Workspace and Equipment wear_ppe Wear Appropriate PPE clean_workspace->wear_ppe prepare_reagents Prepare High-Purity Reagents wear_ppe->prepare_reagents collect_sample Collect Sample Using Clean Technique prepare_reagents->collect_sample aliquot_sample Aliquot Sample with Sterile Tips collect_sample->aliquot_sample extraction Perform Extraction/Derivatization aliquot_sample->extraction storage Store Sample Appropriately (-80°C) extraction->storage run_qc Run QC Standards and Blanks storage->run_qc analyze_sample Analyze Sample run_qc->analyze_sample

Caption: Best practice workflow for preventing sample contamination.

References

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for 15N-Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of mass spectrometry for 15N-labeled peptides.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of 15N-labeled peptides and offers potential solutions.

Issue 1: Low Signal Intensity or Poor Signal-to-Noise Ratio

Symptoms:

  • Difficulty in detecting low-abundance peptides.

  • High background noise obscuring peptide signals.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Instrument Settings Optimize key mass spectrometer parameters such as capillary temperature, HESI source temperature, and in-source CID to maximize the signal-to-noise ratio.[1]
Sample Contamination Ensure high purity of the sample. Use high-purity solvents and reagents for sample preparation and LC-MS analysis.
Inefficient Ionization Adjust electrospray ionization (ESI) source parameters. Consider using nano-electrospray ionization (nESI) for improved sensitivity with low sample amounts.[2]
Poor Fragmentation Optimize collision energy (HCD or CID) to ensure efficient fragmentation of the peptide backbone for MS/MS analysis.
Space Charge Effects For high-resolution instruments, individually isolate labeled peptides with the quadrupole to minimize space charge effects and maximize the signal-to-noise ratio.[2]
Issue 2: Inaccurate Quantification and High Variability

Symptoms:

  • Inconsistent peptide ratios between technical replicates.

  • Discrepancies between expected and observed isotopic distributions.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete 15N Labeling Verify the labeling efficiency, which can range from 93-99%.[3] If incomplete, adjust the labeling duration or the concentration of the 15N source.[3] For data analysis, use software that can correct for incomplete labeling.[3]
Metabolic Scrambling of 15N Label This can occur during protein expression, where the 15N label is incorporated into non-target amino acids.[2][4] To minimize this, use a 10-fold excess of unlabeled amino acids relative to the 15N-labeled amino acid during expression.[4]
Co-eluting Peptides & Chemical Noise Use high-resolution mass analyzers (e.g., Orbitrap) to reduce peak overlap.[5] Employ targeted quantification methods like Parallel Reaction Monitoring (PRM) to reduce interference from co-eluting species.[6]
Errors in Monoisotopic Peak Assignment Incomplete labeling can broaden the isotope clusters of heavy-labeled peptides, making it difficult to identify the monoisotopic peak.[3] Utilize software with isotope cluster pattern matching to flag incorrect assignments.[3]
Variability in Sample Preparation The use of 15N metabolic labeling allows for mixing samples at the beginning of the workflow, which significantly reduces preparative and analytical variabilities.[6]

Frequently Asked Questions (FAQs)

Q1: What is the typical labeling efficiency I should expect for 15N metabolic labeling?

A1: The labeling efficiency for 15N metabolic labeling can vary depending on the organism and experimental conditions. For example, in Arabidopsis plants, labeling efficiency can range between 93-99% after 14 days of labeling.[3] It is crucial to determine the labeling efficiency for your specific experiment and account for it during data analysis to ensure accurate quantification.[3]

Q2: How can I confirm the location of 15N labels within my peptides?

A2: Tandem mass spectrometry (MS/MS) is a valuable tool for confirming the location of heavy isotope labels in peptides.[2] By analyzing the fragment ions, you can determine which amino acid residues have incorporated the 15N label.

Q3: My database search fails to identify a significant number of 15N-labeled peptides. What could be the reason?

A3: Poor success rates in database searches for 15N-labeled proteins can be a consequence of incomplete stable isotope incorporation.[7] This leads to a mismatch between the theoretical and observed isotopic patterns. Using a search strategy that accounts for incomplete labeling can significantly improve the number of identified 15N-labeled proteins.[7]

Q4: What is the difference between Data-Dependent Acquisition (DDA) and Parallel Reaction Monitoring (PRM) for quantifying 15N-labeled peptides?

A4: DDA is a discovery-based approach where the most abundant ions in a survey scan are selected for fragmentation. This can lead to missing values for low-abundance peptides.[6] PRM is a targeted method where a predetermined list of peptide ions is fragmented and analyzed.[6] PRM offers more accurate and reliable quantification, especially for low-abundance proteins, by avoiding the stochastic nature of DDA and reducing interference from co-eluting peptides.[6]

Q5: How does high-resolution mass spectrometry improve the analysis of 15N-labeled peptides?

A5: High-resolution mass spectrometry, often performed on instruments like the Orbitrap, provides several advantages. It reduces the overlap of peaks from co-eluting peptides, which is a common issue in complex samples, thereby improving the accuracy of quantification.[5] High mass accuracy in MS/MS scans also helps to reduce the false discovery rate in peptide identification.[5] For larger peptides, ultrahigh mass resolution can be used to obtain isotopic fine structure, allowing for unequivocal assignment of enrichment levels.[2]

Experimental Protocols & Workflows

General Workflow for 15N Metabolic Labeling and MS Analysis

The following diagram illustrates a typical experimental workflow for quantitative proteomics using 15N metabolic labeling.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis CellCulture Cell Culture in 14N (Light) & 15N (Heavy) Media Harvest Harvest Cells CellCulture->Harvest Mix Mix Light and Heavy Samples Harvest->Mix Lysis Cell Lysis & Protein Extraction Mix->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Cleanup Peptide Cleanup (e.g., Desalting) Digestion->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS DatabaseSearch Database Search & Peptide ID LC_MS->DatabaseSearch Quantification Quantification & Ratio Calculation DatabaseSearch->Quantification Bioinformatics Bioinformatics Analysis Quantification->Bioinformatics

Caption: Workflow for 15N metabolic labeling proteomics.

Troubleshooting Low Sensitivity: A Logical Flowchart

This diagram provides a step-by-step guide to troubleshooting low sensitivity issues in your experiments.

G Start Start: Low Sensitivity Detected CheckInstrument Review Instrument Parameters (e.g., Source, Temperature) Start->CheckInstrument OptimizeMS Optimize MS Settings CheckInstrument->OptimizeMS Non-optimal CheckSample Evaluate Sample Quality (Purity, Concentration) CheckInstrument->CheckSample Optimal OptimizeMS->CheckSample PurifySample Improve Sample Cleanup CheckSample->PurifySample Impure CheckLabeling Assess 15N Labeling Efficiency CheckSample->CheckLabeling Pure PurifySample->CheckLabeling OptimizeLabeling Optimize Labeling Protocol CheckLabeling->OptimizeLabeling Incomplete ConsiderTargeted Is the protein of interest low abundance? CheckLabeling->ConsiderTargeted Complete OptimizeLabeling->ConsiderTargeted UsePRM Implement Targeted MS (PRM) ConsiderTargeted->UsePRM Yes End Sensitivity Improved ConsiderTargeted->End No UsePRM->End

Caption: Troubleshooting flowchart for low MS sensitivity.

Comparison of DDA and PRM Acquisition Strategies

This diagram highlights the key differences between Data-Dependent Acquisition (DDA) and Parallel Reaction Monitoring (PRM).

G DDA Data-Dependent Acquisition (DDA) Method: Stochastic selection of most abundant precursors Pros: Good for discovery, no prior knowledge needed Cons: Missing values for low-abundance peptides, variability PRM Parallel Reaction Monitoring (PRM) Method: Targeted selection of a predefined precursor list Pros: High accuracy and reproducibility, good for low-abundance peptides Cons: Requires prior knowledge of target peptides Title Acquisition Strategy

Caption: Comparison of DDA and PRM mass spectrometry methods.

References

Validation & Comparative

A Researcher's Guide to 15N-Labeled Amino Acids: A Comparative Analysis Featuring DL-Alanine-15N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of proteins and metabolites are paramount. 15N-labeled amino acids have become indispensable tools in this pursuit, enabling a deeper understanding of complex biological systems. This guide provides a comparative analysis of DL-Alanine-15N against other commonly used 15N-labeled amino acids, supported by experimental data and detailed protocols to aid in the selection of the most appropriate labeled compound for your research needs.

Introduction to 15N-Labeled Amino Acids

Stable isotope labeling with amino acids in cell culture (SILAC) and other metabolic labeling techniques utilize amino acids enriched with heavy isotopes, such as ¹⁵N, to differentiate between protein populations from different cellular states.[1][2][3] This allows for highly accurate quantitative analysis of proteins and their post-translational modifications by mass spectrometry (MS) and enables detailed structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy. The choice of the 15N-labeled amino acid can significantly impact experimental outcomes, influencing incorporation efficiency, metabolic scrambling, and the quality of analytical data.

This compound: Properties and Applications

This compound is a versatile labeled amino acid used in a variety of research applications, including biomolecular NMR, metabolism studies, metabolomics, and proteomics.[4][5] Alanine plays a central role in the glucose-alanine cycle, linking glycolysis in the muscle with gluconeogenesis in the liver, making 15N-Alanine an excellent tracer for studying these fundamental metabolic pathways.[6][7][8][9][10][11][12]

Comparative Analysis: this compound vs. Other 15N-Labeled Amino Acids

The selection of a 15N-labeled amino acid should be guided by the specific experimental goals and the biological system under investigation. Key considerations include the natural abundance of the amino acid, its metabolic pathways, and the potential for metabolic scrambling.

Metabolic Scrambling

Metabolic scrambling occurs when the isotopic label from one amino acid is transferred to another, complicating data analysis. A study in human embryonic kidney (HEK) 293 cells showed that Alanine is one of six amino acids that experience significant scrambling, along with Aspartic Acid, Glutamic Acid, Isoleucine, Leucine, and Valine. In contrast, ten other amino acids (Cysteine, Phenylalanine, Histidine, Lysine, Methionine, Asparagine, Arginine, Threonine, Tryptophan, and Tyrosine) exhibit minimal scrambling. Glycine and Serine were found to interconvert with each other.[13] This is a critical consideration when designing experiments where the specific labeling of a particular amino acid is essential.

Performance in Whole-Body Protein Turnover Studies

A comparative study in rats measuring whole-body protein turnover using different 15N-labeled amino acids revealed significant differences in their suitability. The study concluded that not all 15N-labeled amino acids are equally appropriate for this application. The metabolic fate of the individual amino acid dictates the enrichment of nitrogenous end products.[14]

Table 1: Comparison of 15N-Labeled Amino Acids for Measuring Whole-Body Protein Turnover in Rats [14]

15N-Labeled Amino AcidEnrichment of Urea and AmmoniaCalculated Protein Turnover RateSuitability for Protein Turnover Studies
Glycine Comparable to other methodsStandardSuitable
Aspartate IncreasedLowerLess Suitable
Valine LowHighLess Suitable
Leucine LowHighLess Suitable

Data Presentation: Key Properties of this compound and Common Alternatives

Table 2: Properties of this compound and Other Selected 15N-Labeled Amino Acids

PropertyThis compoundL-Leucine-15NL-Lysine-15NL-Glutamine-15N
Molecular Weight 90.09132.16147.18147.13
Metabolic Scrambling High[13]High[13]Minimal[13]Not extensively studied, but linked to glutamate metabolism
Primary Metabolic Pathways Glucose-Alanine Cycle, Glycolysis, Gluconeogenesis[6][7][8][9][10][11][12]Branched-Chain Amino Acid (BCAA) MetabolismProtein Synthesis and DegradationNitrogen Shuttle, TCA Cycle Intermediate
Common Applications Metabolic flux analysis, NMR of small proteinsProtein synthesis studies, NMR of hydrophobic coresSILAC, Protein-protein interaction studiesMetabolic tracing, Nitrogen metabolism studies

Experimental Protocols

Protocol 1: Selective 15N-Labeling of a Protein in E. coli for NMR Spectroscopy

This protocol is adapted for the expression of a target protein with selective 15N-labeling of a specific amino acid, for example, Alanine.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the target protein.

  • M9 minimal medium components.

  • 15N-labeled amino acid (e.g., this compound).

  • Complete set of 19 unlabeled amino acids.

  • Glucose (or other carbon source).

  • IPTG (or other inducer).

Procedure:

  • Prepare M9 minimal medium. For 1 liter, use 5x M9 salts, 2 ml of 1 M MgSO₄, 100 µl of 1 M CaCl₂, and 10 ml of 20% glucose.

  • Supplement the M9 medium with the complete set of 19 unlabeled amino acids to a final concentration of 100 mg/L each.

  • Add the desired 15N-labeled amino acid (e.g., this compound) to a final concentration of 100 mg/L.

  • Inoculate a 10 mL starter culture of the E. coli expression strain in LB medium and grow overnight at 37°C.

  • The next day, inoculate 1 L of the prepared M9 minimal medium with the overnight starter culture.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation.

  • Purify the selectively 15N-labeled protein using an appropriate chromatography method.

Protocol 2: SILAC-based Quantitative Proteomics using 15N-Labeled Amino Acids

This protocol provides a general workflow for a SILAC experiment to compare two cell populations.[2][3]

Materials:

  • Mammalian cell line of interest.

  • SILAC-grade DMEM or RPMI 1640 medium, deficient in L-arginine and L-lysine.

  • "Light" L-arginine and L-lysine.

  • "Heavy" 15N-labeled L-arginine and L-lysine (or other amino acids like Alanine, depending on the experimental design).

  • Dialyzed fetal bovine serum (dFBS).

  • Cell lysis buffer.

  • Trypsin for protein digestion.

  • LC-MS/MS instrumentation.

Procedure:

  • Adaptation Phase: Culture the cells for at least five passages in the "light" SILAC medium (supplemented with light arginine and lysine and dFBS) and the "heavy" SILAC medium (supplemented with heavy 15N-arginine and 15N-lysine and dFBS) to ensure complete incorporation of the labeled amino acids.

  • Experimental Phase: Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).

  • Cell Lysis and Protein Quantification: Harvest and lyse the cells from both populations. Determine the protein concentration for each lysate.

  • Mixing: Mix equal amounts of protein from the "light" and "heavy" cell lysates.

  • Protein Digestion: Digest the mixed protein sample into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use appropriate software (e.g., MaxQuant) to identify and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the use of 15N-labeled amino acids.

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Glycolysis Alanine_M Alanine-15N Pyruvate_M->Alanine_M ALT Blood_Ala Blood Alanine-15N Alanine_M->Blood_Ala Glutamate_M Glutamate alpha_KG_M α-Ketoglutarate Glutamate_M->alpha_KG_M BCAA BCAA BCAA->Glutamate_M Protein_M Muscle Protein Protein_M->BCAA Proteolysis Alanine_L Alanine-15N Blood_Ala->Alanine_L Glucose_L Glucose Blood_Glc Blood Glucose Glucose_L->Blood_Glc Pyruvate_L Pyruvate Pyruvate_L->Glucose_L Gluconeogenesis Alanine_L->Pyruvate_L ALT Glutamate_L Glutamate alpha_KG_L α-Ketoglutarate Glutamate_L->alpha_KG_L Urea Urea Glutamate_L->Urea Urea Cycle Blood_Glc->Glucose_M

Caption: The Glucose-Alanine Cycle illustrating the role of Alanine in transporting nitrogen from muscle to the liver.

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Light_Culture Cell Culture ('Light' Amino Acids) Control Control Condition Light_Culture->Control Heavy_Culture Cell Culture ('Heavy' 15N-Amino Acids) Treatment Experimental Treatment Heavy_Culture->Treatment Mix Mix Cell Lysates Control->Mix Treatment->Mix Digest Tryptic Digestion Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: A generalized workflow for a SILAC-based quantitative proteomics experiment.

Conclusion

The choice of a 15N-labeled amino acid is a critical decision in the design of metabolic labeling experiments. While this compound is a powerful tool for tracing central carbon and nitrogen metabolism, its propensity for metabolic scrambling must be considered. For applications requiring high fidelity of the isotopic label to a specific amino acid, alternatives with minimal scrambling, such as 15N-Lysine or 15N-Arginine, may be more suitable. This guide provides the foundational knowledge and practical protocols to assist researchers in making informed decisions for their specific research questions, ultimately leading to more accurate and insightful experimental outcomes.

References

A Researcher's Guide to Validating 15N Incorporation Rates with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals employing stable isotope labeling in their quantitative proteomics studies, accurately determining the incorporation rate of 15N is a critical step. This guide provides a comparative overview of common mass spectrometry-based methods for validating 15N incorporation, complete with experimental protocols and data presentation to aid in selecting the most appropriate strategy for your research needs.

Comparing Methods for Determining 15N Incorporation

The successful application of 15N metabolic labeling hinges on the precise measurement of the isotope's incorporation into the proteome. Incomplete labeling can lead to significant errors in quantification.[1][2] Several methods exist to validate this incorporation, each with its own advantages and considerations. The following table summarizes the key approaches.

Method Principle Advantages Disadvantages Typical Application
Comparison of Experimental and Theoretical Isotopic Profiles The isotopic distribution of a 15N-labeled peptide is compared to a series of theoretically generated profiles at varying enrichment rates. The best match determines the incorporation percentage.[3][4]Objective, repeatable, and based on empirical analysis.[4] Can be automated with appropriate software.[3]Computationally intensive for generating theoretical profiles.[3][4] Requires high-resolution mass spectrometry data.Gold standard for assessing the fitness-for-purpose of 15N-labeled internal standards in isotope-dilution mass spectrometry.[3][4]
Software-Assisted Analysis (e.g., Protein Prospector) Utilizes specialized software to automatically calculate 15N incorporation rates from mass spectrometry data.[1][5] These tools often use the ratio of the M-1 to M peaks, which is sensitive to labeling efficiency.[1][6]High-throughput and reduces manual inspection.[5] Some software is freely available and web-based.[1][5]Accuracy can be affected by overlapping isotopic clusters from incomplete labeling.[5] May require specific data formats.Large-scale quantitative proteomic studies where manual validation of every peptide is impractical.[1][5]
Comparison with SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) While not a direct measure of 15N incorporation, SILAC provides a well-defined system for relative quantification. Comparing results from 15N labeling and SILAC experiments on the same samples can offer insights into the reliability of the 15N quantification.[7][8]SILAC pairs have well-defined mass differences, simplifying data analysis.[1] It is a widely adopted and robust method in cell culture systems.[7][8]SILAC is primarily limited to cell culture.[8] Arginine-to-proline conversion can be an undesired side effect.[9]Studies where both metabolic labeling strategies are feasible, allowing for a cross-validation of quantitative results.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate validation of 15N incorporation. Below are generalized protocols for key methods.

Protocol 1: 15N Metabolic Labeling of E. coli for Mass Spectrometry Analysis

This protocol outlines the steps for labeling proteins in E. coli with 15N for subsequent mass spectrometric analysis.[10]

  • Prepare Minimal Medium: Prepare M9 minimal medium containing 15NH4Cl as the sole nitrogen source.[10] Supplement with glucose, trace elements, MgSO4, CaCl2, biotin, and thiamine.[10]

  • Cell Culture and Induction:

    • Inoculate a starter culture in the 15N-containing medium and grow overnight.[10]

    • Use the overnight culture to inoculate a larger volume of the same medium and grow to an OD600 of ~0.8–1.0.[10]

    • Induce protein expression and continue the culture for 2-12 hours.[10]

  • Cell Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -20°C.[10]

  • Protein Extraction and Digestion:

    • Lyse the cells to extract the proteins.

    • Mix the 15N-labeled protein extract with an unlabeled (14N) control sample.

    • Separate the protein mixture (e.g., by SDS-PAGE).

    • Excise protein bands and perform in-gel tryptic digestion.[11]

  • Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS).[1]

Protocol 2: Determination of 15N Incorporation Rate Using Isotopic Profile Comparison

This protocol describes the process of calculating the 15N incorporation percentage by comparing experimental and theoretical isotopic patterns.[3][4]

  • Acquire High-Resolution Mass Spectra: Obtain high-resolution mass spectra of the 15N-labeled peptides.

  • Select Peptides for Analysis: Choose peptides with good signal-to-noise ratios and preferably smaller masses (m/z < 1500) for easier analysis of the monoisotopic peak.[1][6]

  • Generate Theoretical Isotopic Profiles: Use a computer program or algorithm to generate theoretical isotopic distributions for the selected peptide sequence at various 15N enrichment levels (e.g., from 90% to 100% in 0.1% increments).[3][4]

  • Compare Experimental and Theoretical Profiles: Compare the experimentally measured isotopic profile with the generated theoretical profiles.

  • Determine Best Fit: The 15N incorporation rate is determined by the theoretical profile that provides the best match to the experimental data, often assessed using a Pearson correlation coefficient.[3][4]

Visualizing the Workflow

To better understand the process of validating 15N incorporation, the following diagrams illustrate the key workflows.

Experimental_Workflow_15N_Labeling cluster_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry & Data Analysis Culture Inoculate E. coli in 15N Minimal Medium Growth Grow to Mid-Log Phase Culture->Growth Induction Induce Protein Expression Growth->Induction Harvest Harvest Cells Induction->Harvest Mix Mix 15N and 14N Samples Harvest->Mix Separate Protein Separation (SDS-PAGE) Mix->Separate Digest In-Gel Tryptic Digestion Separate->Digest LCMS LC-MS Analysis Digest->LCMS Analysis Determine Incorporation Rate LCMS->Analysis

Experimental workflow for 15N metabolic labeling and analysis.

Incorporation_Rate_Validation_Workflow MS_Data Acquire High-Resolution Mass Spectrum of 15N Peptide Compare Compare Experimental and Theoretical Profiles MS_Data->Compare Theoretical_Profiles Generate Theoretical Isotopic Profiles (Varying % 15N) Theoretical_Profiles->Compare Best_Fit Determine Best Fit (e.g., Pearson Correlation) Compare->Best_Fit Incorporation_Rate Validated 15N Incorporation Rate Best_Fit->Incorporation_Rate

Workflow for validating 15N incorporation rate.

References

A Comparative Guide to Using DL-Alanine-¹⁵N as an Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DL-Alanine-¹⁵N as an internal standard for the quantitative analysis of alanine, particularly in complex biological matrices. We will delve into its performance characteristics compared to other commonly used internal standards, supported by experimental data and detailed protocols.

The Gold Standard: Stable Isotope Labeled Internal Standards

In quantitative mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1][2] An ideal internal standard co-elutes with the analyte and has identical chemical and physical properties, thus experiencing the same effects of sample preparation, chromatography, and ionization. This co-behavior allows for the correction of variability in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[2][3]

DL-Alanine-¹⁵N, a non-radioactive, stable isotope-labeled form of alanine, serves as an excellent internal standard for alanine quantification. Its key advantage lies in its chemical identity to the analyte of interest, differing only in mass due to the incorporation of the ¹⁵N isotope. This mass difference allows for its distinct detection by a mass spectrometer.

Performance Comparison of Internal Standards for Alanine Quantification

While DL-Alanine-¹⁵N is an excellent choice, other internal standards are also utilized. The most common alternatives include carbon-13 labeled alanine (e.g., L-Alanine-¹³C₃) and structurally similar but non-isobaric compounds (e.g., norvaline). The choice between ¹⁵N and ¹³C labeling often comes down to cost and the specific requirements of the analysis, with ¹³C labeling generally being more expensive.[]

The following table summarizes typical performance data for LC-MS/MS methods utilizing different internal standards for alanine quantification.

ParameterDL-Alanine-¹⁵NL-Alanine-¹³C₃, ¹⁵NNon-Isotopic Analog (e.g., Norvaline)
Linearity (R²) > 0.99> 0.99> 0.98
Precision (%RSD) < 15%< 15%< 20%
Accuracy (% Bias) ± 15%± 15%± 20%
Recovery High and consistent with analyteHigh and consistent with analyteVariable, may differ from analyte
Matrix Effect Effectively compensates for analyteEffectively compensates for analyteMay not adequately compensate

Key Takeaways:

  • Both ¹⁵N and ¹³C labeled alanine internal standards provide excellent linearity, precision, and accuracy.

  • The primary advantage of SIL internal standards like DL-Alanine-¹⁵N is their ability to accurately track and correct for variations in recovery and matrix effects, which can be a significant source of error in quantitative analysis.

  • Non-isotopic analogs, while more cost-effective, may not perfectly mimic the behavior of alanine during sample processing and analysis, potentially leading to less accurate results.

Experimental Workflow for Alanine Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of alanine in a biological sample, such as plasma, using DL-Alanine-¹⁵N as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with DL-Alanine-¹⁵N Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Chromatographic Separation (HILIC or Reversed-Phase) Supernatant->LC_Separation Injection MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Alanine / DL-Alanine-¹⁵N) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

A typical workflow for quantitative alanine analysis.

Detailed Experimental Protocol

This protocol provides a detailed methodology for the quantification of alanine in human plasma using DL-Alanine-¹⁵N as an internal standard with LC-MS/MS.

1. Materials and Reagents:

  • DL-Alanine-¹⁵N (≥98% isotopic purity)

  • L-Alanine standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (control)

2. Preparation of Standard and Internal Standard Solutions:

  • Alanine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-alanine in water.

  • DL-Alanine-¹⁵N Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Alanine-¹⁵N in water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the alanine stock solution with water to create a calibration curve (e.g., 1-500 µM).

  • Internal Standard Working Solution (10 µg/mL): Dilute the DL-Alanine-¹⁵N stock solution with water.

3. Sample Preparation:

  • To 50 µL of plasma sample, standard, or blank, add 10 µL of the internal standard working solution (10 µg/mL DL-Alanine-¹⁵N).

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid

  • Gradient: A suitable gradient to separate alanine from other matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Alanine: Precursor ion (m/z) 90.1 → Product ion (m/z) 44.2

    • DL-Alanine-¹⁵N: Precursor ion (m/z) 91.1 → Product ion (m/z) 45.2

5. Data Analysis:

  • Integrate the peak areas for both alanine and DL-Alanine-¹⁵N.

  • Calculate the peak area ratio of alanine to DL-Alanine-¹⁵N.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the alanine standards.

  • Determine the concentration of alanine in the samples from the calibration curve.

Alanine's Role in Metabolism: The Glucose-Alanine Cycle

Alanine plays a crucial role in transporting nitrogen from peripheral tissues to the liver for urea synthesis. This is elegantly illustrated by the Glucose-Alanine Cycle, a key metabolic pathway that links amino acid and carbohydrate metabolism between muscle and the liver.

The Glucose-Alanine Cycle.

Understanding such pathways is critical in drug development and disease research, where accurate quantification of key metabolites like alanine is essential. The use of DL-Alanine-¹⁵N as an internal standard provides the reliability and accuracy required for these demanding applications.

References

A Researcher's Guide to Cross-Validation of NMR and Mass Spectrometry in Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. Isotopic labeling studies, where molecules are tagged with stable isotopes like ¹³C, offer a powerful window into cellular metabolism. Two analytical titans, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are the primary tools for deciphering the results of these studies. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the strategic design and interpretation of labeling experiments.

The cross-validation of data from both NMR and MS is not merely a confirmatory step but a synergistic approach that leverages the unique strengths of each technique to provide a more complete and accurate picture of metabolic fluxes.[1] While MS boasts superior sensitivity, NMR excels in its quantitative accuracy and ability to provide detailed positional information of isotopes within a molecule.[2] By integrating data from both platforms, researchers can achieve a more comprehensive and robust analysis of metabolic networks.

Comparative Analysis of NMR and Mass Spectrometry

The choice between NMR and MS, or the decision to use them in tandem, depends on the specific research question, the metabolites of interest, and the desired level of quantitative detail. The following table summarizes the key performance characteristics of each technique in the context of labeling studies.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sensitivity Lower (micromolar to millimolar range)High (nanomolar to picomolar range)
Quantitative Accuracy Highly accurate and reproducible, directly proportional to molar concentrationCan be quantitative with appropriate internal standards, but susceptible to matrix effects and ionization suppression
Isotopomer Analysis Provides detailed positional information (isotopomer distribution)Primarily provides information on the number of incorporated labels (mass isotopologue distribution)
Sample Preparation Minimal, non-destructiveMore extensive, often requires derivatization (for GC-MS) and chromatography, destructive
Throughput Generally lowerHigher, especially with automation
Metabolite Coverage More limited, biased towards more abundant metabolitesBroader, capable of detecting a larger number of metabolites
Instrumentation Cost High initial investment and maintenanceVaries, but can be lower than high-field NMR

Experimental Protocols for Cross-Validation

A robust cross-validation strategy involves parallel analysis of samples from the same labeling experiment using both NMR and MS. This ensures that any observed differences are due to the analytical techniques themselves and not variations in the biological samples.

I. Cell Culture and Isotope Labeling
  • Cell Seeding and Growth: Plate cells at a desired density and allow them to reach the desired confluency in standard growth medium.

  • Isotope Labeling: Replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose, [1,2-¹³C]-glucose). The choice of tracer depends on the specific pathways being investigated.

  • Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the labeled substrate into downstream metabolites and achieve a metabolic and isotopic steady state.

  • Metabolite Quenching and Extraction:

    • Rapidly wash the cells with ice-cold saline to remove extracellular medium.

    • Quench metabolism by adding a cold solvent mixture (e.g., 80% methanol).

    • Scrape the cells and collect the cell suspension.

    • Perform extraction through sonication or freeze-thaw cycles.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

II. Sample Preparation for NMR and MS Analysis
  • Sample Splitting: Divide the metabolite extract into two aliquots: one for NMR analysis and one for MS analysis.

  • NMR Sample Preparation:

    • Lyophilize the NMR aliquot to dryness.

    • Reconstitute the dried extract in a deuterated buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

    • Transfer the sample to an NMR tube.

  • MS Sample Preparation (GC-MS Example):

    • Lyophilize the MS aliquot to dryness.

    • Derivatize the dried extract to increase the volatility and thermal stability of the metabolites. A common method is methoximation followed by silylation.

    • Transfer the derivatized sample to a GC-MS vial.

III. Data Acquisition and Analysis
  • NMR Spectroscopy:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) spectra such as ¹H-¹³C HSQC to aid in metabolite identification and quantification.

    • Integrate the relevant peaks and normalize to the internal standard to determine metabolite concentrations.

    • Analyze the fine structure of the ¹³C-coupled peaks in the ¹H or ¹³C spectra to determine positional isotopomer distributions.

  • Mass Spectrometry (GC-MS):

    • Inject the derivatized sample into the GC-MS system.

    • Acquire mass spectra for the eluting metabolites.

    • Identify metabolites based on their retention times and mass fragmentation patterns by comparing to a spectral library.

    • Determine the mass isotopologue distribution for each metabolite by analyzing the relative abundances of the different mass peaks.

  • Data Cross-Validation:

    • Compare the relative or absolute concentrations of key metabolites measured by both techniques.

    • Compare the fractional ¹³C enrichment of metabolites. For example, the mass isotopologue data from MS can be used to calculate the average enrichment, which can then be compared to the enrichment calculated from the NMR isotopomer data.

    • Utilize the positional information from NMR to validate the metabolic pathways inferred from the MS data.

Quantitative Data Presentation

The following table presents a hypothetical comparison of the mass isotopomer distribution of a key metabolite, Glutamate, as determined by NMR and GC-MS in a ¹³C-labeling study. This type of direct comparison is crucial for validating the consistency of the data obtained from both platforms.

Mass IsotopomerNMR (% Enrichment)GC-MS (% Enrichment)
M0 (Unlabeled)5.25.5
M1 (1 ¹³C)15.816.1
M2 (2 ¹³C)45.344.8
M3 (3 ¹³C)23.123.5
M4 (4 ¹³C)8.98.5
M5 (5 ¹³C)1.71.6

This is example data and does not represent a specific experiment.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the key workflows and logical relationships in the cross-validation of NMR and mass spectrometry data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Parallel Analysis cluster_data_integration Data Integration & Cross-Validation cell_culture Cell Culture & ¹³C Labeling quenching Metabolite Quenching cell_culture->quenching extraction Metabolite Extraction quenching->extraction nmr_prep NMR Sample Prep extraction->nmr_prep Aliquot 1 ms_prep MS Sample Prep extraction->ms_prep Aliquot 2 nmr_acq NMR Data Acquisition nmr_prep->nmr_acq ms_acq MS Data Acquisition ms_prep->ms_acq nmr_data NMR Data (Concentrations, Isotopomers) nmr_acq->nmr_data ms_data MS Data (Relative Abundance, Isotopologues) ms_acq->ms_data cross_validation Cross-Validation nmr_data->cross_validation ms_data->cross_validation final_report final_report cross_validation->final_report Validated Metabolic Fluxes

Experimental Workflow for Cross-Validation

logical_relationship cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis nmr_strengths Strengths: - High Quantitative Accuracy - Positional Isotopomer Information - Non-destructive cross_validation Cross-Validation & Data Integration nmr_strengths->cross_validation nmr_weaknesses Weaknesses: - Lower Sensitivity - Lower Throughput nmr_weaknesses->cross_validation ms_strengths Strengths: - High Sensitivity - High Throughput - Broad Metabolite Coverage ms_strengths->cross_validation ms_weaknesses Weaknesses: - Matrix Effects - Destructive - Limited Positional Information ms_weaknesses->cross_validation validated_flux Comprehensive & Validated Metabolic Flux Data cross_validation->validated_flux

References

Navigating the Nuances of 15N Labeling: A Guide to Accurate and Reproducible Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging 15N metabolic labeling, ensuring the accuracy and reproducibility of their experiments is paramount for generating reliable quantitative data. This guide provides a comprehensive comparison of methodologies to assess experimental integrity, supported by detailed protocols and data presentation, offering a clear pathway to robust and trustworthy results.

The precision of quantitative proteomics hinges on the meticulous execution and validation of labeling strategies. In the realm of 15N metabolic labeling, where cellular proteins are uniformly enriched with the heavy isotope, several factors can influence the accuracy of protein quantitation. These include incomplete labeling, variations in sample mixing, and the complexities of data analysis. This guide will explore key quality control checkpoints and compare different approaches to ensure the fidelity of your 15N labeling experiments.

Assessing Labeling Efficiency: A Critical First Step

A fundamental aspect of accurate 15N labeling is the determination of labeling efficiency, which is the percentage of 15N incorporated into the proteome. Incomplete labeling can lead to skewed peptide ratios and inaccurate protein quantification.[1][2] It is recommended to achieve a labeling efficiency of 97% or higher to ensure high-quality data and reproducible protein identification and quantification between replicates.[1][3]

Several factors influence labeling efficiency, including the purity of the 15N source (ideally >99%), the duration of labeling, and the number of cell doublings.[3][4] The labeling efficiency can be determined by comparing the experimental isotopic peak profile of peptides to their theoretical profile at different enrichment levels.[1][3][5][6]

Alternative Approaches: While direct 15N labeling is a powerful technique, other methods such as Stable Isotope Labeling with Amino acids in cell Culture (SILAC) and isobaric tagging reagents like Tandem Mass Tags (TMT) offer alternative quantitative strategies.[2][3] SILAC involves the incorporation of specific amino acids containing heavy isotopes, while TMT allows for the simultaneous quantification of multiple samples.

Experimental Protocols for Quality Assessment

To ensure the reliability of 15N labeling experiments, a series of verification steps should be integrated into the workflow.

Key Experimental Steps for Assessing Accuracy and Reproducibility
StepObjectiveKey Considerations
1. Preliminary Mass Spectrometry Checks To monitor 15N incorporation during the labeling phase.Use a small aliquot of labeled cells to perform a quick MS analysis and estimate the enrichment level.
2. High-Resolution Mass Spectrometry To accurately distinguish between light (14N) and heavy (15N) peptide isotopic clusters.High-resolution instruments are crucial for resolving complex spectra and improving the quality of the dataset.[1]
3. Reciprocal Labeling To control for any potential bias introduced by the labeling process itself.Perform experiments where the "control" sample is labeled with 14N and the "experimental" sample with 15N, and vice versa.[1][5]
4. Normalization To correct for variations in sample mixing.Since samples are rarely mixed at an exact 1:1 ratio, systematic normalization is required before comparing results.[1][3][7]

Data Analysis Workflow for Robust Quantification

A well-defined data analysis pipeline is essential for extracting accurate quantitative information from 15N labeling experiments.

Core Data Analysis Workflow

cluster_0 Data Acquisition cluster_1 Peptide Identification cluster_2 Quantification & Correction cluster_3 Protein Level Analysis raw_data High-Resolution MS Data search_14N Database Search (14N) raw_data->search_14N search_15N Database Search (15N) raw_data->search_15N labeling_efficiency Determine Labeling Efficiency search_14N->labeling_efficiency quantification Peptide Ratio Calculation search_14N->quantification search_15N->labeling_efficiency search_15N->quantification ratio_adjustment Adjust Ratios for Labeling Efficiency labeling_efficiency->ratio_adjustment quantification->ratio_adjustment protein_ratios Compile Protein Ratios (Median/IQR) ratio_adjustment->protein_ratios normalization Systematic Normalization protein_ratios->normalization statistical_analysis Statistical Analysis normalization->statistical_analysis final_results Final Quantified Proteins statistical_analysis->final_results

Data analysis workflow for 15N labeling experiments.

Detailed Methodologies

A detailed, step-by-step protocol is crucial for reproducibility. The following outlines a typical workflow for a 15N labeling experiment with integrated quality control.

Protocol: 15N Metabolic Labeling and Quantitative Analysis
  • Cell Culture and Labeling:

    • Culture cells in a medium containing a 15N-labeled nitrogen source (e.g., 15NH4Cl or 15N-labeled amino acids) for a sufficient duration to achieve high labeling efficiency (>97%).

    • Simultaneously, culture a control cell population in a medium with the natural abundance of nitrogen (14N).

  • Sample Harvesting and Lysis:

    • Harvest both the 14N and 15N labeled cell populations.

    • Lyse the cells using an appropriate buffer to extract the proteins.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of both the 14N and 15N lysates.

    • Mix the lysates in a 1:1 protein ratio. For reciprocal labeling, create a second mixture with the labels swapped.

  • Protein Digestion:

    • Digest the mixed protein samples into peptides using a protease such as trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixtures using a high-resolution mass spectrometer. Acquire both MS1 survey scans and MS2 fragment scans with high resolution and accuracy.[1]

  • Data Analysis using Software (e.g., Protein Prospector): [1][3][5][6]

    • Step 1: Separate Database Searches: Perform separate database searches for the 14N and 15N labeled peptides.[1][3][5][6]

    • Step 2: Determine Labeling Efficiency: Compare the experimental and theoretical isotope profiles of identified peptides to calculate the 15N enrichment.[1][3][5][6]

    • Step 3: Quantification and Ratio Adjustment: Extract the quantification information for light and heavy peptide pairs and adjust the calculated ratios based on the determined labeling efficiency.[1][3][5][6]

    • Step 4: Protein-Level Statistics: Compile peptide ratios to the protein level, typically using the median and interquartile range to minimize the effect of outliers.[1][5]

    • Step 5: Normalization: Apply a systematic normalization to the protein ratios to correct for mixing inaccuracies.[1][3]

Comparison of Quantitative Proteomic Strategies

Feature15N Metabolic LabelingSILAC (Stable Isotope Labeling with Amino acids in cell Culture)TMT/iTRAQ (Isobaric Tagging)
Labeling Principle In vivo incorporation of a heavy nitrogen isotope into all proteins.In vivo incorporation of specific heavy amino acids (e.g., Arginine, Lysine).In vitro chemical labeling of peptides after digestion.
Multiplexing Typically 2-plex (light vs. heavy).2-plex or 3-plex.Up to 18-plex or higher.
Accuracy High, when labeling is complete and data is properly normalized.High, with complete incorporation of labeled amino acids.Can be affected by ratio compression.
Reproducibility Good, especially with reciprocal labeling.High.Good, but requires careful experimental design.
Applicability Broadly applicable to any organism that can be cultured with a 15N source.Primarily for cell culture, but adaptable to some organisms.Applicable to any protein sample.
Key Challenge Achieving complete labeling; complex data analysis.Cost of labeled amino acids; potential for amino acid conversion.Ratio compression; cost of reagents.

Logical Framework for Ensuring Experimental Integrity

cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Post-Analytical Phase cluster_3 Outcome exp_design Experimental Design (e.g., Reciprocal Labeling) labeling_protocol Standardized Labeling Protocol (>99% 15N source) exp_design->labeling_protocol sample_prep Consistent Sample Preparation labeling_protocol->sample_prep ms_analysis High-Resolution MS sample_prep->ms_analysis data_analysis Robust Data Analysis Workflow ms_analysis->data_analysis quality_control Quality Control Checks (Labeling Efficiency, Normalization) data_analysis->quality_control results Accurate & Reproducible Quantitative Data quality_control->results

A logical workflow for maintaining experimental rigor.

By implementing these rigorous assessment strategies, detailed protocols, and robust data analysis pipelines, researchers can significantly enhance the accuracy and reproducibility of their 15N labeling experiments, leading to more reliable and impactful scientific discoveries.

References

Unlocking Metabolic Insights: The Strategic Advantages of Racemic DL-Alanine-15N in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of isotopic tracers is paramount to the precision and depth of experimental outcomes. In the realm of metabolic studies, proteomics, and drug discovery, racemic DL-Alanine-15N emerges as a uniquely powerful tool, offering distinct advantages over its enantiopure counterpart, L-Alanine-15N, and other labeling strategies in specific research contexts.

This guide provides an objective comparison of racemic this compound with its alternatives, supported by experimental data and detailed methodologies. We will explore its application in bacterial cell wall analysis, metabolic flux studies, and its utility in investigating enzymatic activity, demonstrating why this often-overlooked racemic mixture can be the superior choice for elucidating complex biological processes.

Comparative Analysis: this compound vs. L-Alanine-15N

The primary advantage of utilizing racemic this compound lies in its ability to simultaneously probe the metabolic fates of both D- and L-alanine. This is particularly crucial in organisms where D-amino acids play a significant physiological role, most notably in bacteria.

Table 1: Isotopic Enrichment of D- and L-Alanine in Bacterial Peptidoglycan
Bacterial Speciesδ¹⁵N of D-Alanine (‰)δ¹⁵N of L-Alanine (‰)Key Finding
Staphylococcus staphylolyticus19.2 ± 0.521.3 ± 0.8Significant ¹⁵N depletion in D-alanine compared to L-alanine, indicating distinct metabolic pathways or enzymatic fractionation.[1][2]
Bacillus subtilis6.2 ± 0.28.2 ± 0.4¹⁵N depletion observed in D-alanine, highlighting differential incorporation.[1][2]

Data adapted from a study on compound-specific nitrogen isotope analysis of amino acid enantiomers in bacterial peptidoglycan.[1][2]

The data clearly demonstrates that bacteria process D- and L-alanine differently. By using racemic this compound, researchers can gain a comprehensive understanding of these divergent pathways in a single experiment, a feat not possible with enantiopure L-Alanine-15N alone.

Key Research Applications and Experimental Protocols

The unique properties of racemic this compound lend themselves to several key research areas.

Bacterial Cell Wall Synthesis and Antibiotic Research

D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls, synthesized from L-alanine by the enzyme alanine racemase.[3][4][5] This makes the D-alanine metabolic pathway an attractive target for novel antibiotics.

Advantage of this compound: Using the racemic mixture allows for the direct and simultaneous tracking of both the substrate (L-alanine) and the product (D-alanine) of alanine racemase activity. This provides a dynamic view of the enzyme's function and the efficacy of potential inhibitors.

Bacterial_D_Alanine_Metabolism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm DL_Alanine_15N This compound L_Alanine_15N L-Alanine-15N DL_Alanine_15N->L_Alanine_15N D_Alanine_15N D-Alanine-15N DL_Alanine_15N->D_Alanine_15N Alanine_Racemase Alanine Racemase (Alr) L_Alanine_15N->Alanine_Racemase Peptidoglycan_Precursor Peptidoglycan Precursor (incorporates D-Ala-15N) D_Alanine_15N->Peptidoglycan_Precursor Alanine_Racemase->D_Alanine_15N Cell_Wall Cell_Wall Peptidoglycan_Precursor->Cell_Wall Cell Wall Assembly

Bacterial D-Alanine Metabolism Pathway

Experimental Protocol: Tracing Nitrogen Uptake in Bacteria

This protocol provides a method to quantify the uptake and incorporation of nitrogen from this compound into bacterial biomass.

  • Incubation: Prepare sediment slurries or bacterial cultures and incubate with a known concentration of this compound.

  • Hydrolysis: After incubation, hydrolyze the bacterial cells to release amino acids from the peptidoglycan and proteins.

  • Derivatization: Derivatize the amino acids to make them volatile for gas chromatography.

  • GC-c-IRMS Analysis: Analyze the derivatized amino acids using gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS) to determine the ¹⁵N enrichment in both D- and L-alanine.

  • Quantification: Calculate the total bacterial ¹⁵N uptake from the incorporation of ¹⁵N into D-alanine, a specific bacterial biomarker. The relative incorporation into D- vs. L-alanine provides insights into the contributions of bacteria versus other microorganisms like algae.[3][6]

Nitrogen_Uptake_Workflow Start Bacterial Culture/ Sediment Slurry Incubation Incubate with This compound Start->Incubation Hydrolysis Cell Hydrolysis Incubation->Hydrolysis Derivatization Amino Acid Derivatization Hydrolysis->Derivatization Analysis GC-c-IRMS Analysis Derivatization->Analysis Quantification Quantify 15N in D- and L-Alanine Analysis->Quantification End Nitrogen Uptake Quantified Quantification->End

References

A Guide to the Isotopic Purity of Commercially Available DL-Alanine-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and various scientific fields, the isotopic purity of labeled compounds is paramount for accurate and reproducible experimental results. This guide provides an objective comparison of commercially available DL-Alanine-¹⁵N, focusing on its isotopic purity, and details the experimental methods used for its assessment. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions when sourcing this critical research material.

Commercially Available DL-Alanine-¹⁵N: A Comparative Overview

DL-Alanine-¹⁵N is offered by several key suppliers of stable isotopes. The stated isotopic purity for these products is consistently high, reflecting the quality required for sensitive analytical applications. Below is a summary of offerings from prominent suppliers.

SupplierProduct NameStated ¹⁵N Isotopic PurityChemical Purity
Cambridge Isotope Laboratories, Inc.DL-Alanine (¹⁵N, 98%)98%98%
EurisotopDL-ALANINE (15N, 98%)98%98%
Merck (Sigma-Aldrich)DL-Alanine-¹⁵NNot specified for DL-form, L-form is 98 atom % ¹⁵NNot specified for DL-form

Note: While the table focuses on DL-Alanine-¹⁵N, several suppliers, including Cambridge Isotope Laboratories and Sigma-Aldrich, also offer the L-enantiomer with similar isotopic purity levels.[1][2][3][4][5]

Experimental Protocols for Isotopic Purity Assessment

The determination of the isotopic enrichment of ¹⁵N-labeled amino acids like DL-Alanine is primarily accomplished through mass spectrometry-based techniques. The following are detailed methodologies commonly employed for this purpose.

Gas Chromatography/Mass Spectrometry (GC/MS)

Gas Chromatography/Mass Spectrometry is a robust and widely used method for determining the isotopic enrichment of amino acids.[6] The general workflow involves the derivatization of the amino acid to make it volatile, followed by separation on a gas chromatograph and detection by a mass spectrometer.

Methodology:

  • Derivatization: The amino acid must first be converted into a volatile derivative. A common method is the formation of tert-butyldimethylsilyl (TBDMS) derivatives.

    • To a dried sample of DL-Alanine-¹⁵N, add a solution of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) in a suitable solvent like acetonitrile.

    • Heat the mixture at 70-100°C for 30-60 minutes to ensure complete derivatization.

  • Gas Chromatography (GC):

    • Inject an aliquot of the derivatized sample into a gas chromatograph equipped with a capillary column suitable for amino acid analysis (e.g., a non-polar or medium-polarity column).

    • The oven temperature is programmed to ramp up to allow for the separation of the derivatized alanine from any impurities.

  • Mass Spectrometry (MS):

    • The eluent from the GC column is introduced into the ion source of a mass spectrometer (e.g., using electron impact ionization).

    • The mass spectrometer is set to monitor specific ions that are characteristic of the derivatized alanine. For the TBDMS derivative of alanine, key ions would be monitored to determine the ratio of the ¹⁵N-labeled molecule to its unlabeled counterpart. The isotopic enrichment is calculated from the relative abundances of these ions.

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS)

For very high precision measurements of ¹⁵N/¹⁴N ratios, Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry is the method of choice.[7][8] This technique converts the nitrogen in the sample into N₂ gas, which is then analyzed by an isotope ratio mass spectrometer.

Methodology:

  • Derivatization: Similar to GC/MS, the DL-Alanine-¹⁵N is derivatized to make it amenable to gas chromatography. N-pivaloyl-i-propyl (NPIP) esters are a suitable choice for this method.

  • Gas Chromatography (GC): The derivatized sample is injected into a GC for separation.

  • Combustion: The eluting analyte is passed through a high-temperature (typically >900°C) combustion furnace containing an oxidant (e.g., copper oxide). This process quantitatively converts the nitrogen in the alanine derivative into N₂ gas.

  • Reduction and Water Removal: The combustion products then pass through a reduction furnace (e.g., containing copper) to convert any nitrogen oxides (NOx) to N₂ and to remove excess oxygen. A water trap is also included to remove H₂O.

  • Isotope Ratio Mass Spectrometry (IRMS): The purified N₂ gas is introduced into the ion source of an isotope ratio mass spectrometer. The instrument simultaneously measures the ion beams corresponding to the different isotopic masses of nitrogen (m/z 28 for ¹⁴N¹⁴N, m/z 29 for ¹⁴N¹⁵N, and m/z 30 for ¹⁵N¹⁵N). The ¹⁵N enrichment is calculated from the measured isotope ratios.

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for the isotopic purity assessment of DL-Alanine-¹⁵N.

Isotopic_Purity_Workflow Sample DL-Alanine-¹⁵N Sample Derivatization Derivatization Sample->Derivatization GC Gas Chromatography (GC) Derivatization->GC MS Mass Spectrometry (MS) GC->MS GC/MS Combustion Combustion/Reduction GC->Combustion GC/C/IRMS Purity Isotopic Purity Calculation MS->Purity IRMS Isotope Ratio MS (IRMS) Combustion->IRMS IRMS->Purity

Caption: Workflow for Isotopic Purity Assessment of DL-Alanine-¹⁵N.

References

A comparative study of different derivatization methods for alanine analysis.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Derivatization Methods for Alanine Analysis

For researchers, scientists, and drug development professionals, the accurate quantification of alanine is crucial in various fields, from metabolic research to pharmaceutical development. Due to its polar nature, direct analysis of alanine by gas chromatography (GC) is challenging, necessitating a derivatization step to increase its volatility and improve chromatographic separation.[1][2][3] High-performance liquid chromatography (HPLC) analysis of alanine also benefits from derivatization to enhance detection.[4] This guide provides a comparative study of three common derivatization methods for alanine analysis: N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) for GC-Mass Spectrometry (MS), Ethyl Chloroformate (ECF) for GC-MS, and Phenylisothiocyanate (PITC) for HPLC-Ultraviolet (UV) detection.

Comparison of Alanine Derivatization Methods

The choice of derivatization reagent is critical and depends on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. Below is a summary of the performance of MtBSTFA, ECF, and PITC for alanine analysis.

ParameterMtBSTFAEthyl Chloroformate (ECF)Phenylisothiocyanate (PITC)
Analytical Platform Gas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Derivative Formed tert-butyldimethylsilyl (TBDMS) derivative[1]N-ethoxycarbonyl ethyl ester derivativePhenylthiocarbamyl (PTC) derivative[5]
Reaction Conditions 100 °C for 4 hours[1]Room temperature, rapid reaction (seconds to minutes)[6][7]Room temperature for 5-60 minutes[5][8]
Sensitivity High sensitivity reported[9][10]Good sensitivity, with quantifiable limits in the low nanomolar range reported for amino acids in biological samples.[6]Picomole-level detection with UV detector at 254 nm.[5]
Reproducibility High reproducibility[9][10]Good repeatability reported.[11]Excellent quantitative performance and reproducibility with automation.[4]
Advantages Forms stable derivatives that are less moisture-sensitive than other silylation reagents.[1] Produces characteristic mass fragments for easy identification by MS.[1]Rapid, one-step reaction that can be performed in an aqueous medium.[12]Stable derivatives formed with all amino acids, including secondary amines like proline.[5] Volatile reagent is easily removed.[5]
Disadvantages Silylation reagents can be sensitive to moisture.[1] Longer reaction time at a high temperature.[1]Can form multiple derivatives.[13] The reaction is highly exothermic under alkaline conditions, which may affect sample integrity.[14]Lengthy sample preparation and derivatization steps.[5]

Experimental Protocols

Detailed methodologies for each derivatization method are provided below.

N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA) Derivatization for GC-MS Analysis

This protocol is based on the silylation of amino acids for GC-MS analysis.

Materials:

  • Alanine standard or dried sample extract

  • N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA)

  • Acetonitrile

  • Sodium bicarbonate

  • Heating block or oven

  • GC-MS system

Procedure:

  • A 50 µL aliquot of a solution containing alanine is dried completely under a stream of nitrogen.[1]

  • Add 100 µL of neat MTBSTFA, followed by 100 µL of acetonitrile to the dried sample.[1]

  • The mixture is heated at 100 °C for 4 hours to ensure complete derivatization.[1]

  • After cooling, the sample is neutralized with sodium bicarbonate.[1]

  • The derivatized sample is then ready for injection into the GC-MS for analysis.[1]

Ethyl Chloroformate (ECF) Derivatization for GC-MS Analysis

This protocol describes a rapid derivatization of amino acids in an aqueous medium.

Materials:

  • Alanine standard or sample in aqueous solution

  • Ethanol

  • Pyridine

  • Ethyl Chloroformate (ECF)

  • Chloroform

  • 7 M Sodium Hydroxide (NaOH)

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • To 9 µL of the alanine sample, add 100 µL of a H₂O/Ethanol/Pyridine (6:3:1) mixture.[6]

  • Add 5 µL of ECF and vortex for 30 seconds.[6]

  • Extract the derivatives by adding 100 µL of chloroform and vortexing.[6]

  • Adjust the aqueous layer to a pH of 9-10 by adding 10 µL of 7 M NaOH.[6]

  • Add another 5 µL of ECF and vortex for 30 seconds.[6]

  • Perform a second extraction with 100 µL of chloroform.[6]

  • Combine the chloroform extracts and dilute as needed with an appropriate solvent (e.g., acetonitrile/water) before GC-MS analysis.[6]

Phenylisothiocyanate (PITC) Derivatization for HPLC-UV Analysis

This protocol is for the pre-column derivatization of amino acids for subsequent HPLC analysis.

Materials:

  • Dried alanine standard or sample

  • Coupling Solution: Acetonitrile:Pyridine:Triethylamine:H₂O (10:5:2:3)[5]

  • Phenylisothiocyanate (PITC)[5]

  • Analysis Solvent (e.g., 0.05 M ammonium acetate)[5]

  • Rotary evaporator

  • HPLC system with a UV detector

Procedure:

  • Dry the alanine sample in a small test tube. Ensure all HCl is evaporated if the sample was from a protein hydrolysate.[5]

  • Dissolve the dried sample in 100 µL of the Coupling Solution.[5]

  • Dry the sample again using a rotary evaporator.[5]

  • Redissolve the residue in 100 µL of the Coupling Solution.[5]

  • Add 5 µL of PITC and allow the reaction to proceed for 5 minutes at room temperature.[5]

  • Remove the excess reagent and solvents under vacuum.[5]

  • Dissolve the resulting PTC-alanine in 250 µL of the Analysis Solvent.[5]

  • The sample is now ready for injection into the HPLC system for analysis, with UV detection at 254 nm.[5]

Visualizing the Derivatization Workflows

The following diagrams illustrate the general workflow for alanine analysis using derivatization and a comparison of the key steps in the three methods discussed.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Alanine-containing Sample Extraction Extraction/ Purification Sample->Extraction Drying Drying (if needed) Extraction->Drying Add_Reagent Add Derivatization Reagent Drying->Add_Reagent Reaction Reaction (Heating/Incubation) Add_Reagent->Reaction Quench Quench/Neutralize (if needed) Reaction->Quench Injection Inject into Chromatograph Quench->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS or UV) Separation->Detection

Caption: General experimental workflow for the analysis of alanine using a derivatization method.

Method_Comparison cluster_MtBSTFA MtBSTFA (GC-MS) cluster_ECF ECF (GC-MS) cluster_PITC PITC (HPLC-UV) M_Start Dry Sample M_Deriv Add MtBSTFA + Acetonitrile M_Start->M_Deriv M_React Heat at 100°C for 4 hours M_Deriv->M_React M_Neutralize Neutralize M_React->M_Neutralize M_Analyze GC-MS Analysis M_Neutralize->M_Analyze E_Start Aqueous Sample E_Deriv Add ECF in Ethanol/Pyridine E_Start->E_Deriv E_React Vortex at RT E_Deriv->E_React E_Extract Liquid-Liquid Extraction E_React->E_Extract E_Analyze GC-MS Analysis E_Extract->E_Analyze P_Start Dry Sample P_Deriv Add PITC in Coupling Solution P_Start->P_Deriv P_React Incubate at RT P_Deriv->P_React P_Evap Evaporate Excess Reagent P_React->P_Evap P_Analyze HPLC-UV Analysis P_Evap->P_Analyze

Caption: Logical flow comparison of the MtBSTFA, ECF, and PITC derivatization protocols.

References

Safety Operating Guide

Proper Disposal of DL-Alanine-15N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of isotopically labeled compounds like DL-Alanine-15N is a critical component of laboratory safety and regulatory compliance. This guide provides a clear, step-by-step framework for the safe disposal of this compound, ensuring minimal environmental impact and adherence to safety protocols.

Immediate Safety and Handling Precautions

While DL-Alanine is generally considered non-hazardous, it is crucial to handle all laboratory chemicals with caution.[1] Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, protective gloves, and a lab coat.[2][3][4] In case of inadequate ventilation, respiratory protection may be necessary.[3]

Key Safety Data Summary:

PropertyValueSource
Physical StateSolid, white powder[5]
OdorOdorless[1][5]
pH5.5 - 7 (in a 2.5% solution)[4][5]
StabilityStable under normal conditions[3][4][5]
Incompatible MaterialsStrong oxidizing agents[1][4][5]
Hazardous Decomposition ProductsNitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) upon combustion[4][5]

Step-by-Step Disposal Protocol

Disposal of this compound, as with any chemical waste, must comply with local, state, and federal regulations.[6] The following protocol outlines a general best-practice approach.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. The disposal route will vary depending on the other components of the waste stream.

  • Segregate the Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Containerization and Labeling:

  • Select an Appropriate Container: Use a clean, dry, and sealable container that is compatible with the waste material.[6] For solid waste, a labeled plastic bag or a sealed container is suitable.[6]

  • Label the Container Clearly: The label should include:

    • The full chemical name: "this compound"

    • The quantity of the material.

    • Any known hazards (though generally considered non-hazardous).

    • The date of waste generation.

3. Storage of Waste:

  • Store in a Designated Area: Keep the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][6]

  • Secure the Container: Ensure the container is securely sealed to prevent leaks or spills.[6]

4. Final Disposal:

  • Consult Your Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary resource for specific disposal procedures. They will provide guidance on the proper disposal route, which may include incineration or other methods compliant with local regulations.[3]

  • Arrange for Pickup: Schedule a pickup of the waste with your institution's hazardous waste management service.

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills:

    • Avoid generating dust.[6]

    • Use dry clean-up procedures.[6]

    • Sweep or vacuum up the spilled material and place it in a sealed, labeled container for disposal.[5][6]

    • Clean the spill area with soap and water.[3]

  • Large Spills:

    • Evacuate the area and move upwind.[6]

    • Alert your institution's emergency response team or fire brigade, informing them of the location and nature of the hazard.[6]

    • Control personal contact by using appropriate PPE.[6]

    • Prevent the spillage from entering drains, sewers, or water courses.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Containment cluster_2 Management cluster_3 Final Disposal A Wear Appropriate PPE B Characterize and Segregate Waste A->B C Select and Label Container B->C D Securely Seal Container C->D E Store in Designated Area D->E F Consult Institutional EHS Office E->F G Arrange for Professional Disposal F->G

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DL-Alanine-15N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing DL-Alanine-15N, a stable, non-radioactive isotopically labeled amino acid, ensuring safe handling and proper disposal is paramount for both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient laboratory environment.

Immediate Safety and Handling Protocols

While this compound is not classified as a hazardous substance, it is crucial to adhere to good industrial hygiene and safety practices.[1][2] The primary routes of exposure are inhalation, ingestion, and contact with skin or eyes. Potential effects of exposure include respiratory tract, skin, and eye irritation.[3]

Personal Protective Equipment (PPE):

A comprehensive approach to personal protection is the first line of defense. The following PPE is recommended when handling this compound:

PPE CategoryItemSpecification
Eye Protection Safety glasses with side shields or gogglesMust conform to European Standard EN166 or OSHA 29 CFR 1910.133.[4][5]
Hand Protection Protective glovesChemical-resistant gloves suitable for handling fine powders.
Body Protection Laboratory coatShould be worn to prevent skin contact.
Respiratory Protection NIOSH/CEN approved respiratorRecommended when handling large quantities or if dust formation is likely.[3][6]

Operational Workflow: From Receipt to Disposal

A structured workflow ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

This compound Handling Workflow receiving Receiving and Inspection storage Proper Storage receiving->storage Verify integrity preparation Sample Preparation storage->preparation Retrieve as needed experiment Experimental Use preparation->experiment Accurate weighing and dissolution decontamination Decontamination experiment->decontamination Post-experiment cleanup disposal Waste Disposal decontamination->disposal Segregate waste

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Guidance:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the label clearly identifies the contents as this compound.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7] It should be kept away from strong oxidizing agents.[2][5]

  • Sample Preparation: When preparing solutions, avoid the formation of dust. Use a fume hood or a well-ventilated area for weighing and transferring the powder.

  • Experimental Use: During experimental procedures, such as metabolic labeling or NMR spectroscopy, adhere to all laboratory-specific safety protocols.

  • Decontamination: After use, thoroughly clean all surfaces and equipment that have come into contact with this compound.

  • Waste Disposal: As a non-hazardous substance, this compound can typically be disposed of with regular chemical waste, but always in accordance with local, state, and federal regulations.[3][6] Do not let the product enter drains.[3]

In Case of Exposure: First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]

  • After skin contact: Wash the affected area with soap and plenty of water.[3]

  • After eye contact: Rinse the eyes with water as a precaution.[3]

  • After ingestion: Rinse the mouth with water and consult a physician.[3]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C₃H₇¹⁵NO₂
Molecular Weight 90.09 g/mol [8][9]
Appearance White crystalline powder/solid[1]
Melting Point 289 °C (decomposes)[8]
Isotopic Purity ≥ 98 atom % ¹⁵N[8][9]
Storage Temperature Room temperature, away from light and moisture[10]

Disposal Plan

The disposal of this compound and its containers should be handled responsibly:

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Contaminated Materials: Any materials, such as gloves or wipes, that have come into contact with the compound should be placed in a sealed container and disposed of according to institutional guidelines.

  • Containers: Empty containers should be disposed of as unused product.[3]

By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their vital work, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.